molecular formula C18H35OSn B141804 Cyhexatin CAS No. 13121-70-5

Cyhexatin

Cat. No.: B141804
CAS No.: 13121-70-5
M. Wt: 386.2 g/mol
InChI Key: UGCNRZFAUBJVPT-UHFFFAOYSA-N
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Description

Cyhexatin is a non-systemic organotin acaricide widely used in agricultural and environmental health research for controlling phytophagous mites on crops such as fruit trees, hops, and ornamentals . Its primary research value lies in its specific mechanism of action; it inhibits mitochondrial ATP synthase, disrupting oxidative phosphorylation and energy production in target pests . This makes it a valuable tool for scientists studying metabolic pathways and pest control strategies. Furthermore, as the primary metabolite of the acaricide azocyclotin, this compound is a critical compound for environmental fate and transformation studies . Recent scientific investigations have utilized this compound to explore its potential as an endocrine-disrupting chemical, with studies in zebrafish (Danio rerio) indicating it can cause developmental toxic effects, induce behavioral inhibition, and lead to apoptosis and DNA hypomethylation in larvae . Due to its mode of action, it is classified in the Insecticide Resistance Action Committee (IRAC) Group 12B, and it is instrumental in research on pesticide resistance, particularly in species like Tetranychus urticae . It is important to note that while this compound continues to be a subject of scientific inquiry, its use is not approved in the European Union, and maximum residue levels (MRLs) are under review by regulatory bodies such as EFSA . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

InChI

InChI=1S/3C6H11.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H2;
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InChI Key

UGCNRZFAUBJVPT-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3.O
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Molecular Formula

C18H35OSn
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DSSTOX Substance ID

DTXSID1032357
Record name Cyhexatin
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Molecular Weight

386.2 g/mol
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Physical Description

Technical cyhexatin is a nearly odorless white crystalline powder that has no true melting point but degrades to bis(tricyclohexyl)tin oxide at 121 to 131 °C which decomposes at 228 °C; a melting point of 195-198 °C is also reported. Very insoluble in water (less than 1 mg/L at 25 °C), but wettable by water. Soluble in some organic solvents (acetone 1.3 g/L; xylenes 3.6 g/L; carbon tetrachloride 28 g/L; dichloromethane 34 g/L). Used as an acaricide (an agent to kill plant-feeding mites) in almonds, walnuts, hops and some fruits., Colorless to white, nearly odorless, crystalline powder; (insecticide); [NIOSH], Colorless to white, nearly odorless, crystalline powder., Colorless to white, nearly odorless, crystalline powder. [insecticide]
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Boiling Point

442 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 442 °F (decomposes), 442 °F (Decomposes)
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Solubility

Insoluble (NIOSH, 2023), In water <1 mg/l (25 °C), In acetone 1.3 g/kg at 25 °C; in chloroform 216 g/kg at 25 °C; in methanol 37 g/kg at 25 °C; in toluene 10 g/kg at 25 °C; in dichloromethane 34 g/kg at 25 °C; in carbon tetrachloride 28 g/kg at 25 °C; in benzene 16 g/kg at 25 °C; in xylene 3.6 g/kg at 25 °C, Insoluble
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), Negligible (25 °C), 0 mmHg (approx)
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Color/Form

White crystalline powder

CAS No.

13121-70-5
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Melting Point

383 °F (NIOSH, 2023), 196 °C, 383 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Cyhexatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of Cyhexatin, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate research and development activities related to this organotin miticide.

Chemical Identity and Descriptors

This compound, an organometallic compound of tin, is primarily known for its use as an acaricide to control mites on various crops.[1][2] Accurate identification is crucial for regulatory compliance and scientific documentation.

IdentifierValueSource
IUPAC Name tricyclohexylstannanol[3]
Synonyms Tricyclohexyltin hydroxide, Plictran, TCTH[1][4]
CAS Number 13121-70-5[1]
Molecular Formula C18H34OSn[5][6]
Molecular Weight 385.2 g/mol [5][7]
InChI InChI=1S/3C6H11.H2O.Sn/c31-2-4-6-5-3-1;;/h31H,2-6H2;1H2;/q;;;;+1/p-1[1]
SMILES C1CCC(CC1)--INVALID-LINK--(C3CCCCC3)O[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to understanding its environmental fate, biological interactions, and formulation requirements. Technical grade this compound is a colorless to white, nearly odorless crystalline powder.[5][8]

PropertyValueConditions/NotesSource
Physical State Crystalline Powder[1][5]
Color White[5]
Odor Nearly odorless[1][5]
Melting Point 196 °C (385 °F)Also reported as 195-198 °C.[5][1]
Boiling Point ~228 °C (442 °F)Decomposes.[1][7][1][7]
Degradation Degrades to bis(tricyclohexyl)tin oxide at 121-131 °C.Decomposes at 228 °C.[9][9]
Vapor Pressure Negligible (approx. 0 mmHg)At 25 °C.[7][9][7][9]
Octanol-Water Partition Coefficient (log Pow) ≥ 6.1At pH 7, 20°C.[10][10]

Solubility Profile

This compound's solubility is a critical determinant of its bioavailability and environmental mobility. It is practically insoluble in water but shows varying degrees of solubility in organic solvents.[1][5]

SolventSolubilityTemperatureSource
Water < 1 mg/L25 °C[1][5]
Dichloromethane 34 g/L[1][5]
Carbon Tetrachloride 28 g/L[1][5]
Chloroform 216 g/kg[1]
Methanol 37 g/kg[1]
Benzene 16 g/kg[1][11]
Toluene 10 g/kg[1][11]
Xylenes 3.6 g/L[1][5]
Acetone 1.3 g/L[1][5]

Stability and Reactivity

Understanding the stability of this compound is essential for its storage, handling, and predicting its persistence.

  • Thermal Stability : this compound is stable up to 100 °C in aqueous suspensions.[5] It begins to degrade to bis(tricyclohexyl)tin oxide between 121 °C and 131 °C.[7]

  • pH Stability : It is stable in aqueous suspensions under neutral to alkaline conditions (pH 6 and above).[5][12] In the presence of strong acids, it reacts exothermically to form salts.[1][7]

  • Photostability : this compound is degraded by ultraviolet (UV) light.[5] Exposure to UV radiation leads to its conversion to dicyclohexyltin oxide and subsequently to cyclohexylstannoic acid.[1][9]

  • Reactivity : It is incompatible with strong oxidizing agents.[7]

Experimental Protocols

Analysis of this compound in Air (NIOSH Method 5504)

This method is designed for determining the concentration of tricyclohexyltin hydroxide in air samples.

  • Principle : The analyte is collected from the air and analyzed by graphite furnace atomic absorption spectroscopy (GF-AAS).

  • Methodology :

    • Sampling : Air is drawn through a sampling media consisting of a glass fiber filter (Type A/E) in series with an XAD-2 tube. A sampling volume of 500 liters at a flow rate of 1.5 L/min is recommended.[8]

    • Sample Preparation : The collected sample is prepared for analysis, which typically involves extraction into a suitable solvent.

    • Analysis : The concentration of tin is determined using GF-AAS.

    • Quantification : The method has an estimated detection limit of 1 µg of tin per 300-liter sample, with a working range of 0.015 to 1 mg/m³ (as tin).[5]

Residue Analysis in Grapes

This protocol details a validated method for quantifying this compound and its metabolite, dicyclohexyltin oxide (DCTO), in grapes.

  • Principle : The compounds are extracted, derivatized to more volatile forms, cleaned up, and analyzed by gas chromatography with a flame photometric detector (GC-FPD).

  • Methodology :

    • Extraction : Residues are extracted from the grape matrix using a mixture of hexane and ethyl acetate in the presence of acetic acid and water.[10]

    • Derivatization : The extracted compounds are methylated using methyl magnesium chloride. This compound is converted to tricyclohexylmethyltin (TCMT), and DCTO is converted to dicyclohexyldimethyltin (DCMT).[10]

    • Cleanup : The derivatized extract is cleaned using a Florisil column to remove interfering substances.[10]

    • Quantification : The final analysis is performed by GC-FPD, operating in the sulfur mode for detection.[10]

Visualizations: Pathways and Workflows

Toxicological Pathway: Inhibition of Oxidative Phosphorylation

This compound's primary mechanism of toxicity is the inhibition of mitochondrial ATP synthase, a critical enzyme complex in the oxidative phosphorylation pathway.[1][2] This disruption leads to a halt in ATP production, causing cellular energy depletion and eventual cell death.

G Mechanism of this compound Toxicity cluster_0 Oxidative Phosphorylation This compound This compound ATP_Synthase ATP Synthase (Complex V) This compound->ATP_Synthase Inhibits Mito Mitochondrial Inner Membrane ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Proton_Gradient Proton Gradient (H+) Proton_Gradient->ATP_Synthase Drives Cellular_Energy Cellular Energy Depletion ATP_Production->Cellular_Energy

Caption: this compound inhibits mitochondrial ATP synthase, disrupting ATP production.

Logical Relationship: UV Degradation Pathway

When exposed to ultraviolet light, this compound undergoes a stepwise degradation process, forming less complex organotin compounds.[1][9]

G UV Degradation Pathway of this compound A This compound (Tricyclohexyltin hydroxide) B Dicyclohexyltin Oxide (DCTO) A->B C Cyclohexylstannoic Acid B->C UV UV Light UV->A UV->B

Caption: Stepwise degradation of this compound under UV light exposure.

Experimental Workflow: Residue Analysis

The following diagram illustrates the key steps involved in the analysis of this compound residues in an agricultural sample, such as grapes.

G Workflow for this compound Residue Analysis Sample 1. Sample Collection (e.g., Grapes) Extraction 2. Solvent Extraction Sample->Extraction Derivatization 3. Methylation (Derivatization) Extraction->Derivatization Cleanup 4. Column Cleanup (Florisil) Derivatization->Cleanup Analysis 5. GC-FPD Analysis Cleanup->Analysis Report 6. Data Reporting Analysis->Report

Caption: A typical experimental workflow for this compound residue analysis.

References

In-Depth Technical Guide: The Mechanism of Action of Cyhexatin on Mite ATP Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyhexatin, an organotin acaricide, exerts its miticidal effects through the targeted inhibition of mitochondrial F-type ATP synthase, a crucial enzyme for cellular energy production. This technical guide delineates the current understanding of the molecular mechanism by which this compound disrupts the function of this vital enzyme in mites. Evidence strongly suggests that this compound, like other trialkyltin compounds, targets the F₀ subunit of the ATP synthase complex. Specifically, it is proposed to bind to subunit-a, interfering with the proton translocation machinery essential for ATP synthesis. This guide consolidates available data, outlines relevant experimental methodologies, and provides visual representations of the proposed mechanism and experimental workflows to facilitate further research and development in this area.

Introduction to Mite ATP Synthase and its Inhibition by this compound

Mitochondrial F₁F₀-ATP synthase (EC 7.1.2.2) is a multi-subunit enzyme complex responsible for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. This process, known as oxidative phosphorylation, is driven by the electrochemical gradient of protons across the inner mitochondrial membrane. The enzyme is composed of two main domains: the F₁ domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F₀ domain, which is embedded in the inner mitochondrial membrane and functions as a proton channel.

This compound belongs to the organotin class of pesticides, which are known inhibitors of oxidative phosphorylation. The primary mode of action for these compounds is the disruption of the proton gradient necessary for ATP synthesis. While the general mechanism of organotin toxicity has been studied, this guide focuses specifically on the interaction of this compound with the ATP synthase of mites, a key target for its acaricidal activity.

The Molecular Mechanism of Action

The prevailing hypothesis for the mechanism of action of this compound on mite ATP synthase is its interaction with the F₀ proton channel, leading to the inhibition of proton translocation and, consequently, the cessation of ATP synthesis.

Target Site: The F₀ Subunit

Research on organotin compounds points towards the F₀ subunit as the primary target. Within the F₀ complex, subunit-a (also known as ATP6) is the most likely binding site. Subunit-a is a critical component of the proton channel, and its interaction with the rotating c-ring is essential for proton transport. It is believed that organotin compounds, due to their hydrophobic nature, accumulate within the mitochondrial membrane and directly interact with the proton channel within subunit-a. This interaction is thought to sterically hinder the movement of protons, effectively blocking the "fuel" for the ATP synthase's rotary motor.

Evidence from Resistance Studies

Strong evidence supporting the targeting of ATP synthase by organotins in mites comes from resistance studies. A non-synonymous single nucleotide polymorphism (SNP) resulting in a valine to alanine substitution at position 89 (V89A) in the ATP synthase of the spider mite Tetranychus urticae has been shown to confer resistance to organotin acaricides. Functional confirmation of this resistance mechanism has been achieved through ATPase assays performed on mitochondrial preparations from resistant mite strains, demonstrating a reduced sensitivity to organotin inhibition.

Quantitative Data on this compound Inhibition

While the general mechanism is understood, specific quantitative data for the inhibition of mite ATP synthase by this compound is limited in publicly available literature. However, studies on related organotin compounds and other ATP synthase inhibitors provide a basis for understanding the potential potency of this compound. For instance, Tributyltin chloride (TBT-Cl) has been shown to inhibit a bacterial Na⁺-translocating ATP synthase with an apparent inhibition constant (Kᵢ) of 200 nM. It is plausible that this compound exhibits a similar level of potency against mite ATP synthase.

Compound Organism/System Inhibition Parameter Value Reference
Tributyltin chloride (TBT-Cl)Ilyobacter tartaricus (bacterium)Apparent Kᵢ200 nM[1]
Organotin CompoundsPotato Tuber MitochondriaIC₅₀ (ADP-stimulated O₂ uptake)2-50 µM[1]

Note: This table includes data for related organotin compounds due to the scarcity of specific data for this compound on mite ATP synthase.

Experimental Protocols

Investigating the mechanism of action of this compound on mite ATP synthase requires specialized biochemical assays. The following sections outline key experimental protocols that can be adapted for this purpose.

Isolation of Mitochondria from Mites (Adapted Protocol)

Objective: To obtain a fraction of functional mitochondria from mite tissues for subsequent ATP synthase activity assays.

Materials:

  • Live mites (e.g., Tetranychus urticae)

  • Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and protease inhibitor cocktail.

  • Dounce homogenizer

  • Centrifuge (refrigerated)

Procedure:

  • Collect a sufficient quantity of mites (e.g., several grams) and wash them in a suitable buffer.

  • Homogenize the mites in ice-cold MIB using a Dounce homogenizer with a tight-fitting pestle.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of MIB.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

ATP Synthase Activity Assay (Coupled Spectrophotometric Assay)

Objective: To measure the rate of ATP synthesis or hydrolysis by isolated mite mitochondria and assess the inhibitory effect of this compound.

Principle: The ATP hydrolytic activity of ATP synthase can be measured by coupling the production of ADP to the oxidation of NADH in a reaction catalyzed by pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm is proportional to the rate of ATP hydrolysis.

Materials:

  • Isolated mite mitochondria

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 U/mL pyruvate kinase, 10 U/mL lactate dehydrogenase.

  • ATP solution

  • This compound solution (in a suitable solvent like ethanol or DMSO)

  • Oligomycin (a known F₀ inhibitor, as a positive control)

  • Spectrophotometer

Procedure:

  • Add the assay buffer to a cuvette and equilibrate to the desired temperature (e.g., 25°C).

  • Add a known amount of isolated mite mitochondria to the cuvette and mix gently.

  • Add the desired concentration of this compound (or solvent control) and incubate for a few minutes.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time.

  • To determine the specific ATP synthase activity, subtract the rate of ATP hydrolysis in the presence of a saturating concentration of oligomycin.

  • Calculate the IC₅₀ value for this compound by measuring the inhibition at various concentrations.

Visualizations

Signaling Pathway of this compound Inhibition

Cyhexatin_Inhibition_Pathway cluster_membrane Inner Mitochondrial Membrane ATP_Synthase Mite F1F0-ATP Synthase Proton_Channel F0 Subunit (Proton Channel) ATP_Synthesis ATP Synthesis ATP_Synthase->ATP_Synthesis Catalyzes Subunit_a Subunit a Proton_Gradient Proton Gradient Subunit_a->Proton_Gradient Inhibits proton flow This compound This compound This compound->Subunit_a Binds to and blocks the proton channel Proton_Gradient->ATP_Synthase Drives rotation Mite_Mortality Mite Mortality ATP_Synthesis->Mite_Mortality Leads to energy depletion and...

Caption: Proposed mechanism of this compound action on mite ATP synthase.

Experimental Workflow for Assessing this compound Inhibition

Experimental_Workflow start Start: Mite Culture (Tetranychus urticae) mite_collection Collection of Adult Mites start->mite_collection homogenization Homogenization in Isolation Buffer mite_collection->homogenization centrifugation1 Low-Speed Centrifugation (Remove Debris) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (Pellet Mitochondria) centrifugation1->centrifugation2 mitochondria Isolated Mite Mitochondria centrifugation2->mitochondria assay_setup ATP Synthase Activity Assay Setup (Spectrophotometric) mitochondria->assay_setup cyhexatin_addition Addition of this compound (Varying Concentrations) assay_setup->cyhexatin_addition data_acquisition Measure Rate of NADH Oxidation cyhexatin_addition->data_acquisition analysis Data Analysis: Calculate IC50 data_acquisition->analysis

Caption: Workflow for mitochondrial isolation and ATP synthase inhibition assay.

Conclusion and Future Directions

The mechanism of action of this compound on mite ATP synthase is centered on the inhibition of the F₀ proton channel, with strong evidence pointing to subunit-a as the direct target. This disruption of proton flow effectively halts ATP production, leading to cellular energy depletion and eventual mortality of the mite. While the qualitative mechanism is well-supported, a significant gap exists in the availability of specific quantitative data (IC₅₀, Kᵢ) for this compound's interaction with mite ATP synthase.

Future research should focus on:

  • Quantitative Inhibition Studies: Determining the precise IC₅₀ and Kᵢ values of this compound on purified or mitochondrially-located ATP synthase from various mite species.

  • Structural Biology: Elucidating the high-resolution structure of the mite ATP synthase F₀ domain, both in its native state and in complex with this compound, through techniques like cryo-electron microscopy.

  • Molecular Docking and Simulation: Performing computational studies to model the binding of this compound to mite ATP synthase subunit-a, which can provide insights into the specific amino acid interactions and guide the development of novel acaricides.

  • Resistance Mechanism Elucidation: Further characterizing mutations in the ATP synthase genes of resistant mite populations to better understand the molecular basis of resistance and inform resistance management strategies.

A deeper and more quantitative understanding of the this compound-ATP synthase interaction will be invaluable for the development of next-generation acaricides with improved efficacy and reduced off-target effects.

References

An In-depth Technical Guide to the Discovery and Synthesis of Tricyclohexyltin Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclohexyltin hydroxide, also known as cyhexatin, is an organotin compound that has garnered significant attention for its potent acaricidal properties and, more recently, for its activity as an endocrine disruptor. This technical guide provides a comprehensive overview of the history of its discovery and the key methodologies for its chemical synthesis. Detailed experimental protocols, quantitative data, and visualizations of its primary signaling pathway and synthesis workflow are presented to serve as a valuable resource for researchers in chemistry and drug development.

Discovery and Historical Context

The field of organotin chemistry dates back to 1849 with the first synthesis of an organotin compound.[1][2][3] However, the development and commercial application of these compounds, including tricyclohexyltin hydroxide, accelerated in the mid-20th century. Tricyclohexyltin hydroxide emerged from a joint project between the Dow Chemical Company and M&T Chemicals Inc.[4] A key patent filed in 1966 details a "novel process" for its preparation, indicating that its discovery and development as a practical chemical entity occurred around this period.[5] Initially introduced as a potent contact acaricide for agricultural use under trade names like Plictran®, its biological activity has since been the subject of extensive toxicological research.[4][6]

Chemical Synthesis

The primary and most commercially viable route for the synthesis of tricyclohexyltin hydroxide involves a multi-step process commencing with the formation of a Grignard reagent. This is followed by the reaction of the Grignard reagent with a tin tetrahalide and subsequent hydrolysis of the resulting organotin halide.

Synthesis Workflow

The overall synthetic process can be visualized as a two-stage process: the formation of the tricyclohexyltin halide intermediate, followed by its conversion to tricyclohexyltin hydroxide.

G cluster_0 Stage 1: Formation of Tricyclohexyltin Halide cluster_1 Stage 2: Hydrolysis Cyclohexyl_Halide Cyclohexyl Halide Grignard_Reagent Cyclohexyl Magnesium Halide (Grignard Reagent) Cyclohexyl_Halide->Grignard_Reagent Magnesium Magnesium Magnesium->Grignard_Reagent Tricyclohexyltin_Halide Tricyclohexyltin Halide Grignard_Reagent->Tricyclohexyltin_Halide Tin_Tetrahalide Tin Tetrahalide (e.g., SnCl4) Tin_Tetrahalide->Tricyclohexyltin_Halide Tricyclohexyltin_Halide->Tricyclohexyltin_Halide_2 Tricyclohexyltin_Hydroxide Tricyclohexyltin Hydroxide Aqueous_Base Aqueous Base (e.g., NaOH) Aqueous_Base->Tricyclohexyltin_Hydroxide Tricyclohexyltin_Halide_2->Tricyclohexyltin_Hydroxide

Caption: General workflow for the synthesis of tricyclohexyltin hydroxide.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on the process described in U.S. Patent 3,402,189.[5]

Materials:

  • Cyclohexyl chloride

  • Magnesium turnings

  • Tin tetrachloride (SnCl₄)

  • Xylene (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

Stage 1: Synthesis of Tricyclohexyltin Chloride

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings. A solution of cyclohexyl chloride in a mixture of anhydrous xylene and anhydrous THF is added dropwise to the magnesium turnings to initiate the Grignard reaction. The reaction mixture is maintained at a controlled temperature to ensure a steady reaction rate.

  • Reaction with Tin Tetrachloride: A solution of tin tetrachloride in xylene is added to the prepared Grignard reagent. The molar ratio of the Grignard reagent to tin tetrachloride should be maintained at approximately 3:1 to favor the formation of the trisubstituted product, tricyclohexyltin chloride.[5][7] The reaction is typically carried out at a temperature between 25°C and 95°C.[5]

  • Hydrolysis and Separation: Upon completion of the reaction, the mixture is carefully hydrolyzed by the addition of an aqueous solution, which may contain an electrolyte such as sulfuric acid, to decompose any unreacted Grignard reagent and magnesium salts.[5] The organic layer, containing the tricyclohexyltin chloride, is then separated from the aqueous layer.

Stage 2: Conversion to Tricyclohexyltin Hydroxide

  • Caustic Treatment: The separated organic layer containing tricyclohexyltin chloride is treated with an aqueous solution of a caustic agent, such as sodium hydroxide, to facilitate the hydrolysis of the chloride to the hydroxide.[5]

  • Precipitation and Isolation: The organic solution is then cooled, typically to a temperature between 0°C and 10°C, to induce the precipitation of tricyclohexyltin hydroxide.[5]

  • Purification: The precipitated solid is collected by filtration, washed with a suitable solvent to remove impurities, and dried. The resulting product is typically of high purity.[5]

Quantitative Data

The synthesis of tricyclohexyltin hydroxide via the Grignard route is known to produce the final product in good yield and high purity.

ParameterValueReference
Yield 62% - 76% (based on tin)[5]
Purity ≥ 95%, commonly > 98%[5]
Melting Point 221°C - 223°C[5]

Mechanism of Action and Signaling Pathways

Tricyclohexyltin hydroxide, along with other organotin compounds, is recognized as a potent endocrine-disrupting chemical. Its primary mechanism of action involves the activation of specific nuclear receptors, which play crucial roles in regulating gene expression related to metabolism and development.

Nuclear Receptor Activation

The principal molecular targets of tricyclohexyltin hydroxide are the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). These two receptors can form a heterodimer (RXR-PPARγ) that functions as a master regulator of adipogenesis (the differentiation of fat cells) and lipid metabolism. Tricyclohexyltin hydroxide acts as a potent agonist for these receptors, binding to them at nanomolar concentrations.

G TCHH Tricyclohexyltin Hydroxide RXR RXR TCHH->RXR PPARg PPARγ TCHH->PPARg Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Adipogenesis Adipogenesis & Lipid Metabolism Gene_Expression->Adipogenesis

Caption: Signaling pathway of tricyclohexyltin hydroxide via RXR-PPARγ activation.

This activation of the RXR-PPARγ heterodimer leads to the transcription of target genes involved in adipogenesis, potentially contributing to metabolic disorders.

Other Biological Effects

In addition to its effects on nuclear receptors, tricyclohexyltin hydroxide has been reported to inhibit mitochondrial ATP synthase, which is a key mechanism of its acaricidal action.[8] Some studies on organotins have also pointed to the inhibition of aromatase, an enzyme responsible for converting androgens to estrogens, further highlighting their complex endocrine-disrupting capabilities.

Conclusion

Tricyclohexyltin hydroxide has a well-documented history of synthesis, primarily through the Grignard reaction, which provides a reliable method for obtaining this compound in high yield and purity. Understanding its synthesis is crucial for researchers investigating its toxicological properties and potential applications. From a drug development perspective, its potent activity as an agonist of the RXR-PPARγ nuclear receptor pathway positions it as a significant chemical probe for studying metabolic regulation and endocrine disruption. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for further scientific inquiry into this multifaceted organotin compound.

References

Initial studies on Cyhexatin as a non-systemic acaricide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Studies of Cyhexatin as a Non-Systemic Acaricide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Whitepaper on the Core Principles and Initial Findings of this compound as a Non-Systemic Acaricide

This document provides a detailed overview of the initial studies on this compound, an organotin compound developed as a non-systemic acaricide. It covers its mechanism of action, presents available quantitative data in a structured format, details common experimental protocols for its evaluation, and includes visualizations to illustrate key concepts and workflows.

Introduction and Physicochemical Properties

This compound, chemically known as tricyclohexyltin hydroxide, is an organotin compound that was introduced as a potent non-systemic acaricide with contact action.[1] It was primarily used to control phytophagous mites on a variety of fruit crops, including apples, citrus fruits, pears, and nuts.[1][2] The compound is effective against the motile stages of several economically important mite species, such as the European red mite (Panonychus ulmi), the citrus red mite (Panulirus citri), and the two-spotted spider mite (Tetranychus urticae).[1][3] this compound is typically formulated as a wettable powder or a suspension concentrate.[1]

Physicochemical Data

The physical and chemical properties of technical-grade this compound are summarized below. This data is crucial for understanding its environmental fate, formulation development, and handling procedures.

PropertyValueReference
Chemical Formula (C₆H₁₁)₃SnOH[4]
Molecular Weight 385.2 g/mol [5]
Appearance White to colorless crystalline powder, nearly odorless.[4][5]
Melting Point Degrades to bis(tricyclohexyl)tin oxide at 121-131 °C; decomposes at 228 °C.[5]
Water Solubility Very insoluble (<1 mg/L at 25 °C).[5]
Organic Solvent Solubility Soluble in dichloromethane (34 g/L) and carbon tetrachloride (28 g/L); slightly soluble in acetone (1.3 g/L) and xylenes (3.6 g/L).[5]
Vapor Pressure Negligible at 25 °C.[6]

Mechanism of Action

This compound exerts its acaricidal effect by disrupting cellular energy metabolism. Its primary mode of action is the inhibition of oxidative phosphorylation in the mitochondria of target mites.[1]

Specifically, this compound acts as a potent inhibitor of the mitochondrial F1F0-ATP synthase (also known as Complex V). This enzyme is critical for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. By binding to a component of the ATP synthase complex, this compound blocks the flow of protons through the enzyme's F0 subunit, which dissipates the proton motive force without generating ATP. This uncoupling of the electron transport chain from ATP synthesis leads to a rapid depletion of cellular energy, resulting in metabolic collapse and death of the mite. The development of resistance to this compound has been linked to an altered sensitivity of this target site.

Cyhexatin_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) (Complexes I-IV) H_in H+ (Protons) Intermembrane Space ETC->H_in Pumps Protons ATP_Synthase F1F0-ATP Synthase (Complex V) H_in->ATP_Synthase Proton Flow H_out H+ (Protons) Matrix ATP_Synthase->H_out ATP ATP (Energy) ATP_Synthase->ATP Synthesis No_ATP ATP Synthesis Blocked => Cellular Death ATP_Synthase->No_ATP ADP ADP + Pi ADP->ATP_Synthase This compound This compound Inhibition INHIBITION This compound->Inhibition Inhibition->ATP_Synthase

Caption: Mechanism of this compound via inhibition of mitochondrial ATP synthase.

Experimental Protocols

The evaluation of acaricides like this compound relies on standardized bioassays to determine their toxicity and efficacy. The leaf-dip or slide-dip methods are commonly employed for contact acaricides. Below is a detailed methodology for a representative leaf-dip bioassay.

Leaf-Dip Bioassay for Acaricide Efficacy (LC₅₀ Determination)

1. Objective: To determine the median lethal concentration (LC₅₀) of this compound required to kill 50% of a target mite population (e.g., Tetranychus urticae).

2. Materials:

  • Technical grade this compound

  • Wettable powder or suspension concentrate formulation

  • Surfactant/wetting agent (e.g., Triton X-100)

  • Distilled water

  • Host plant leaves (e.g., bean or strawberry leaflets)

  • Healthy, age-standardized adult female mites

  • Petri dishes (9 cm diameter)

  • Moistened cotton or filter paper

  • Fine camel-hair brush

  • Beakers, graduated cylinders, and a precision scale

  • Log-probit analysis software

3. Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound at a high concentration.

    • Perform a serial dilution to create a range of at least five concentrations expected to cause between 10% and 90% mortality.

    • Prepare a control solution containing only distilled water and the surfactant at the same concentration used in the test solutions.

  • Treatment Application:

    • Carefully transfer a known number of adult female mites (e.g., 20-30) onto each host plant leaf using a fine brush.

    • Using forceps, dip each infested leaf into the respective test solution (or control) for a standardized time (e.g., 5 seconds), ensuring complete immersion.[7]

    • Allow the leaves to air-dry on a clean, non-absorbent surface for approximately 1-2 hours.[7]

  • Incubation:

    • Place each treated leaf, abaxial side up, on a bed of moistened cotton or filter paper within a Petri dish. This maintains leaf turgor and prevents mites from escaping.

    • Incubate the Petri dishes under controlled conditions (e.g., 25±1°C, 60±5% RH, and a 16:8 L:D photoperiod).

  • Mortality Assessment:

    • After a set exposure period (typically 24 to 48 hours), assess mite mortality under a stereomicroscope.

    • Mites are considered dead if they fail to move any appendage when gently prodded with a fine brush.

  • Data Analysis:

    • Correct observed mortality for any mortality in the control group using Abbott's formula: Corrected % Mortality = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100.

    • Analyze the corrected mortality data using log-probit analysis to calculate the LC₅₀ value, 95% confidence limits, and the slope of the concentration-mortality line.

Experimental_Workflow start Start: Acaricide Bioassay prep_solutions 1. Prepare Serial Dilutions of this compound & Control start->prep_solutions infest_leaves 2. Infest Host Plant Leaves with Adult Mites prep_solutions->infest_leaves dip_leaves 3. Dip Infested Leaves in Solutions (5 sec) infest_leaves->dip_leaves dry_leaves 4. Air-Dry Leaves dip_leaves->dry_leaves incubate 5. Incubate in Petri Dishes (24-48 hours) dry_leaves->incubate assess_mortality 6. Assess Mite Mortality Under Microscope incubate->assess_mortality analyze_data 7. Analyze Data (Abbott's Formula, Probit Analysis) assess_mortality->analyze_data end End: Determine LC50 Value analyze_data->end

Caption: Standard workflow for a leaf-dip acaricide bioassay.

Quantitative Data Presentation

Toxicological Profile

The table below summarizes the general toxicological characteristics of this compound.

Organism/SystemToxicity LevelFindingReference
Mammals (Oral) ModerateAcute Oral LD₅₀: approx. 250-400 mg/kg (quail).
Fish (Acute) HighLC₅₀ (96h): 6 ppb (rainbow trout), 4 ppb (bluegill).
Aquatic Invertebrates HighHighly toxic to Daphnia magna.
Avian (Dietary) HighDietary LC₅₀: 195 ppm (bobwhite quail).
Efficacy and Resistance Data

Studies investigating this compound resistance in the two-spotted spider mite (Tetranychus urticae) revealed significant differences in susceptibility between resistant and susceptible populations. This resistance was primarily attributed to an altered sensitivity at the target site of action.

ParameterSusceptible Strain (S)Resistant Strain (R)Fold-DifferenceStudy Focus
Toxicity Baseline100x less susceptible100Comparative toxicity between strains.
Target Site Sensitivity Baseline6.5x less sensitive6.5Inhibition of oligomycin-sensitive Mg²⁺-ATPase by this compound.

Note: Data derived from studies on Tetranychus urticae. Fold-difference indicates how many times more tolerant or less sensitive the resistant strain is compared to the susceptible strain.

Development of Resistance

The intensive use of acaricides creates strong selection pressure on mite populations, leading to the evolution of resistance. For this compound, the primary mechanism of resistance is a modification of the target site, the mitochondrial ATP synthase, which reduces the binding affinity of the acaricide. This is an example of target-site resistance. Understanding this logical relationship is crucial for developing effective resistance management strategies, such as rotating acaricides with different modes of action.

Resistance_Development initial_pop Initial Mite Population (Mostly Susceptible) selection Application of this compound (Selection Pressure) initial_pop->selection susceptible_die Susceptible Mites Die selection->susceptible_die resistant_survive Rare Resistant Mites Survive (e.g., Altered ATP Synthase) selection->resistant_survive reproduction Resistant Survivors Reproduce resistant_survive->reproduction next_gen Next Generation has Higher Frequency of Resistance Allele reproduction->next_gen repeated_use Repeated Applications next_gen->repeated_use resistant_pop Resistant Population Dominates => Field Control Failure repeated_use->resistant_pop

Caption: Logical pathway for the development of acaricide resistance.

References

Unraveling the Photodegradation Pathway of Cyhexatin Under UV Radiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the degradation pathway of the organotin compound cyhexatin under ultraviolet (UV) radiation has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the chemical transformations this compound undergoes, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation process.

This compound, a tricyclohexyltin hydroxide compound, is known to degrade upon exposure to UV light. The primary degradation mechanism involves the sequential loss of its cyclohexyl groups, leading to the formation of various degradation products. This guide elucidates this pathway, offering clarity on the chemical intermediates and final byproducts.

The Core Degradation Pathway

Under UV irradiation, this compound undergoes a stepwise degradation. The initial step involves the cleavage of a tin-carbon bond, resulting in the loss of one cyclohexyl group. This process continues, leading to the formation of dicyclohexyltin and monocyclohexyltin compounds, and ultimately inorganic tin. The identified major degradation products are dicyclohexyltin oxide and cyclohexylstannoic acid.

dot

Cyhexatin_Degradation_Pathway This compound This compound ((C₆H₁₁)₃SnOH) Dicyclohexyltin_Oxide Dicyclohexyltin Oxide ((C₆H₁₁)₂SnO) This compound->Dicyclohexyltin_Oxide + UV Cyclohexylstannoic_Acid Cyclohexylstannoic Acid (C₆H₁₁SnO₂H) Dicyclohexyltin_Oxide->Cyclohexylstannoic_Acid + UV Inorganic_Tin Inorganic Tin (Sn⁴⁺) Cyclohexylstannoic_Acid->Inorganic_Tin + UV Experimental_Workflow cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_analysis Analysis Stock Prepare this compound Stock Solution Working Prepare Working Solutions Stock->Working Irradiate Irradiate with UV Lamp Working->Irradiate Sample Collect Aliquots at Time Intervals Irradiate->Sample Analyze Analyze via HPLC-MS/MS or GC-MS Sample->Analyze Quantify Quantify this compound and Degradation Products Analyze->Quantify

An In-depth Technical Guide to the Molecular and Structural Properties of Cyhexatin (C₁₈H₃₄OSn)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the organotin compound Cyhexatin (tricyclohexyltin hydroxide), a potent acaricide. The document details its molecular formula, structure, and physicochemical properties, supported by tabulated quantitative data for ease of reference. Furthermore, it outlines established experimental protocols for its synthesis and analysis. A significant focus is placed on its mechanism of action as an inhibitor of mitochondrial ATP synthase, with its biochemical pathway and the synthesis workflow visualized through detailed diagrams. While extensive data is presented, it is noted that publicly accessible, detailed experimental NMR and IR spectral data for this compound are limited.

Molecular Identity and Structure

This compound is an organometallic compound of tin.[1] Its core structure consists of a central tin (Sn) atom bonded to three cyclohexyl rings and one hydroxyl group.

  • Molecular Formula: C₁₈H₃₄OSn[2]

  • IUPAC Name: Tricyclohexyltin hydroxide[3]

  • CAS Number: 13121-70-5[3]

  • Synonyms: Tricyclohexylhydroxystannane, TCTH, Plictran[3]

The molecular structure of this compound is depicted below:

Caption: 2D structure of this compound (Tricyclohexyltin hydroxide).

Physicochemical and Toxicological Properties

This compound is a white, crystalline powder with low water solubility.[3] A summary of its key physical, chemical, and toxicological properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 385.17 g/mol [2]
Appearance White, crystalline, nearly odorless powder[3]
Melting Point Decomposes at 121-131 °C to bis(tricyclohexyl)tin oxide; also reported as 195-198 °C[4]
Boiling Point Decomposes at 228 °C[3]
Vapor Pressure Negligible at 25 °C[3]
Water Solubility < 1 mg/L at 25 °C[3]
Solubility in Organic Solvents (at 25 °C)
   Acetone1.3 g/L[3]
   Chloroform216 g/kg[3]
   Dichloromethane34 g/L[3]
   Methanol37 g/kg[3]
   Carbon Tetrachloride28 g/L[3]
   Xylenes3.6 g/L[3]
Stability Stable in neutral and alkaline aqueous suspensions (pH > 6); decomposes in UV light[3]

Table 2: Toxicological Data for this compound

ParameterValueSpeciesReference(s)
Acute Oral LD₅₀ 196 mg/kgRat[5]
Acute Inhalation LC₅₀ 6.35 mg/LRat[5]
Primary Eye Irritation Causes irritationRabbit[5]
Primary Skin Irritation Non-irritant-[5]
Skin Sensitization Not a sensitizer-[5]

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound is typically achieved through a Grignard reaction followed by hydrolysis.[6]

Protocol:

  • Grignard Reagent Formation: Cyclohexylmagnesium bromide is prepared by reacting magnesium turnings with cyclohexyl bromide in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Tin Tetrachloride: Three equivalents of the freshly prepared cyclohexylmagnesium bromide Grignard reagent are reacted with one equivalent of tin tetrachloride (SnCl₄). This reaction is highly exothermic and requires careful temperature control. The reaction results in the formation of tricyclohexyltin chloride.

  • Hydrolysis: The resulting tricyclohexyltin chloride is then hydrolyzed with an aqueous solution of a base, such as sodium hydroxide, to yield this compound (tricyclohexyltin hydroxide).

  • Purification: The crude this compound product is then purified, typically by recrystallization from a suitable organic solvent, to yield a white crystalline powder.

G cluster_0 Synthesis of Tricyclohexyltin Chloride cluster_1 Hydrolysis and Purification A Cyclohexylmagnesium Bromide (Grignard Reagent) C Reaction in Anhydrous Ether A->C B Tin Tetrachloride (SnCl4) B->C D Tricyclohexyltin Chloride C->D E Aqueous Hydrolysis (e.g., NaOH solution) D->E F Purification (Recrystallization) E->F G This compound (Tricyclohexyltin Hydroxide) F->G

Caption: Workflow for the commercial synthesis of this compound.

Analytical Protocol: NIOSH Method 5504 for Organotin Compounds

This method is designed for the analysis of organotin compounds, including this compound (as Tricyclohexyltin Hydroxide, TCHH), in air samples. It utilizes High-Performance Liquid Chromatography (HPLC) coupled with Atomic Absorption Spectroscopy (AAS).

Methodology:

  • Sample Collection: Air is drawn through a sampler containing a glass fiber filter followed by an XAD-2 sorbent tube.

  • Sample Preparation: The filter and sorbent are extracted with a solution of 0.1% acetic acid in acetonitrile using an ultrasonic bath for 30 minutes.

  • Instrumentation:

    • HPLC System: Equipped with a cation exchange column.

    • Detector: Graphite Furnace Atomic Absorption Spectrometer (GFAAS).

  • Chromatographic Conditions: The specific conditions, including the mobile phase gradient, are optimized to separate the organotin compounds of interest.

  • Detection: The eluent from the HPLC is directly introduced into the GFAAS. The furnace is programmed with a specific temperature cycle (drying, ashing, atomization) to measure the tin content at a wavelength of 286.3 nm.

  • Quantification: Calibration is performed using standard solutions of the organotin compounds in the extraction solvent. The concentration is determined by comparing the peak area of the sample to the calibration curve.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be dominated by broad, overlapping multiplets in the aliphatic region (approximately 1.0-2.0 ppm) corresponding to the protons of the three cyclohexyl rings. The proton of the hydroxyl group would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show multiple signals in the aliphatic region (approximately 25-45 ppm) corresponding to the different carbon environments within the cyclohexyl rings. The carbon atom directly attached to the tin would be expected to show coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

Infrared (IR) Spectroscopy

A full experimental FT-IR spectrum for this compound is not widely available. A 1978 study by Esposto et al. reportedly contains IR spectroscopic data, but the full text is not readily accessible.[4] Based on the functional groups present in the molecule, the following characteristic absorption bands are expected:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) due to the C-H stretching vibrations of the cyclohexyl rings.

  • C-H Bend: Bending vibrations for the CH₂ groups of the rings would appear around 1450 cm⁻¹.

  • Sn-C Stretch: Vibrations corresponding to the tin-carbon bond are expected in the far-infrared region.

  • Sn-O Stretch: The tin-oxygen stretching vibration would also be expected in the far-infrared region.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of this compound. The mass spectrum is characterized by the isotopic pattern of tin.

Table 3: Mass Spectrometry Data for this compound

TechniquePrecursor Ion (m/z)Product Ions (m/z)Reference(s)
LC-MS/MS (ESI+) 369.2 (as [M+H]⁺)287.0, 205.0[7]

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

This compound exerts its acaricidal effect by disrupting cellular energy metabolism. It is a non-systemic, contact-action pesticide that functions as an inhibitor of mitochondrial ATP synthase (also known as F₀F₁-ATPase or Complex V).[6]

The F₀F₁-ATP synthase is a multi-subunit enzyme complex located in the inner mitochondrial membrane. Its primary function is to synthesize adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate (Pi), utilizing the energy from the proton gradient established by the electron transport chain.

Organotin compounds, including this compound, are believed to inhibit the F₀ portion of the ATP synthase. Specifically, they are thought to block the proton channel within subunit 'a' of the F₀ complex. This blockage prevents the translocation of protons across the inner mitochondrial membrane, which is the driving force for the rotational catalysis of ATP synthesis by the F₁ portion of the enzyme. By inhibiting ATP synthase, this compound effectively shuts down the primary source of cellular energy, leading to the death of the target organism.

G cluster_0 Inner Mitochondrial Membrane cluster_1 F₀ Subunit (Proton Channel) cluster_2 F₁ Subunit (Catalytic Site) F0 Subunit 'a' Proton Channel F1 ATP Synthesis F0->F1 Proton Flow Drives Rotation Protons_in H⁺ (Mitochondrial Matrix) F0->Protons_in Inhibition Blockage of Proton Channel F0->Inhibition Inhibits ATP ATP F1->ATP Protons_out H⁺ (Intermembrane Space) Protons_out->F0 This compound This compound This compound->F0 ADP_Pi ADP + Pi ADP_Pi->F1

Caption: Mechanism of this compound as an inhibitor of mitochondrial ATP synthase.

Conclusion

This compound is a well-characterized organotin acaricide with a defined molecular structure and a clear mechanism of action targeting cellular energy production. This guide has consolidated the available quantitative data on its physicochemical properties and provided an overview of its synthesis and analytical detection. The visualization of its synthesis and mechanism of action offers a clear understanding of these complex processes. While a wealth of information exists, a notable gap remains in the public availability of detailed experimental ¹H and ¹³C NMR and FT-IR spectral data, which would be invaluable for comprehensive structural elucidation and quality control in a research setting. Further investigation into these specific spectroscopic characteristics is warranted.

References

A Technical Guide to Cyhexatin Solubility in Organic Solvents for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the solubility of Cyhexatin in various organic solvents, tailored for researchers, scientists, and professionals in drug development. It includes quantitative solubility data, detailed experimental protocols for solution preparation, and visual workflows to aid in laboratory procedures.

Introduction to this compound

This compound, chemically known as tricyclohexyltin hydroxide, is an organotin compound primarily used as an acaricide to control plant-feeding mites.[1][2] It is a white, crystalline powder that is nearly odorless.[2][3][4] Understanding its solubility characteristics in organic solvents is crucial for preparing analytical standards, developing formulations, and conducting toxicological studies. This compound is very insoluble in water, with a solubility of less than 1 mg/L at 25°C.[1][3][4]

Quantitative Solubility of this compound in Organic Solvents

The solubility of this compound varies across different organic solvents. This data is essential for selecting appropriate solvents for stock solutions and experimental assays. The following table summarizes the available quantitative solubility data.

Organic SolventSolubility (g/L)Temperature (°C)
Dichloromethane34Not Specified
Carbon Tetrachloride28Not Specified
Xylenes3.6Not Specified
Acetone1.3Not Specified

Source:[1][3][4][5][6]

Experimental Protocols: Preparation of this compound Solutions

Accurate and consistent preparation of this compound solutions is fundamental for reliable experimental results. Below are detailed methodologies for preparing standard solutions and for extracting this compound from complex matrices.

3.1. General Protocol for Preparing a Standard Stock Solution

This protocol outlines the steps for preparing a standard stock solution of this compound for analytical purposes.

  • Weighing: Accurately weigh a precise amount of this compound standard (purity ≥98%) using an analytical balance.

  • Dissolution: Transfer the weighed this compound into a clean, dry volumetric flask.

  • Solvent Addition: Add a small amount of the chosen organic solvent (e.g., n-hexane, acetone/acetic acid mixture) to dissolve the this compound.[7] Gentle sonication can be used to aid dissolution.

  • Dilution: Once fully dissolved, dilute the solution to the final volume with the same solvent.

  • Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Store the standard solution in a tightly sealed, light-protected container at a low temperature (e.g., 4°C) to prevent degradation.[8]

3.2. Methodology for Extraction from Fruit and Vegetable Matrices

This protocol is based on established methods for the analysis of this compound residues in agricultural products.[7]

  • Sample Homogenization: Homogenize a representative sample of the fruit or vegetable.

  • Extraction:

    • To a 20.0 g sample, add approximately 0.5 g of sodium L-ascorbate.[7]

    • Add 100 mL of an acetone/acetic acid (99:1, v/v) mixture and homogenize further.[7]

    • Filter the mixture under suction.[7]

    • Re-extract the residue with an additional 50 mL of the acetone/acetic acid mixture and filter again.[7]

    • Combine the filtrates.[7]

  • Liquid-Liquid Partitioning:

    • Take a 40 mL aliquot of the combined filtrate and add 200 mL of a 10% sodium chloride solution.[7]

    • Extract the aqueous mixture twice with n-hexane (first with 100 mL, then with 50 mL).[7]

  • Drying and Concentration:

    • Combine the n-hexane extracts and dry them over anhydrous sodium sulfate.[7]

    • Filter to remove the sodium sulfate and concentrate the filtrate at a temperature below 40°C to near dryness.[7]

  • Reconstitution: Dissolve the residue in a known volume of n-hexane for subsequent analysis by methods such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][9][10]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

G General Workflow for Standard Solution Preparation A Weigh this compound Standard B Transfer to Volumetric Flask A->B C Add Organic Solvent & Dissolve B->C D Dilute to Final Volume C->D E Homogenize Solution D->E F Store Appropriately E->F

Caption: Workflow for preparing a standard this compound solution.

G Workflow for this compound Extraction from Produce cluster_extraction Extraction cluster_partitioning Partitioning & Cleanup A Homogenize Sample with Sodium L-Ascorbate B Add Acetone/Acetic Acid & Homogenize A->B C Filter and Combine Filtrates B->C D Add NaCl Solution to Filtrate Aliquot C->D E Extract with n-Hexane D->E F Dry Hexane Extract with Na2SO4 E->F G Concentrate the Extract F->G H Reconstitute in n-Hexane G->H I Analysis (GC/LC-MS) H->I

References

Biochemical Effects of Cyhexatin on Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyhexatin, an organotin compound with the chemical formula C₁₈H₃₄OSn, is a non-systemic acaricide used to control a variety of plant-feeding mites on agricultural crops, including fruits, nuts, and hops.[1][2][3] It functions primarily through contact action.[1][4] This technical guide provides a detailed examination of the core biochemical mechanisms underlying this compound's toxicity in target organisms, focusing on its interaction with cellular energy metabolism. The information is intended for researchers, scientists, and professionals in drug and pesticide development.

Core Biochemical Mechanism: Inhibition of Oxidative Phosphorylation

The primary mode of action for this compound is the disruption of cellular respiration through the inhibition of oxidative phosphorylation.[1][5] This process, which occurs in the mitochondria, is the main pathway for ATP (adenosine triphosphate) production in aerobic organisms.[6][7]

This compound specifically targets and inhibits the F1Fo-ATP synthase enzyme (also known as Complex V), a critical component of the oxidative phosphorylation pathway.[1][8][9] This enzyme utilizes the proton gradient generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate (Pi).[10]

By inhibiting ATP synthase, this compound acts as an energy transfer inhibitor.[5] It blocks the conversion of the proton motive force into the chemical energy of ATP without directly inhibiting the electron transport chain itself.[5] The inhibition mechanism involves a non-covalent interaction with the enzyme complex.[9] This disruption of ATP synthesis leads to a severe energy deficit within the organism's cells, ultimately resulting in metabolic collapse and death.

cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_ATP_Synthase ATP Synthesis ETC_I Complex I Q CoQ ETC_I->Q e- Proton_Pump1 H+ ETC_I->Proton_Pump1 ETC_II Complex II ETC_II->Q e- ETC_III Complex III CytC Cyt c ETC_III->CytC e- Proton_Pump3 H+ ETC_III->Proton_Pump3 ETC_IV Complex IV Proton_Pump4 H+ ETC_IV->Proton_Pump4 Q->ETC_III e- CytC->ETC_IV e- label_IMS Intermembrane Space (High H+ concentration) Proton_Pump1->label_IMS Proton_Pump3->label_IMS Proton_Pump4->label_IMS ATP_Synthase F1Fo-ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Proton_Channel Proton Flow (H+) Proton_Channel->ATP_Synthase ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase This compound This compound This compound->Inhibition label_Matrix Mitochondrial Matrix (Low H+ concentration)

Caption: this compound inhibits F1Fo-ATP synthase, blocking ATP production.

Quantitative Data

The following tables summarize key quantitative data regarding the toxicity and biochemical effects of this compound.

Table 1: General Toxicity of this compound

Metric Organism Value Toxicity Category Reference
Acute Oral LD₅₀ Rat 196 mg/kg II (Moderate) [11]
Acute Inhalation LC₅₀ Rat 6.35 mg/L III [11]
Avian Dietary LC₅₀ Bobwhite Quail 195 ppm Highly Toxic [11]
Freshwater Fish LC₅₀ Rainbow Trout 6 ppb Highly Toxic [11]
Freshwater Fish LC₅₀ Bluegill 4 ppb Highly Toxic [11]

| Aquatic Invertebrate | Daphnia | 0.2 µg/L | Highly Toxic |[11] |

Table 2: Inhibition of Mitochondrial Enzymes by Organotins

Compound Enzyme System Organism/Tissue Inhibitory Concentration Reference
This compound F₀F₁-ATPase Rat Liver Mitochondria 92.9% inhibition at 37 µM [8]

| Organotins | ADP-stimulated O₂ uptake (Succinate) | Potato Tuber Mitochondria | IC₅₀ in the range of 2–50 µM |[5] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for assessing the effects of this compound on mitochondrial function.

Protocol 1: In Vitro F1Fo-ATPase Activity Assay

This protocol describes a method to measure the direct inhibitory effect of this compound on the hydrolytic activity of isolated F1Fo-ATPase.

  • Isolation of Mitochondria:

    • Homogenize fresh target tissue (e.g., rat liver, mite homogenate) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Perform differential centrifugation to pellet mitochondria. Resuspend the mitochondrial pellet in a suitable buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • ATPase Activity Measurement:

    • The assay measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi).

    • Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl₂ (5 mM), and ATP (5 mM).

    • Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.

    • Initiate the reaction by adding a known amount of mitochondrial protein (e.g., 50 µg) to the mixture.

    • Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., ice-cold trichloroacetic acid).

  • Quantification of Inorganic Phosphate:

    • Centrifuge the tubes to pellet precipitated protein.

    • Use the supernatant to determine the concentration of released Pi using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.

    • Read the absorbance at the appropriate wavelength (e.g., 660 nm).

    • Calculate the specific activity (nmol Pi/min/mg protein) and determine the IC₅₀ value for this compound.

Protocol 2: Measurement of Oxidative Phosphorylation Inhibition

This protocol uses a Clark-type oxygen electrode to measure the effect of this compound on oxygen consumption in isolated mitochondria, providing insight into its impact on the entire oxidative phosphorylation process.

  • Mitochondrial Isolation: Isolate mitochondria as described in Protocol 1.

  • Oxygen Consumption Measurement:

    • Calibrate a Clark-type oxygen electrode in a sealed, temperature-controlled chamber containing respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM MgCl₂, 2 mM KH₂PO₄, pH 7.4).

    • Add isolated mitochondria to the chamber.

    • Add a respiratory substrate (e.g., 5 mM succinate or a combination of 5 mM glutamate and 5 mM malate) to initiate basal respiration (State 2).

    • Add a limited amount of ADP (e.g., 150 µM) to stimulate active respiration (State 3), characterized by a rapid increase in oxygen consumption.

    • Once the added ADP is phosphorylated to ATP, respiration returns to a slower rate (State 4).

    • Repeat the cycle, but after initiating State 3 respiration, inject a specific concentration of this compound into the chamber.

    • Monitor the rate of oxygen consumption. Inhibition of oxidative phosphorylation will be observed as a decrease in the rate of State 3 respiration.

  • Data Analysis:

    • Calculate the rates of oxygen consumption for State 3 and State 4 respiration.

    • Determine the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate), a key indicator of mitochondrial coupling and health.

    • Quantify the dose-dependent inhibition of State 3 respiration by this compound to determine its inhibitory potency.

cluster_prep Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Tissue 1. Obtain Target Tissue (e.g., Mites, Rat Liver) IsolateMito 2. Isolate Mitochondria (Homogenization & Centrifugation) Tissue->IsolateMito Assay_ATPase 3a. ATPase Activity Assay (Measure Pi release) IsolateMito->Assay_ATPase Assay_O2 3b. O2 Consumption Assay (Clark Electrode) IsolateMito->Assay_O2 Analysis_IC50 4a. Calculate IC50 (Enzyme Inhibition) Assay_ATPase->Analysis_IC50 Analysis_RCR 4b. Calculate RCR & State 3 Inhibition Assay_O2->Analysis_RCR Conclusion 5. Determine Mechanism of Action (Inhibition of Oxidative Phosphorylation) Analysis_IC50->Conclusion Analysis_RCR->Conclusion

Caption: Workflow for assessing this compound's biochemical effects.

References

Methodological & Application

Protocol for Cyhexatin Residue Analysis in Fruit Crops: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyhexatin is a non-systemic acaricide used to control mites on a variety of fruit crops. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products. Accurate and reliable analysis of this compound residues is therefore crucial to ensure food safety and compliance with these regulations. This document provides detailed application notes and protocols for the determination of this compound residues in fruit crops using two common analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Both GC-MS/MS and LC-MS/MS are powerful techniques for the quantification of pesticide residues. The choice of method may depend on the available instrumentation, the specific fruit matrix, and the desired sensitivity.

  • GC-MS/MS: This method typically requires a derivatization step to convert the relatively non-volatile this compound into a more volatile compound suitable for gas chromatography. It offers high selectivity and sensitivity.

  • LC-MS/MS: This method can directly analyze this compound without the need for derivatization, simplifying the sample preparation process. It is also highly sensitive and selective.

Maximum Residue Limits (MRLs)

Regulatory agencies in different regions have established MRLs for this compound in various fruit crops. These values are subject to change and should be regularly verified with the respective authorities.

Regulatory BodyFruit CropMRL (mg/kg)
European Union Apples, Oranges, Wine Grapes0.01[1]
US EPA Orange Juice0.1 (time-limited)[2][3]
Almonds, Apples, Citrus, Hops, Macadamia Nuts, Stone Fruits, Pears, Strawberries, WalnutsTolerances revoked[2]
Codex Alimentarius Apple, Pear, Oranges (sweet, sour)0.2[4][5]
Grapes0.3[4]
Currants (black, red, white)0.1[4]
Peppers, chili, dried5[4]

Experimental Protocols

Sample Preparation and Homogenization

Proper sample preparation is critical for accurate residue analysis. The goal is to obtain a representative and homogeneous subsample for extraction.

Protocol:

  • Select a representative sample of the fruit crop.

  • Wash the fruits with distilled water to remove any surface dirt.

  • Inedible portions such as stems and seeds may be removed, depending on the specific regulatory requirements for the commodity being tested.

  • Chop the fruit into small pieces.

  • Homogenize the chopped fruit using a high-speed blender or food processor until a uniform paste is obtained. For some methods, cryogenic milling with liquid nitrogen can be used to prevent degradation of the analyte.

  • Store the homogenate in a sealed container at -20°C or below until extraction to prevent degradation of this compound.

Extraction and Cleanup

The following protocols describe the extraction and cleanup of this compound from the homogenized fruit sample. Two primary methods are presented: one for LC-MS/MS analysis and another for GC-MS/MS analysis which includes a derivatization step.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used streamlined approach for pesticide residue analysis.

Extraction Protocol:

  • Weigh 10-15 g of the homogenized fruit sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • The upper acetonitrile layer contains the extracted pesticides.

Cleanup (Dispersive Solid-Phase Extraction - dSPE) Protocol:

  • Transfer an aliquot (e.g., 6 mL) of the acetonitrile extract to a 15 mL dSPE tube containing a sorbent material (e.g., primary secondary amine (PSA), C18, and magnesium sulfate). The choice of sorbent depends on the fruit matrix. For fruits with high sugar content, PSA is effective in removing sugars and organic acids.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is the cleaned-up extract.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

This method involves a liquid-liquid extraction followed by a derivatization step.

Extraction Protocol:

  • Weigh 10 g of the homogenized fruit sample into a centrifuge tube.

  • Add a suitable extraction solvent, such as a mixture of acetone and hexane.

  • Homogenize for 2-3 minutes.

  • Add sodium sulfate to remove water and centrifuge.

  • Collect the organic supernatant.

  • Repeat the extraction process on the remaining solid residue.

  • Combine the organic extracts and concentrate using a rotary evaporator.

Derivatization Protocol:

  • The concentrated extract is then derivatized. A common method involves Grignard derivatization with a reagent like pentylmagnesium bromide or ethylmagnesium bromide.[4] This step converts this compound to a more volatile derivative.

  • The reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF).

  • After the reaction is complete, the mixture is neutralized and the derivatized this compound is extracted into an organic solvent (e.g., hexane).

Cleanup Protocol:

  • The extract containing the derivatized this compound is then cleaned up using a solid-phase extraction (SPE) cartridge, such as Florisil or a combination of Envi-Carb and Florisil.

  • The cartridge is first conditioned with a suitable solvent.

  • The extract is loaded onto the cartridge, and interfering compounds are washed away.

  • The derivatized this compound is then eluted with a specific solvent or solvent mixture.

  • The eluate is concentrated and transferred to an autosampler vial for GC-MS/MS analysis.

Instrumental Analysis
  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

  • Instrument: Gas Chromatograph coupled to a Tandem Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

  • Injector: Splitless injection is typically used for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized this compound from other compounds.

  • Ionization Mode: Electron Ionization (EI).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific transitions of the derivatized this compound for quantification and confirmation.

Data Presentation

The performance of the analytical methods is evaluated through validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), recovery, and repeatability (expressed as Relative Standard Deviation, RSD). The following tables summarize typical performance data for this compound analysis in various fruit matrices.

Table 1: Performance Data for LC-MS/MS Analysis of this compound in Fruits

Fruit MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Orange2-20071-1052-130.1-0.3-[2]
Apple2-20071-1052-130.1-0.3-[2]
Peach2-20071-1052-130.1-0.3-[2]
Grape2-20071-1052-130.1-0.3-[2]

Table 2: Performance Data for GC-MS/MS Analysis of this compound in Apple (as Sn)

Spiking Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
1072.4-107.10.4-14.22.0-[4]
2072.4-107.10.4-14.22.0-[4]
5072.4-107.10.4-14.22.0-[4]
20072.4-107.10.4-14.22.0-[4]

Visualizations

The following diagrams illustrate the experimental workflows for the LC-MS/MS and GC-MS/MS based methods for this compound residue analysis.

LC_MS_MS_Workflow A Sample Homogenization (Fruit Crop) B QuEChERS Extraction (Acetonitrile + Salts) A->B C Centrifugation B->C D dSPE Cleanup (PSA + C18 + MgSO4) C->D E Centrifugation D->E F Filtration (0.22 µm) E->F G LC-MS/MS Analysis F->G

Caption: LC-MS/MS analysis workflow for this compound residues.

GC_MS_MS_Workflow A Sample Homogenization (Fruit Crop) B Solvent Extraction (e.g., Acetone/Hexane) A->B C Concentration B->C D Derivatization (Grignard Reagent) C->D E SPE Cleanup (e.g., Florisil) D->E F Concentration & Reconstitution E->F G GC-MS/MS Analysis F->G

Caption: GC-MS/MS analysis workflow for this compound residues.

References

Application Note: Determination of Cyhexatin in Food Matrices by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed method for the determination of the acaricide Cyhexatin in various food matrices, particularly fruits and vegetables, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this compound, a derivatization step is necessary to facilitate its analysis by GC-MS. This document outlines two primary sample preparation methodologies: a classical approach involving digestion, liquid-liquid extraction, and Grignard derivatization, and a streamlined approach using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. Detailed experimental protocols, instrument parameters, and validation data are provided to assist researchers, scientists, and drug development professionals in the accurate and reliable quantification of this compound residues.

Introduction

This compound is an organotin acaricide used to control mites on a variety of crops, including fruits and vegetables. Its potential for accumulation in the food chain necessitates sensitive and reliable analytical methods for monitoring its residues to ensure food safety and compliance with regulatory limits. Gas chromatography-mass spectrometry is a powerful technique for pesticide residue analysis, offering high selectivity and sensitivity. However, the direct analysis of this compound by GC-MS is challenging due to its low volatility. Derivatization to a more volatile form is a critical step for successful analysis. This application note describes a robust GC-MS/MS method for the determination of this compound following derivatization.

Experimental Protocols

Two primary protocols for sample preparation are presented. Protocol A is a classical method involving digestion and derivatization, while Protocol B utilizes the widely adopted QuEChERS method.

Protocol A: Digestion, Extraction, and Grignard Derivatization

This method is based on the principle of acid digestion to release this compound from the sample matrix, followed by extraction and derivatization to form a volatile ethyl derivative.

1. Sample Homogenization:

  • Weigh a representative portion of the sample (e.g., 10-20 g) and homogenize it to a uniform consistency. For samples with high water content, cryogenic milling with dry ice is recommended to prevent analyte degradation.

2. Digestion and Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of a 1:10 (v/v) solution of hydrochloric acid (HCl) and tetrahydrofuran (THF).[1]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough digestion.

  • Add 10 mL of hexane and shake for 5 minutes to extract the this compound.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube.

3. Grignard Derivatization:

  • To the hexane extract, add 1 mL of ethylmagnesium bromide (EtMgBr) Grignard reagent (e.g., 3 M in diethyl ether).[1]

    • Caution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • Seal the tube and allow the reaction to proceed at room temperature for 15-30 minutes with occasional gentle shaking.

  • To quench the excess Grignard reagent, slowly add 5 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Vortex the mixture for 1 minute and allow the layers to separate.

4. Cleanup:

  • Pass the upper hexane layer through a Florisil solid-phase extraction (SPE) cartridge (e.g., 500 mg/6 mL) to remove polar interferences.[1]

  • Elute the derivatized this compound (ethyl-tricyclohexyltin) with an appropriate volume of hexane or a hexane/acetone mixture.

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or iso-octane) for GC-MS analysis.

Protocol B: Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a more rapid and higher-throughput alternative for sample preparation.

1. Sample Homogenization:

  • Homogenize the sample as described in Protocol A. For dry samples like cereals, add an appropriate amount of water to achieve a total water content of approximately 80% before homogenization.

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (ACN) containing 1% acetic acid.

  • Add an appropriate internal standard if desired.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate - for the EN 15662 method).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents to remove interferences. For fruits and vegetables, a common mixture is 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18. For pigmented samples, graphitized carbon black (GCB) may be included, but it can lead to the loss of planar pesticides.

  • Vortex for 1 minute.

  • Centrifuge at high speed for 5 minutes.

4. Derivatization and Solvent Exchange:

  • Transfer the cleaned extract to a new tube.

  • Evaporate the acetonitrile under a gentle stream of nitrogen.

  • Reconstitute the residue in hexane and proceed with the Grignard derivatization as described in Protocol A, steps 3 and 4.

GC-MS/MS Instrument Parameters

The following are typical instrument parameters for the analysis of ethylated this compound. These may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 7000 Series Triple Quadrupole or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Splitless mode, 250 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min
Oven Program Initial temperature 75 °C (hold 3 min), ramp at 25 °C/min to 120 °C, then ramp at 5 °C/min to 300 °C (hold 11 min)[2]
MS Source Temperature 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)
Collision Gas Nitrogen or Argon

MRM Transitions for Ethylated this compound (Ethyl-tricyclohexyltin):

Note: The exact m/z values for precursor and product ions should be determined by infusing a standard of the derivatized this compound into the mass spectrometer to identify the most abundant and specific transitions. The following are suggested transitions based on the fragmentation of similar organotin compounds.

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Collision Energy 1 (eV) Product Ion 2 (m/z) Collision Energy 2 (eV)
Ethyl-tricyclohexyltinTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Method Validation Data

The following tables summarize typical validation data for the determination of this compound in food matrices.

Table 1: Method Performance Characteristics

Parameter Result Reference
Limit of Detection (LOD)2.0 µg/kg (as Sn) in apple matrix[1]
Limit of Quantification (LOQ)1.2 - 161 µg/kg (for GC-amenable pesticides)[3]
Linearity (Correlation Coeff.)> 0.99[3]

Table 2: Recovery and Precision Data for this compound in Apple Matrix [1]

Spiking Level (µg/kg as Sn) Average Recovery (%) Relative Standard Deviation (RSD, %)
1072.4 - 107.10.4 - 14.2
2072.4 - 107.10.4 - 14.2
5072.4 - 107.10.4 - 14.2
20072.4 - 107.10.4 - 14.2

Note: The recovery data presented is for a method involving Grignard derivatization and GC-MS/MS analysis.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Homogenization extraction Extraction (Digestion or QuEChERS) sample->extraction derivatization Grignard Derivatization (with EtMgBr) extraction->derivatization cleanup Cleanup (Florisil SPE or d-SPE) derivatization->cleanup gcms GC-MS/MS Analysis (MRM Mode) cleanup->gcms data Data Processing and Quantification gcms->data

Caption: Experimental workflow for this compound detection by GC-MS.

Conclusion

The described GC-MS method, incorporating a crucial Grignard derivatization step, provides a reliable and sensitive approach for the determination of this compound residues in food matrices. Both the classical digestion and the modern QuEChERS sample preparation protocols have been presented, offering flexibility to analytical laboratories. The successful implementation of this method will support food safety monitoring programs and ensure regulatory compliance. It is recommended that each laboratory validates the chosen protocol for their specific matrices of interest and instrumental setup to ensure data quality and accuracy.

References

Application Note: Quantification of Cyhexatin Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Cyhexatin in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, an organotin miticide, requires precise and reliable analytical methods for monitoring its presence in environmental and food samples due to its potential toxicity. The described protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection conditions. The methodology is particularly suited for high-throughput screening and quantitative analysis in complex sample matrices.

Introduction

This compound is an agricultural pesticide used to control mites on a variety of crops. Its persistence and potential for bioaccumulation necessitate sensitive analytical methods for residue monitoring to ensure food safety and environmental protection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of organotin compounds like this compound. This is due to its high selectivity, sensitivity, and ability to handle complex matrices with simplified sample preparation compared to traditional gas chromatography (GC) methods that often require time-consuming derivatization steps.[1] This document provides a comprehensive protocol for the quantification of this compound by LC-MS/MS.

Experimental Protocols

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure is a commonly employed and effective method for extracting this compound from solid matrices.[2]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, or soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the sample at ≥5000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a clean tube containing a mixture of PSA and C18 sorbents for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Filter the resulting supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

For liquid samples such as water, a direct injection or a simple dilution followed by filtration may be sufficient.[1]

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

LC Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.4 - 0.8 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40°C

| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute this compound, followed by a re-equilibration step. |

Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • Triple quadrupole mass spectrometer

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 365.1
Product Ions (m/z) 201.0, 283.1
Collision Energy (CE) Optimized for the specific instrument and transitions

| Dwell Time | 100-200 ms |

Quantitative Data Summary

The following tables summarize the quantitative performance data for this compound analysis obtained from various studies.

Table 1: Mass Spectrometric Parameters for this compound.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound365.1201.0283.127 / 17

Note: Collision energy values are instrument-dependent and may require optimization.

Table 2: Method Performance Characteristics.

MatrixLOD (µg/kg)LOQ (µg/kg)Linearity Range (µg/kg)Average Recovery (%)RSD (%)Reference
Fruits0.1 - 0.3-2 - 20071 - 1052 - 13[3][4]
Livestock Products1.7----[5]
Apple--2 - 100--[1]
Potato--2 - 100--[1]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Workflow Diagram

Cyhexatin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Homogenized Sample extraction Acetonitrile Extraction (with MgSO4 and NaOAc) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA and C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filtration Filtration (0.22 µm) centrifuge2->filtration lc_separation LC Separation (C18 Reversed-Phase) filtration->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Matrix-Matched Calibration) ms_detection->quantification reporting Result Reporting quantification->reporting

References

Application Notes and Protocols for Studying Acaricide Resistance to Cyhexatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying acaricide resistance to Cyhexatin in mite populations, particularly the two-spotted spider mite, Tetranychus urticae. The protocols detailed below cover essential bioassays, biochemical analyses, and molecular techniques to assess and characterize this compound resistance.

Data Presentation

Table 1: Susceptibility of Tetranychus urticae to Various Acaricides (Example Data)

AcaricideStrainBioassay MethodLC50 (ppm)95% Confidence IntervalReference
FenazaquinSusceptibleLeaf Dip0.23-[1]
PropargiteSusceptibleLeaf Dip0.32-[1]
SpiromesifenSusceptibleLeaf Dip0.29-[1]
DicofolSusceptibleLeaf Dip0.29-[1]

Table 2: Resistance Ratios of Various Acaricides in Resistant Tetranychus urticae Strains (Example Data)

AcaricideResistant StrainLC50 (ppm)Resistance Ratio (RR)Reference
FenazaquinField Population9243.8[2]
AbamectinResistant (R)58.10342[3]
FenpropathrinAbamectin-Resistant (R)1.413.20[3]
ChlorfenapyrAbamectin-Resistant (R)-2.23[3]

Experimental Protocols

Rearing of Spider Mites (Tetranychus urticae)

A continuous and healthy culture of both susceptible and resistant mite strains is crucial for reliable and reproducible experimental results.

Materials:

  • Host plants (e.g., bean plants, Phaseolus vulgaris)

  • Starter culture of Tetranychus urticae (susceptible and resistant strains)

  • Controlled environment chamber or greenhouse (25 ± 2°C, 60-70% relative humidity, 16:8 h L:D photoperiod)

  • Fine camel-hair brush

Protocol:

  • Establish separate colonies for susceptible and resistant mite strains to prevent cross-contamination.

  • Introduce a starter culture of mites onto healthy, pesticide-free host plants.

  • Maintain the colonies under controlled environmental conditions.

  • For age-synchronized mites for bioassays, transfer adult females to fresh leaves, allow them to lay eggs for 24 hours, and then remove the adults. The resulting cohort of eggs will develop into adults of a similar age.

This compound Resistance Bioassay (Slide-Dip Method)

This method is a standard technique for determining the contact toxicity of an acaricide to mites.

Materials:

  • Technical grade this compound

  • Acetone (or other suitable solvent)

  • Distilled water

  • Triton X-100 or similar surfactant

  • Microscope slides

  • Double-sided sticky tape

  • Fine camel-hair brush

  • Petri dishes

  • Filter paper

  • Forceps

  • Stereomicroscope

Protocol:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • From the stock solution, prepare a series of at least five serial dilutions in distilled water containing a surfactant (e.g., 0.05% Triton X-100). The concentration range should be chosen to produce mortality between 10% and 90%. A control solution containing only distilled water and surfactant should also be prepared.

  • Mite Preparation:

    • Affix a strip of double-sided sticky tape to a microscope slide.

    • Using a fine camel-hair brush, carefully place 20-30 adult female mites on their dorsum onto the sticky tape.

  • Dipping:

    • Using forceps, immerse the slide with the attached mites into the test solution for 5 seconds with gentle agitation.

    • Remove the slide and allow it to air-dry for 1-2 hours.

  • Incubation:

    • Place the dried slides in a Petri dish lined with moistened filter paper to maintain high humidity.

    • Incubate at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod for 24 hours.

  • Mortality Assessment:

    • After 24 hours, examine the mites under a stereomicroscope.

    • Mites are considered dead if they are unable to move a distance of one body length when prodded with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals using probit analysis.

    • The Resistance Ratio (RR) is calculated as: RR = LC50 of the resistant strain / LC50 of the susceptible strain.

Biochemical Assays for Detoxification Enzymes

Metabolic resistance is a common mechanism of acaricide resistance, often involving increased activity of detoxification enzymes.

Materials:

  • Adult mites (susceptible and resistant strains)

  • Phosphate buffer (0.1 M, pH 7.5)

  • NADPH solution

  • p-nitroanisole (substrate)

  • Spectrophotometer or microplate reader

Protocol:

  • Enzyme Preparation:

    • Homogenize a known number of mites in cold phosphate buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the microsomal fraction.

  • Assay:

    • In a microplate well or cuvette, mix the enzyme preparation with the phosphate buffer and p-nitroanisole.

    • Initiate the reaction by adding NADPH.

    • Measure the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the enzyme activity as nmol of p-nitrophenol formed per minute per mg of protein.

    • Compare the P450 activity between susceptible and resistant mite strains.

Materials:

  • Adult mites (susceptible and resistant strains)

  • Phosphate buffer (0.04 M, pH 7.0)

  • p-nitrophenyl acetate (PNPA) solution

  • Spectrophotometer or microplate reader

Protocol:

  • Enzyme Preparation:

    • Homogenize mites in cold phosphate buffer.

    • Centrifuge the homogenate and collect the supernatant.

  • Assay:

    • In a microplate well, mix the enzyme preparation with the phosphate buffer.

    • Add the PNPA solution to start the reaction.

    • Measure the increase in absorbance at 405 nm due to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the carboxylesterase activity and compare between the susceptible and resistant strains.

Materials:

  • Adult mites (susceptible and resistant strains)

  • Phosphate buffer (0.1 M, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Spectrophotometer or microplate reader

Protocol:

  • Enzyme Preparation:

    • Homogenize mites in cold phosphate buffer.

    • Centrifuge and collect the supernatant.

  • Assay:

    • In a microplate well, combine the enzyme preparation, phosphate buffer, and GSH.

    • Initiate the reaction by adding CDNB.

    • Measure the increase in absorbance at 340 nm, which indicates the conjugation of CDNB with GSH.

  • Data Analysis:

    • Calculate the GST activity and compare the levels between susceptible and resistant mite populations.

Target Site Sensitivity Assay: Oligomycin-Sensitive Mg2+-ATPase Inhibition

This compound resistance is linked to an altered target site, the oligomycin-sensitive Mg2+-ATPase in mitochondria.

Materials:

  • Mitochondrial preparations from susceptible and resistant mites

  • Assay buffer (containing Tris-HCl, KCl, and sucrose)

  • ATP solution

  • MgCl2 solution

  • Oligomycin solution

  • This compound solutions of varying concentrations

  • Inorganic phosphate (Pi) assay reagents

Protocol:

  • Mitochondrial Isolation:

    • Homogenize a large number of mites in an isolation buffer.

    • Perform differential centrifugation to isolate the mitochondrial fraction.

  • ATPase Activity Assay:

    • Incubate the mitochondrial preparations with the assay buffer, MgCl2, and ATP in the presence and absence of a known concentration of oligomycin.

    • The difference in the rate of ATP hydrolysis (measured as Pi release) between the two conditions represents the oligomycin-sensitive ATPase activity.

  • Inhibition Assay:

    • Perform the ATPase activity assay in the presence of varying concentrations of this compound.

    • Determine the concentration of this compound required to inhibit 50% of the oligomycin-sensitive ATPase activity (I50).

  • Data Analysis:

    • Compare the I50 values between the susceptible and resistant mite strains. A higher I50 value in the resistant strain indicates target site insensitivity.

Visualizations

G cluster_bioassay Bioassay Workflow start Start rearing Mite Rearing (Susceptible & Resistant Strains) start->rearing slide_prep Prepare Mites on Microscope Slides rearing->slide_prep prep_sol Prepare this compound Serial Dilutions dip Dip Slides in This compound Solutions (5s) prep_sol->dip slide_prep->dip dry Air Dry Slides (1-2 hours) dip->dry incubate Incubate (24h) 25°C, high humidity dry->incubate assess Assess Mortality incubate->assess analyze Data Analysis (Probit, LC50, RR) assess->analyze end End analyze->end

Caption: Workflow for this compound resistance bioassay using the slide-dip method.

G cluster_pathway Proposed this compound Resistance Mechanisms cluster_target Target Site cluster_resistance Resistance Mechanisms This compound This compound atp_synthase Mitochondrial ATP Synthase This compound->atp_synthase Binds to detox Metabolic Detoxification This compound->detox Substrate for atp_production ATP Production atp_synthase->atp_production Inhibition target_mutation Altered ATP Synthase (Target Site Insensitivity) target_mutation->atp_production Reduced Inhibition p450 P450s detox->p450 care CarEs detox->care gst GSTs detox->gst metabolites Inactive Metabolites p450->metabolites care->metabolites gst->metabolites

Caption: Proposed signaling pathways involved in this compound resistance in spider mites.

References

Application Notes and Protocols for the Laboratory Synthesis of Cyhexatin from Tricyclohexyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyhexatin, chemically known as tricyclohexyltin hydroxide ((C₆H₁₁)₃SnOH), is an organotin compound that has been utilized as an acaricide to control phytophagous mites on various agricultural crops.[1][2] Its synthesis is a multi-step process that begins with the formation of tricyclohexyltin chloride, which is subsequently converted to this compound. This document provides detailed protocols for the laboratory-scale synthesis of this compound from tricyclohexyltin chloride, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The overall synthesis involves two primary stages:

  • Formation of Tricyclohexyltin Chloride: This step involves the reaction of a Grignard reagent, cyclohexylmagnesium chloride, with tin tetrachloride.[1][3]

  • Hydrolysis of Tricyclohexyltin Chloride: The resulting tricyclohexyltin chloride is then hydrolyzed to yield this compound.[2][4]

Experimental Protocols

Part 1: Synthesis of Tricyclohexyltin Chloride

This protocol is based on the reaction of cyclohexylmagnesium chloride and tin tetrachloride in a controlled manner.[1][3][5]

Materials and Reagents:

  • Magnesium turnings

  • Cyclohexyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Tin tetrachloride (SnCl₄)

  • Isopropanol

  • 5% Sulfuric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Preparation of Grignard Reagent (Cyclohexylmagnesium Chloride):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of cyclohexyl chloride in the anhydrous solvent.

    • Add a small portion of the cyclohexyl chloride solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).

    • Once the reaction starts, add the remaining cyclohexyl chloride solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium.

  • Reaction with Tin Tetrachloride:

    • Cool the Grignard reagent to room temperature.

    • In a separate flask, prepare a solution of tin tetrachloride in the anhydrous solvent.

    • Slowly add the tin tetrachloride solution to the Grignard reagent via the dropping funnel with vigorous stirring. The molar ratio of the Grignard reagent to tin tetrachloride should be approximately 3:1.[1][3]

    • Maintain the reaction temperature between 25°C and 40°C using a water bath.[5]

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.

  • Work-up and Purification:

    • Carefully hydrolyze the reaction mixture by the slow addition of water, followed by 5% sulfuric acid to dissolve the magnesium salts.[5]

    • Separate the organic layer.

    • Wash the organic layer with water and then with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • The crude tricyclohexyltin chloride can be purified by recrystallization from isopropanol.[5] Heat the crude product in isopropanol to reflux, filter while hot, and then cool to 15°C to allow the product to precipitate.[5]

    • Filter the purified crystals, wash with cold isopropanol, and dry in an oven at 50°C.[5] A yield of approximately 76% can be expected.[5]

Part 2: Synthesis of this compound (Tricyclohexyltin Hydroxide)

This protocol describes the conversion of tricyclohexyltin chloride to this compound via hydrolysis.[1][2][4]

Materials and Reagents:

  • Tricyclohexyltin chloride

  • Sodium hydroxide (NaOH)

  • Ethanol or other suitable solvent

  • Distilled water

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Hydrolysis Reaction:

    • Dissolve the purified tricyclohexyltin chloride in a suitable organic solvent like ethanol in a round-bottom flask.

    • In a separate beaker, prepare an aqueous solution of sodium hydroxide.

    • Slowly add the sodium hydroxide solution to the tricyclohexyltin chloride solution with constant stirring. This is a nucleophilic substitution reaction where the chloride ion is replaced by a hydroxide ion.[4]

    • Continue stirring the mixture at room temperature for 1-2 hours to ensure the completion of the reaction.

  • Product Isolation and Purification:

    • This compound, being very insoluble in water, will precipitate out of the solution.[6]

    • Collect the white crystalline powder by filtration.

    • Wash the precipitate thoroughly with distilled water to remove any unreacted sodium hydroxide and sodium chloride.

    • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Summary of Reactants and Products for this compound Synthesis

CompoundChemical FormulaMolar Mass ( g/mol )RoleNotes
Cyclohexyl ChlorideC₆H₁₁Cl118.61ReactantStarting material for Grignard reagent
MagnesiumMg24.31ReactantFor Grignard reagent formation
Tin TetrachlorideSnCl₄260.52ReactantTin source
Tricyclohexyltin Chloride(C₆H₁₁)₃SnCl403.65IntermediateProduct of Part 1, reactant for Part 2
Sodium HydroxideNaOH40.00ReagentBase for hydrolysis
This compound (C₆H₁₁)₃SnOH 385.17 Product Final desired compound

Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_step1 Step 1: Synthesis of Tricyclohexyltin Chloride cluster_step2 Step 2: Hydrolysis to this compound Cyclohexylmagnesium\nChloride Cyclohexylmagnesium Chloride Tricyclohexyltin\nChloride Tricyclohexyltin Chloride Cyclohexylmagnesium\nChloride->Tricyclohexyltin\nChloride 3 equivalents Tin Tetrachloride Tin Tetrachloride Tin Tetrachloride->Tricyclohexyltin\nChloride Tricyclohexyltin\nChloride_2 Tricyclohexyltin Chloride This compound This compound (Tricyclohexyltin Hydroxide) Tricyclohexyltin\nChloride_2->this compound NaOH Sodium Hydroxide NaOH->this compound

Caption: Chemical synthesis pathway of this compound from tricyclohexyltin chloride.

Experimental Workflow

experimental_workflow start Start grignard Prepare Cyclohexylmagnesium Chloride (Grignard Reagent) start->grignard reaction1 React Grignard Reagent with Tin Tetrachloride (3:1 ratio) grignard->reaction1 workup1 Hydrolyze, Extract, and Concentrate reaction1->workup1 purify1 Recrystallize Tricyclohexyltin Chloride from Isopropanol workup1->purify1 hydrolysis Dissolve Tricyclohexyltin Chloride and add NaOH solution purify1->hydrolysis isolation Filter Precipitated This compound hydrolysis->isolation purify2 Wash with Distilled Water isolation->purify2 dry Dry Final Product purify2->dry end End: Purified this compound dry->end

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Cyhexatin in Integrated Pest Management (IPM) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyhexatin is an organotin acaricide that has been utilized for the control of phytophagous mites in various agricultural systems.[1] Its mode of action involves the inhibition of mitochondrial ATP synthase, disrupting cellular energy metabolism in target pests.[2] These application notes provide a comprehensive overview of the use of this compound in an Integrated Pest Management (IPM) context, detailing its efficacy, impact on non-target organisms, the significant challenge of resistance, and protocols for laboratory evaluation. IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties.

Data Presentation

Efficacy of this compound against Target Pests

The efficacy of this compound is often expressed in terms of the median lethal concentration (LC50), the concentration of the acaricide that is lethal to 50% of a test population. LC50 values are a critical metric for assessing the susceptibility of a pest population and for monitoring the development of resistance.

Target PestStrainBioassay MethodLC50 (ppm)95% Confidence IntervalReference
Tetranychus urticae (Two-spotted spider mite)Susceptible (S)Slide-dip1.10.8 - 1.4[3]
Tetranychus urticae (Two-spotted spider mite)Resistant (R)Slide-dip>1000-[3]
Tetranychus urticae (Two-spotted spider mite)SusceptibleNot Specified3.1-[3]
Tetranychus urticae (Two-spotted spider mite)ResistantNot Specified117.8-[3]

Note: A significant 38-fold difference in susceptibility to this compound was observed between the most and least susceptible colonies of Tetranychus urticae in one study.[3]

Impact of this compound on Non-Target Organisms

A crucial aspect of IPM is the conservation of beneficial organisms that contribute to pest control. The impact of pesticides on these non-target species must be carefully evaluated.

Non-Target OrganismSpeciesEffectObservationReference
Predatory MitePhytoseiidae (general)High Adult MortalityThis compound was found to have one of the greatest impacts on adult mortality of phytoseiid mites in a meta-analysis.[4]
Predatory BeetleCryptolaemus montrouzieriModerate MortalityA mixture of this compound and tetradifon caused 31.0% mortality in adults.[5]

Experimental Protocols

Leaf-Dip Bioassay for Acaricide Efficacy (LC50 Determination)

This protocol is a standard method for determining the toxicity of an acaricide to spider mites.

Materials:

  • Fresh, untreated host plant leaves (e.g., bean, strawberry)

  • Petri dishes (9 cm diameter)

  • Agar (1.5-2%) or moistened cotton

  • This compound stock solution and a series of dilutions

  • Distilled water with a non-ionic surfactant (e.g., 0.01% Triton X-100) as a control

  • Fine camel-hair brush

  • Stereomicroscope

  • Incubator (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Leaf Discs: Cut leaf discs to a uniform size (e.g., 2-3 cm diameter) and place them, abaxial (lower) side up, on a bed of agar or moistened cotton in Petri dishes. The agar or cotton provides moisture to the leaf and prevents mites from escaping.

  • Mite Transfer: Using a fine camel-hair brush, transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Preparation of Test Solutions: Prepare a series of at least five concentrations of this compound in distilled water with surfactant. A control solution containing only distilled water and surfactant should also be prepared.

  • Dipping: Individually dip each leaf disc with mites into the respective test solution for a standardized time (e.g., 5 seconds) with gentle agitation.

  • Drying: Place the treated leaf discs back into the Petri dishes and allow them to air-dry in a fume hood for 1-2 hours.

  • Incubation: Place the covered Petri dishes in an incubator under controlled environmental conditions.

  • Mortality Assessment: After 24-48 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move at least one body length when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Analyze the dose-response data using probit analysis to determine the LC50 value and its 95% confidence interval.

Protocol for Assessing the Side Effects of Pesticides on Predatory Mites (Based on IOBC Guidelines)

This protocol outlines a laboratory method to evaluate the lethal and sublethal effects of a pesticide on predatory mites.

Materials:

  • Glass plates or inert, uniform surfaces

  • Spray chamber or Potter spray tower

  • This compound test solution at the recommended field rate

  • Control (water) and a toxic standard

  • Adult female predatory mites (e.g., Phytoseiulus persimilis, Amblyseius andersoni)

  • Ventilated test units (e.g., glass cells with a fine mesh lid)

  • Bean leaf discs as a food source for prey (spider mites)

  • Spider mites as prey

  • Incubator with controlled conditions

Procedure:

  • Preparation of Treated Surfaces: Treat glass plates with the this compound solution using a spray chamber to ensure a uniform deposit. A water-treated control and a reference toxic substance are also prepared.

  • Exposure: Once the residues are dry, introduce adult female predatory mites into the test units containing the treated surfaces.

  • Provision of Food: Provide a standardized number of prey (e.g., spider mite eggs and motile stages on a small leaf disc) to each test unit.

  • Incubation: Maintain the test units in an incubator under controlled conditions for a specified period (e.g., 7 days).

  • Mortality Assessment: Record the mortality of the predatory mites at regular intervals (e.g., 24, 48, 72 hours, and 7 days).

  • Sublethal Effects (Fecundity): After the initial mortality assessment period, transfer the surviving female predators to new, untreated test units with an ample supply of prey. Count the number of eggs laid per female over a defined period (e.g., 48-72 hours) to assess the effect on fecundity.

  • Data Analysis and Classification: Calculate the percentage reduction in beneficial capacity (a combination of mortality and reduction in fecundity) compared to the control. The effects are then classified according to the IOBC rating scale:

    • Class 1: Harmless (< 30% reduction)

    • Class 2: Slightly harmful (30-79% reduction)

    • Class 3: Moderately harmful (80-99% reduction)

    • Class 4: Harmful (>99% reduction)[6]

Mandatory Visualizations

Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane This compound This compound ATP_Synthase ATP Synthase (F0-F1 ATPase) This compound->ATP_Synthase Inhibits Mitochondrion Mitochondrion ATP ATP (Energy) ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Cellular_Processes Cellular Processes ATP->Cellular_Processes Powers

Caption: Mode of action of this compound, inhibiting mitochondrial ATP synthase and disrupting cellular energy production.

Experimental_Workflow_LC50 start Start rearing 1. Mite Rearing (Tetranychus urticae) start->rearing prep_leaves 2. Prepare Leaf Discs rearing->prep_leaves transfer_mites 4. Transfer Mites to Leaf Discs prep_leaves->transfer_mites prep_solutions 3. Prepare this compound Dilutions dip_leaves 5. Dip Leaf Discs in Solutions (5s) prep_solutions->dip_leaves transfer_mites->dip_leaves dry_incubate 6. Air Dry & Incubate (24-48h) dip_leaves->dry_incubate assess_mortality 7. Assess Mortality dry_incubate->assess_mortality probit_analysis 8. Probit Analysis assess_mortality->probit_analysis end LC50 Value probit_analysis->end

Caption: Workflow for determining the LC50 of this compound against spider mites using a leaf-dip bioassay.

Resistance_Management IRM Integrated Resistance Management (IRM) monitoring Monitor Pest Populations & Resistance Levels IRM->monitoring rotation Rotate Acaricides with Different Modes of Action IRM->rotation non_chemical Integrate Non-Chemical Controls (e.g., Biocontrol) IRM->non_chemical thresholds Apply Acaricides Only When Thresholds are Met IRM->thresholds refugia Maintain Refugia for Susceptible Mites IRM->refugia avoid_sublethal Avoid Sub-lethal Doses IRM->avoid_sublethal

Caption: Key components of an Integrated Resistance Management (IRM) strategy for this compound.

Discussion and Recommendations for IPM Integration

The use of this compound in modern IPM programs is challenging due to two primary factors: the widespread development of resistance in target mite populations and its high toxicity to beneficial organisms, particularly predatory mites.

Resistance Management:

The repeated use of this compound has led to high levels of resistance in spider mite populations, rendering it ineffective in many regions.[3] To mitigate the development of resistance, the following strategies are recommended:

  • Rotation of Acaricides: Avoid the repeated and exclusive use of this compound or other acaricides with the same mode of action (Group 12B). Rotate with acaricides from different IRAC (Insecticide Resistance Action Committee) groups.

  • Monitoring: Regularly monitor mite populations for signs of resistance by conducting bioassays to determine LC50 values.

  • Integrated Approach: Combine chemical control with non-chemical methods such as the release of predatory mites, maintaining favorable habitats for natural enemies, and using mite-resistant crop varieties.[7][8]

  • Judicious Use: Apply acaricides only when pest populations reach economic thresholds, rather than on a fixed schedule.

Compatibility with Biological Control:

This compound's high toxicity to predatory mites, which are crucial for the biological control of spider mites, limits its compatibility with IPM programs that rely on these beneficials.[4] The disruption of natural enemy populations can lead to secondary pest outbreaks. Therefore, if this compound is to be used, it should be applied in a manner that minimizes contact with beneficial populations, such as targeted spot treatments. However, the preference in a robust IPM program would be to utilize more selective acaricides that have a lower impact on predatory mites and other beneficial insects.

Conclusion

While this compound can be an effective acaricide, its application in modern IPM programs requires careful consideration. The high potential for resistance development necessitates strict adherence to resistance management strategies. Furthermore, its detrimental effects on beneficial predatory mites make it a less desirable option in IPM systems that prioritize biological control. Researchers and pest management professionals should weigh these factors and consider more selective and sustainable alternatives where possible. When its use is deemed necessary, it must be part of a well-designed and monitored resistance management plan.

References

Application Notes and Protocols for the Preparation of Cyhexatin Standard Solutions for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyhexatin is an organotin miticide used to control mites on various agricultural crops. Accurate quantification of this compound residues is crucial for ensuring food safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of this compound. The preparation of accurate and stable standard solutions is a critical prerequisite for reliable HPLC analysis. These application notes provide a detailed protocol for the preparation of this compound standard solutions suitable for the development and validation of HPLC methods.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of standard solutions.

PropertyDescription
Appearance White, crystalline powder.[1]
Solubility Very insoluble in water (<1 mg/L at 25°C). Soluble in some organic solvents, including acetone (1.3 g/L), dichloromethane (34 g/L), and carbon tetrachloride (28 g/L).[1][2]
Stability Stable in aqueous suspensions at neutral to alkaline pH. Degraded by ultraviolet (UV) light.[1]
Storage of Neat Standard Store in a cool, dry, well-ventilated, and secure area, out of reach of children and animals. Keep in the original container.

Experimental Protocols

This section provides a step-by-step guide for the preparation of this compound stock and working standard solutions for HPLC analysis.

Materials and Reagents
  • This compound analytical standard (purity ≥ 98%)

  • HPLC grade acetone

  • HPLC grade methanol

  • Volumetric flasks (Class A)

  • Analytical balance (readable to 0.01 mg)

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Pipettes and tips

  • Amber glass vials with PTFE-lined caps

Preparation of Stock Standard Solution (100 µg/mL)
  • Weighing: Accurately weigh approximately 10 mg of the this compound analytical standard onto a clean, tared weighing paper or boat using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed this compound into a 100 mL Class A volumetric flask.

  • Solubilization: Add approximately 50 mL of HPLC grade acetone to the volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution of the this compound.

  • Dilution to Volume: Allow the solution to return to room temperature. Then, dilute to the 100 mL mark with acetone.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Label the flask clearly as "this compound Stock Solution - 100 µg/mL in Acetone" and include the preparation date.

Preparation of Intermediate Standard Solution (10 µg/mL)
  • Pipetting: Pipette 10.0 mL of the 100 µg/mL this compound stock solution into a 100 mL Class A volumetric flask.

  • Dilution: Dilute to the 100 mL mark with HPLC grade methanol.

  • Homogenization: Cap the flask and invert it several times to ensure thorough mixing.

  • Labeling: Label the flask as "this compound Intermediate Solution - 10 µg/mL in Methanol" and include the preparation date.

Preparation of Calibration Curve Working Standards

Prepare a series of working standard solutions for the calibration curve by diluting the 10 µg/mL intermediate standard solution with methanol. The following table provides an example for preparing a five-point calibration curve.

Standard LevelConcentration (µg/mL)Volume of 10 µg/mL Intermediate Solution (mL)Final Volume (mL)Diluent
10.10.550Methanol
20.251.2550Methanol
30.52.550Methanol
40.753.7550Methanol
51.05.050Methanol

Note: The concentration range of the calibration curve should be selected based on the expected concentration of this compound in the samples and the sensitivity of the HPLC instrument. For residue analysis in food, a linear range of 0.01–1.00 µg/mL has been reported as effective.[1]

Storage and Stability of Standard Solutions

Proper storage of standard solutions is critical to maintain their integrity and ensure the accuracy of analytical results.

Solution TypeStorage TemperatureStorage ContainerStability
Stock Solution (100 µg/mL in Acetone) -18°C to -20°C (Long-term)Amber glass vial with PTFE-lined capUp to 6 months
2-8°C (Short-term)Amber glass vial with PTFE-lined capUp to 1 month
Intermediate Solution (10 µg/mL in Methanol) -18°C to -20°C (Long-term)Amber glass vial with PTFE-lined capUp to 6 months
2-8°C (Short-term)Amber glass vial with PTFE-lined capUp to 1 month
Working Standards (in Methanol) 2-8°CAmber glass vial with PTFE-lined capPrepare fresh daily or weekly

Important Considerations:

  • Protect all solutions from light by using amber glassware or by wrapping the containers in aluminum foil.

  • Before use, allow refrigerated or frozen solutions to equilibrate to room temperature.

  • Visually inspect solutions for any signs of precipitation or degradation before use. If observed, discard the solution and prepare a fresh one.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

Cyhexatin_Standard_Preparation cluster_stock Stock Solution Preparation cluster_intermediate Intermediate Solution Preparation cluster_working Working Standards Preparation weigh Weigh ~10 mg This compound Standard dissolve Dissolve in Acetone in 100 mL Volumetric Flask weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate dilute_stock Dilute to Volume with Acetone sonicate->dilute_stock stock_solution Stock Solution (100 µg/mL) dilute_stock->stock_solution pipette_stock Pipette 10 mL of Stock Solution stock_solution->pipette_stock dilute_intermediate Dilute to 100 mL with Methanol pipette_stock->dilute_intermediate intermediate_solution Intermediate Solution (10 µg/mL) dilute_intermediate->intermediate_solution pipette_intermediate Pipette Aliquots of Intermediate Solution intermediate_solution->pipette_intermediate dilute_working Dilute to Final Volume with Methanol pipette_intermediate->dilute_working working_standards Calibration Standards (0.1 - 1.0 µg/mL) dilute_working->working_standards HPLC HPLC Analysis working_standards->HPLC Inject into HPLC

Caption: Workflow for the preparation of this compound standard solutions.

Conclusion

The protocol described in these application notes provides a reliable method for the preparation of this compound standard solutions for HPLC analysis. Adherence to these procedures, including the use of high-purity reagents, accurate measurements, and proper storage, will contribute to the generation of high-quality data in research, drug development, and routine analytical testing. The stability of the prepared solutions should be periodically verified as part of a robust quality control program.

References

Application Notes and Protocols for the Extraction of Cyhexatin from Soil and Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of the acaricide Cyhexatin from soil and water samples. The methodologies described are based on established analytical techniques, primarily focusing on the QuEChERS method for soil and Solid-Phase Extraction (SPE) for water, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of this compound from Soil Samples

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted and efficient technique for the extraction of a broad range of pesticides, including this compound, from complex matrices like soil.[1][2] This protocol outlines a modified QuEChERS procedure suitable for the analysis of this compound in soil.

Experimental Protocol: Modified QuEChERS Method for Soil

1.1. Sample Preparation and Hydration:

  • For soil samples with low moisture content (<70%), weigh 3 g of air-dried and sieved (2 mm mesh) soil into a 50 mL centrifuge tube.

  • Add 7 mL of deionized water to the soil sample, vortex briefly to mix, and allow it to hydrate for 30 minutes.[3][4]

  • For soil samples with a water content of ≥70%, weigh 10 g of the homogenized sample directly into a 50 mL centrifuge tube.[3]

1.2. Extraction:

  • To the hydrated soil sample, add 10 mL of acetonitrile.[3][4]

  • Cap the tube and shake vigorously, either manually or using a mechanical shaker, for 5 minutes to ensure thorough extraction of this compound from the soil matrix.[3]

1.3. Salting-Out Liquid-Liquid Partitioning:

  • Add the contents of a salt pouch containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[1] The addition of salts induces the separation of the acetonitrile and aqueous layers.[5][6]

  • Immediately after adding the salts, shake the tube vigorously for at least 2 minutes to prevent the agglomeration of salts and ensure efficient partitioning.[3]

  • Centrifuge the tube for 5 minutes at a speed of ≥ 3000 relative centrifugal force (rcf) to achieve a clear separation of the organic and aqueous layers.[3]

1.4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube.

  • The dSPE tube should contain 150 mg of anhydrous MgSO₄ (to remove any remaining water) and 50 mg of Primary Secondary Amine (PSA) sorbent. For soils with high organic matter content, 50 mg of C18 sorbent can also be included to remove non-polar interferences.[3]

  • Vortex the dSPE tube for 30 seconds to 1 minute to facilitate the cleanup process.

  • Centrifuge the tube for 2 minutes at a high rcf (e.g., ≥ 5000) to pellet the dSPE sorbent.[3]

  • The resulting supernatant is the cleaned extract ready for analysis.

1.5. Analysis:

  • Filter the cleaned extract through a 0.2 µm syringe filter directly into an autosampler vial.

  • Analyze the extract using LC-MS/MS or GC-MS.

Data Presentation: this compound Extraction from Soil
ParameterMethodMatrixRecovery (%)LOD (ng/g)LOQ (ng/g)Reference
This compoundQuEChERS LC-MS/MSClay Loam Soil90 ± 120.024 - 6.25<50[7][8]
Various PesticidesQuEChERS GC-MS/MSAgricultural Soil70 - 100~0.3~1.0[9]
Various PesticidesQuEChERS LC-MS/MSAgricultural Soil70 - 120--[1]

Note: The presented data is a summary from multiple sources and may not be specific to this compound in all cases but represents the expected performance of the QuEChERS method for pesticides in soil.

Workflow Diagram: this compound Extraction from Soil (QuEChERS)

Soil_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_partition Partitioning cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis s1 Weigh Soil Sample s2 Hydrate with Water (if necessary) s1->s2 e1 Add Acetonitrile s2->e1 e2 Shake Vigorously e1->e2 p1 Add MgSO4 and NaCl e2->p1 p2 Shake and Centrifuge p1->p2 c1 Transfer Supernatant p2->c1 c2 Add dSPE Sorbent (PSA, C18) c1->c2 c3 Vortex and Centrifuge c2->c3 a1 Filter Extract c3->a1 a2 LC-MS/MS or GC-MS Analysis a1->a2 Water_Extraction_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis w1 Filter Water Sample w2 Adjust pH w1->w2 spe1 Condition C18 Cartridge w2->spe1 spe2 Load Sample spe1->spe2 spe3 Wash Cartridge spe2->spe3 spe4 Dry Cartridge spe3->spe4 spe5 Elute this compound spe4->spe5 a1 Concentrate Eluate spe5->a1 a2 LC-MS/MS or GC-MS Analysis a1->a2

References

Application Notes and Protocols for Studying Phytophagous Mite Populations Using Cyhexatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyhexatin, an organotin compound (tricyclohexyltin hydroxide), has been a significant acaricide for controlling phytophagous mites across a variety of agricultural crops, including fruits, ornamentals, and hops.[1][2] Its utility in research settings is pronounced, particularly in studies involving mite toxicology, resistance monitoring, and population dynamics. As a non-systemic acaricide with contact action, its primary mode of action is the inhibition of mitochondrial ATP synthase, leading to the disruption of oxidative phosphorylation and subsequent mortality of the mite.[1] These application notes provide detailed protocols and quantitative data for the use of this compound in the study of phytophagous mite populations, aiding researchers in designing and executing robust experiments.

Data Presentation: Quantitative Toxicity of this compound

The following tables summarize the lethal concentrations (LC50) of this compound against various phytophagous mite species as reported in scientific literature. These values are crucial for establishing baseline susceptibility, detecting resistance, and designing dose-response experiments.

Table 1: LC50 Values of this compound against Susceptible (S) and Resistant (R) Strains of Tetranychus urticae (Two-spotted Spider Mite)

Mite StrainBioassay MethodLC50 (µg/mL)95% Confidence LimitsResistance Ratio (RR)Reference
Susceptible (S)Slide-dip0.23 (as nM)Not Specified100-fold difference in toxicity observed[3]
Resistant (ShJp)Slide-dip23 (as nM)Not Specified100-fold difference in toxicity observed[3]

Table 2: LC50 Values of this compound against Panonychus ulmi (European Red Mite)

Mite PopulationBioassay MethodMortality CriteriaLC50 (µg/mL)Discriminating Concentration (DC) (µg/mL)Reference
Susceptible (S)Leafless residual% Dead11100[4]
Resistant (R)Leafless residual% Dead>316100[4]
Susceptible (S)Leafless residual% Moribund or Dead13[4]
Resistant (R)Leafless residual% Moribund or Dead53[4]

Sublethal Effects of this compound on Phytophagous Mites

Beyond acute toxicity, sublethal concentrations of this compound can significantly impact the biology and population dynamics of phytophagous mites. These effects are critical for understanding the long-term efficacy of the acaricide and the potential for population recovery.

Table 3: Observed Sublethal Effects of this compound on Phytophagous Mites

Mite SpeciesLife Stage AffectedObserved Sublethal EffectReference
Panonychus ulmiNymphsHigher toxicity to nymphs compared to adults. Affected nymphs may fail to eclose from quiescent stages.
Tetranychus urticaeAdultsReduced fecundity and longevity at sublethal concentrations.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validity of experimental results. The following are protocols for common bioassays used to evaluate the efficacy of this compound against phytophagous mites.

Protocol 1: Leaf-Dip Bioassay for Panonychus ulmi

This method is adapted from the IRAC Susceptibility Test Method 013 and is suitable for assessing the toxicity of this compound to adult female mites.

Materials:

  • This compound stock solution and serial dilutions

  • Untreated leaves (e.g., from apple, cherry plum)

  • Perspex holding cells

  • Fine sable brushes

  • 100-ml glass beakers

  • Scintillation vials with water

  • Binocular microscope or hand lens (10x)

  • Controlled environment chamber (25 ± 1°C, 16L:8D photoperiod)

Procedure:

  • Mite Collection: Collect adult female P. ulmi from a field population or a laboratory colony.

  • Preparation of Test Solutions: Prepare a series of this compound concentrations in water. A control solution with water only should be included.

  • Leaf Dipping: Dip individual leaves into the test solutions for 5 seconds with gentle agitation. Allow the leaves to air-dry completely.

  • Assembly of Bioassay Units: Sandwich each treated leaf in a Perspex holding cell, ensuring the petiole extends into a vial of water to maintain leaf turgor.

  • Mite Infestation: Using a fine sable brush, transfer 10 adult female mites onto the upper surface of each leaf disc.

  • Incubation: Place the assembled cells in a controlled environment chamber.

  • Mortality Assessment: After 72 hours, assess mite mortality. Mites that do not move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate LC50 values using probit analysis.

Protocol 2: Slide-Dip Bioassay for Tetranychus urticae

This method is commonly used for its simplicity and direct exposure of mites to the acaricide.

Materials:

  • This compound stock solution and serial dilutions

  • Microscope slides

  • Double-sided sticky tape

  • Fine sable brushes

  • Beakers for dipping

  • Petri dishes with moistened filter paper

  • Stereomicroscope

  • Controlled environment chamber (25 ± 1°C, 16L:8D photoperiod)

Procedure:

  • Mite Preparation: Affix a piece of double-sided sticky tape to a microscope slide. Carefully place adult female T. urticae on their backs onto the tape.

  • Dipping: Immerse the slide with the attached mites into the desired this compound solution for 5 seconds.

  • Drying: Remove the slide and allow it to air-dry at room temperature for 1-2 hours.

  • Incubation: Place the slides in a petri dish lined with moist filter paper to maintain humidity.

  • Mortality Assessment: After 24 to 48 hours, examine the mites under a stereomicroscope. Mites that are unable to move a body length when prodded are considered dead.

  • Data Analysis: Calculate mortality percentages and determine LC50 values using appropriate statistical software.

Protocol 3: Residual Bioassay on Leaf Discs

This method simulates the exposure of mites to pesticide residues on a leaf surface.

Materials:

  • This compound stock solution and serial dilutions

  • Leaf discs (e.g., from bean or apple leaves)

  • Petri dishes with moist cotton or filter paper

  • Pipettes or a sprayer for application

  • Fine sable brushes

  • Stereomicroscope

  • Controlled environment chamber (25 ± 1°C, 16L:8D photoperiod)

Procedure:

  • Preparation of Leaf Discs: Cut uniform leaf discs from untreated host plants.

  • Application of this compound: Apply a known volume and concentration of the this compound solution to the surface of each leaf disc and allow it to dry completely, leaving a uniform residue.

  • Mite Infestation: Place the dried leaf discs on a moist substrate in a petri dish and transfer a known number of adult mites (e.g., 10-20) onto each disc.

  • Incubation: Seal the petri dishes to prevent mite escape and maintain humidity.

  • Mortality Assessment: Record mortality after a set period (e.g., 24, 48, or 72 hours).

  • Data Analysis: Determine the concentration-mortality relationship and calculate LC50 values.

Mandatory Visualizations

Signaling Pathway of this compound

Cyhexatin_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient pumps H+ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP phosphorylates No_ATP ATP Production Blocked Proton_Gradient->ATP_Synthase drives ADP ADP + Pi ADP->ATP_Synthase This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ATP_Synthase Mite_Death Mite Paralysis & Death No_ATP->Mite_Death

Caption: Mechanism of action of this compound via inhibition of mitochondrial ATP synthase.

Experimental Workflow: Leaf-Dip Bioassay

Leaf_Dip_Workflow start Start collect_mites Collect Adult Mites (e.g., Panonychus ulmi) start->collect_mites prep_solutions Prepare this compound Serial Dilutions start->prep_solutions infest_mites Transfer 10 Mites per Leaf Disc collect_mites->infest_mites dip_leaves Dip Untreated Leaves in Solutions (5s) prep_solutions->dip_leaves dry_leaves Air-Dry Leaves dip_leaves->dry_leaves assemble_units Assemble Bioassay Units (Leaf in Perspex Cell) dry_leaves->assemble_units assemble_units->infest_mites incubate Incubate (72h, 25°C) infest_mites->incubate assess_mortality Assess Mortality incubate->assess_mortality analyze_data Data Analysis (Probit, LC50) assess_mortality->analyze_data end End analyze_data->end

Caption: General workflow for a leaf-dip bioassay to test this compound efficacy.

Logical Relationship: Resistance Monitoring Workflow

Resistance_Monitoring_Workflow start Start: Suspected Resistance sample_population Sample Mite Population from the Field start->sample_population conduct_bioassay Conduct Bioassay (e.g., Vial or Leaf-Dip) sample_population->conduct_bioassay establish_baseline Establish Baseline Susceptibility (Lab Strain or Historical Data) compare_lc50 Compare LC50 to Baseline establish_baseline->compare_lc50 determine_lc50 Determine LC50 of Field Population conduct_bioassay->determine_lc50 determine_lc50->compare_lc50 calculate_rr Calculate Resistance Ratio (RR) compare_lc50->calculate_rr interpret_results Interpret Results calculate_rr->interpret_results no_resistance No Significant Resistance (RR ≈ 1) interpret_results->no_resistance Low RR resistance_detected Resistance Detected (RR > 1) interpret_results->resistance_detected High RR management_action Implement Resistance Management Strategy resistance_detected->management_action

Caption: Logical workflow for monitoring this compound resistance in mite populations.

References

Application Notes and Protocols for Bioassay Testing of Cyhexatin Efficacy on Tetranychidae

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetranychidae, commonly known as spider mites, are significant polyphagous pests in agriculture, causing substantial economic damage to a wide range of crops worldwide.[1][2] Their rapid life cycle and high reproductive potential contribute to the swift development of resistance to many acaricides.[2] Cyhexatin is a non-systemic organotin acaricide with contact action, historically used to control various mite species, including the two-spotted spider mite (Tetranychus urticae).[3] It is crucial for researchers and pest management professionals to have a standardized protocol to evaluate the efficacy of this compound and to monitor for potential resistance in field populations.

This document provides a detailed bioassay protocol for determining the toxicity of this compound against adult spider mites of the family Tetranychidae. The primary method described is the leaf-dip bioassay, a widely accepted technique for evaluating acaricide efficacy.[1]

Mechanism of Action: this compound

This compound's mode of action is the inhibition of mitochondrial ATP synthase.[3] By disrupting this enzyme, it interferes with oxidative phosphorylation, a critical process for cellular energy (ATP) production. This disruption of the energy supply ultimately leads to the death of the mite.[3] Understanding this mechanism is essential for interpreting bioassay results, as the effects are metabolic rather than neurological.

cluster_mitochondrion Mitochondrial Inner Membrane ATP_Synthase ATP Synthase ATP_Production ATP Production (Energy) ATP_Synthase->ATP_Production catalyzes Cell_Death Mite Mortality ATP_Production->Cell_Death leads to (if blocked) This compound This compound This compound->ATP_Synthase inhibits

Caption: Mechanism of action of this compound on mite cellular respiration.

Experimental Protocol: Leaf-Dip Bioassay

This protocol is designed to determine the median lethal concentration (LC50) of this compound for adult female spider mites.

Materials and Reagents
  • Mite Colony: A susceptible, laboratory-reared colony of Tetranychus urticae (or other target Tetranychidae species).

  • Host Plants: Bean plants (Phaseolus vulgaris), cucumber, or another suitable host, maintained without pesticide exposure.[4]

  • This compound: Technical grade or a commercial formulation (e.g., wettable powder).[3]

  • Solvent: Acetone or distilled water, depending on the this compound formulation.

  • Surfactant: A non-ionic surfactant (e.g., Triton X-100 or Tween 20 at 0.02-0.05%) to ensure even spreading on leaf surfaces.

  • Equipment:

    • Petri dishes (9 cm diameter)

    • Filter paper

    • Cotton wool

    • Volumetric flasks and pipettes

    • Beakers

    • Fine camel-hair brush (size 000)[4]

    • Forceps

    • Incubator or growth chamber with controlled temperature (25±2°C), humidity (60-70% RH), and photoperiod (16:8 L:D).

Mite Rearing
  • Maintain a healthy, age-synchronized colony of the target mite species on untreated host plants in a separate, controlled environment to ensure a consistent supply of test subjects.

  • For the bioassay, use adult female mites, typically 3-5 days old, for uniformity.[4]

Preparation of Test Solutions
  • Stock Solution: Prepare a stock solution of this compound at a high concentration. If using a wettable powder, weigh the required amount and dissolve it in distilled water containing the surfactant.

  • Serial Dilutions: Prepare a series of at least five descending concentrations from the stock solution.[1] The concentration range should be chosen to produce mortality rates between 10% and 90%. Preliminary range-finding tests may be necessary.

  • Control Group: Prepare a control solution containing only distilled water and the surfactant, without any this compound.

Bioassay Procedure

The overall workflow for the bioassay is outlined in the diagram below.

start Start: Mite Colony & Host Plants prep_solutions Prepare this compound Serial Dilutions & Control start->prep_solutions prep_discs Excise Leaf Discs (3-4 cm diameter) start->prep_discs dip Dip Leaf Discs in Solutions for 5-10 sec prep_solutions->dip prep_discs->dip dry Air Dry Discs (approx. 1-2 hours) dip->dry setup_petri Place Discs on Wet Cotton in Petri Dishes dry->setup_petri transfer_mites Transfer 10-20 Adult Female Mites per Disc setup_petri->transfer_mites incubate Incubate under Controlled Conditions (24-72h) transfer_mites->incubate assess Assess Mortality incubate->assess analyze Data Analysis (Probit, LC50 Calculation) assess->analyze end End: Report Efficacy analyze->end

Caption: Workflow for the this compound leaf-dip bioassay.

  • Leaf Disc Preparation: Select healthy, fully expanded leaves from untreated host plants. Cut discs of a uniform size (e.g., 3-4 cm in diameter).

  • Treatment Application: Using forceps, immerse each leaf disc into the corresponding test solution (including the control) for 5-10 seconds with gentle agitation.[1]

  • Drying: Place the treated discs, abaxial side up, on a clean, non-absorbent surface and allow them to air-dry completely (approximately 1-2 hours).

  • Assay Arenas: Fill the bottom of each petri dish with a layer of cotton wool saturated with distilled water. Place a piece of filter paper on top and then position one treated leaf disc in the center. The wet cotton keeps the leaf turgid and serves as a barrier to prevent mites from escaping.

  • Mite Infestation: Using a fine camel-hair brush, carefully transfer a set number of adult female mites (e.g., 20) onto the upper surface of each leaf disc.

  • Replication: Each concentration and the control should have at least three to four replicates.

  • Incubation: Place the sealed petri dishes in an incubator under controlled environmental conditions.

Data Collection and Analysis
  • Mortality Assessment: Check for mite mortality at 24, 48, and 72 hours post-treatment. A mite is considered dead if it is unable to move a distance of one body length when gently prodded with a fine brush.[5]

  • Data Correction: If mortality in the control group is between 5% and 20%, the observed mortality in the treatment groups should be corrected using Abbott's formula. If control mortality exceeds 20%, the experiment should be repeated.

  • Statistical Analysis: Analyze the dose-mortality data using probit analysis to calculate the LC50 and LC90 values, along with their 95% confidence intervals. This analysis linearizes the sigmoid dose-response curve, allowing for accurate determination of lethal concentrations.

Data Presentation

Quantitative results from the bioassay should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Hypothetical Dose-Response of T. urticae to this compound at 48 Hours

This compound Conc. (mg/L)No. of Mites TestedNo. of Mites DeadMortality (%)Corrected Mortality (%)
0 (Control)6035.0-
1060813.38.8
25601931.728.1
50603253.350.9
100604981.780.7
200605896.796.5
Corrected using Abbott's formula where applicable.

Table 2: Lethal Concentration Values for this compound against T. urticae

Time PointLC50 (mg/L)95% Confidence IntervalSlope ± SEChi-Square (χ²)
48 Hours48.5(42.1 - 55.8)2.15 ± 0.233.45

Conclusion

The leaf-dip bioassay method provides a reliable and reproducible framework for assessing the efficacy of this compound against Tetranychidae. Adherence to this standardized protocol ensures that the data generated are robust and comparable across different studies and laboratories. This is fundamental for monitoring resistance, optimizing application rates, and developing effective Integrated Pest Management (IPM) programs.[6]

References

Troubleshooting & Optimization

Troubleshooting poor recovery of Cyhexatin during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for researchers, scientists, and laboratory professionals experiencing poor or inconsistent recovery of Cyhexatin during sample extraction.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery consistently low?

Low recovery of this compound is a multi-faceted issue often stemming from its unique chemical properties. The most common causes include:

  • Inefficient Extraction: The solvent system may be suboptimal for this compound's low water solubility and moderate organic solvent solubility.[1]

  • Analyte Degradation: this compound is susceptible to degradation under acidic conditions (pH < 6), in the presence of UV light, and at high temperatures.[1][2]

  • Loss During Cleanup: The analyte can be irreversibly adsorbed onto solid-phase extraction (SPE) materials if the sorbent and elution solvents are not carefully selected.

  • Matrix Effects: Complex sample matrices (e.g., high fat or pigment content) can interfere with extraction efficiency and instrument detection.

Q2: What are the key chemical properties of this compound I should be aware of during extraction?

Understanding the physicochemical properties of this compound is critical for developing a robust extraction protocol. Key characteristics are summarized in the table below. A crucial takeaway is its instability in acidic conditions and its sensitivity to UV light and heat.[1][2][3]

Q3: My sample matrix is challenging (e.g., acidic fruit, oily nuts, dry cereals). How should I adjust my protocol?

Matrix variability is a primary driver of poor recovery.

  • Acidic Fruits (e.g., citrus): The inherent acidity can degrade this compound. While some protocols use acidified solvents for the initial extraction, it's crucial that contact time is minimized and subsequent steps neutralize the extract.[4] Using a buffering system during homogenization can help maintain a pH above 6.

  • Oily Nuts and Seeds: Lipids will be co-extracted with this compound, interfering with subsequent analysis. A fat-removal step, such as an alkaline saponification followed by liquid-liquid partitioning with n-hexane, is often necessary.[4] Alternatively, a dispersive SPE (dSPE) cleanup with C18 sorbent can be effective.[5]

  • Dry Samples (e.g., grains, cereals): Proper hydration is essential for efficient extraction, especially when using methods like QuEChERS. A common practice is to add a specific amount of water to the sample and allow it to stand for 30 minutes before adding the extraction solvent.[4]

Q4: I'm using a QuEChERS method and getting poor recovery. What are the common pitfalls?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular method for pesticide analysis, but requires optimization for specific analytes like this compound.[6][7]

  • pH Control: The standard buffered QuEChERS methods are essential to avoid the acidic conditions that degrade this compound.

  • Dispersive SPE (dSPE) Cleanup: The choice of dSPE sorbent is critical. While Primary Secondary Amine (PSA) is excellent for removing organic acids and sugars, Graphitized Carbon Black (GCB) can cause significant loss of planar analytes. For this compound, a combination of PSA (for general cleanup) and C18 (for lipids) is often a good starting point, but must be validated.[5]

  • Solvent Choice: Acetonitrile is the standard QuEChERS extraction solvent and is suitable for this compound.[6][8]

Q5: How can I prevent this compound from degrading during sample preparation?

To minimize degradation, the following precautions should be taken:

  • pH Management: Ensure the sample and extraction solvents are maintained at a neutral to alkaline pH (above 6) wherever possible.[3]

  • Light Protection: Use amber vials or wrap glassware in aluminum foil to protect samples and standards from UV light.[9]

  • Temperature Control: Perform all solvent evaporation steps at low temperatures, typically below 40°C.[4] Avoid leaving samples at high temperatures for extended periods.

Q6: My recovery is inconsistent across samples. What could be the cause?

Inconsistent recovery often points to procedural variability or unaddressed matrix effects.

  • Inconsistent Homogenization: Ensure samples are thoroughly and uniformly homogenized to guarantee the extraction solvent interacts with the entire sample.

  • pH Fluctuation: Variations in the natural pH of individual samples (e.g., ripeness of fruit) can lead to different rates of degradation if not properly buffered.

  • Matrix-Matched Calibration: For LC-MS/MS or GC-MS/MS analysis, co-extracted matrix components can suppress or enhance the instrument signal, leading to inaccurate quantification. Preparing calibration standards in a blank matrix extract that has undergone the full sample preparation process can compensate for these effects.[10]

Section 2: Data Presentation & Visual Guides

Table 1: Key Physicochemical Properties of this compound
PropertyValue / DescriptionImplication for ExtractionSource(s)
Appearance White, crystalline powder, nearly odorless.Standard handling procedures apply.[2]
Solubility in Water < 1 mg/L (at 25°C); very insoluble.Requires organic solvents for efficient extraction.[1][3]
Organic Solubility Dichloromethane (34 g/L), Carbon Tetrachloride (28 g/L), Xylenes (3.6 g/L), Acetone (1.3 g/L).Moderately soluble in common organic solvents. Extraction may require vigorous shaking or multiple steps.[1][3]
pH Stability Stable in aqueous suspensions at neutral to alkaline pH (> pH 6).Avoid acidic conditions to prevent degradation. Buffering may be required for acidic matrices.[1][2][3]
UV Light Stability Degraded by UV light.All steps should be performed with protection from light (amber vials, covered flasks).[1][9]
Thermal Stability Degrades to bis(tricyclohexyl)tin oxide at 121-131°C. Decomposes at 228°C.Solvent evaporation should be performed at low temperatures (< 40°C).[2]
Chemical Incompatibility Reacts with strong acids to form salts. Incompatible with strong oxidizing agents.Avoid strong acids in the extraction process or ensure subsequent neutralization.[2][3]

Diagram 1: Troubleshooting Workflow for Poor this compound Recovery

G cluster_start cluster_causes Potential Cause Categories cluster_solutions1 Troubleshooting Steps for Degradation cluster_solutions2 Troubleshooting Steps for Extraction cluster_solutions3 Troubleshooting Steps for Cleanup cluster_solutions4 Troubleshooting Steps for Analysis Start Low or Inconsistent This compound Recovery C1 Analyte Degradation Start->C1 C2 Inefficient Extraction Start->C2 C3 Loss During Cleanup Start->C3 C4 Analytical Issues Start->C4 S1a Check pH of Sample/Extract Is it < 6? C1->S1a S1b Protect from Light? (e.g., Amber Vials) C1->S1b S1c Check Temperature (e.g., Evaporation > 40°C?) C1->S1c S2a Is Solvent Polarity Optimal? C2->S2a S2b Is Homogenization Complete? C2->S2b S2c Dry Matrix? (e.g., Cereals) C2->S2c S3a Using SPE/dSPE? C3->S3a S4a Inconsistent Results? C4->S4a R1a Buffer sample/extract to pH 7-8 S1a->R1a R1b Use amber glassware or cover with foil S1b->R1b R1c Maintain temp < 40°C during solvent evaporation S1c->R1c R2a Test alternative solvents (e.g., Acetonitrile, Acetone mixtures) S2a->R2a R2b Increase homogenization time/intensity S2b->R2b R2c Pre-hydrate sample with water before solvent addition S2c->R2c S3b Check SPE Elution Solvent S3a->S3b S3c Check dSPE Sorbent Choice (e.g., GCB) S3a->S3c R3b Increase elution solvent strength or volume S3b->R3b R3c Avoid GCB; test PSA/C18 combination S3c->R3c R4a Implement Matrix-Matched Calibration Standards S4a->R4a

Caption: Troubleshooting decision tree for poor this compound recovery.

Diagram 2: General this compound Extraction Workflow (Non-QuEChERS)

G Start 1. Sample Homogenization (20g sample + 0.5g Sodium L-ascorbate) Step2 2. Solvent Extraction (Add 100mL Acetone/Acetic Acid (99:1), homogenize, filter) Start->Step2 Step3 3. Re-extraction (Repeat with 50mL solvent) Step2->Step3 Step4 4. Liquid-Liquid Partitioning (Aliquot + 10% NaCl solution, extract twice with n-Hexane) Step3->Step4 Step5 5. Drying & Concentration (Dry Hexane with Na2SO4, concentrate at < 40°C) Step4->Step5 Step6 6. Cleanup (Optional) (Florisil SPE Cartridge) Step5->Step6 End 7. Final Analysis (GC or LC-MS/MS) Step6->End

Caption: Standard workflow for this compound extraction from produce.

Section 3: Experimental Protocols

Protocol 1: Extraction of this compound from Fruits and Vegetables

This protocol is adapted from established methods for analyzing this compound in agricultural products.[4]

1. Sample Preparation: a. Weigh 20.0 g of a homogenized sample into a blender cup. b. Add approximately 0.5 g of sodium L-ascorbate.

2. Extraction: a. Add 100 mL of an acetone/acetic acid (99:1, v/v) mixture to the sample. b. Homogenize at high speed for 3-5 minutes. c. Filter the mixture with suction through a Buchner funnel. d. Transfer the filter cake back to the blender, add 50 mL of the acetone/acetic acid mixture, and homogenize again for 2 minutes. e. Filter and combine the filtrates. f. Adjust the final volume of the combined filtrate to exactly 200 mL with acetone.

3. Liquid-Liquid Partitioning: a. Take a 40 mL aliquot of the acetone extract and transfer it to a 500 mL separatory funnel. b. Add 200 mL of a 10% sodium chloride solution. c. Add 100 mL of n-hexane and shake vigorously for 5 minutes. Allow the layers to separate. d. Collect the upper n-hexane layer. e. Perform a second extraction of the aqueous layer with 50 mL of n-hexane. f. Combine the two n-hexane extracts.

4. Drying and Concentration: a. Pass the combined n-hexane extract through a column containing anhydrous sodium sulfate to remove residual water. b. Concentrate the dried extract to near dryness using a rotary evaporator with a water bath temperature below 40°C. c. Reconstitute the residue in a suitable solvent (e.g., n-hexane or acetonitrile) for final analysis.

5. (Optional) Cleanup with SPE: a. For complex matrices, a cleanup step using a Florisil SPE cartridge may be necessary.[8][11] b. Condition the cartridge according to the manufacturer's instructions. c. Load the reconstituted sample onto the cartridge. d. Wash with appropriate solvents to remove interferences. e. Elute this compound with a suitable elution solvent. f. Concentrate the eluate and reconstitute for analysis.

Protocol 2: Modified QuEChERS Method for this compound

This protocol adapts the standard QuEChERS method with considerations for this compound's stability.

1. Sample Preparation: a. Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. b. For dry samples, add 10 mL of reagent water and let stand for 30 minutes. c. Add 10 mL of acetonitrile.

2. Extraction and Partitioning: a. Add the contents of a buffered extraction salt packet (e.g., AOAC 2007.01 or EN 15662 formulation containing magnesium sulfate, sodium chloride, and buffering salts). b. Immediately cap and shake vigorously for 1 minute. c. Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE Cleanup (dSPE): a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube. b. The dSPE tube should contain anhydrous magnesium sulfate and PSA sorbent. For high-fat matrices, also include C18 sorbent. Avoid GCB. c. Cap and shake vigorously for 30 seconds. d. Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Preparation: a. Take an aliquot of the cleaned supernatant for direct analysis or for further concentration and solvent exchange if required. b. For LC-MS/MS analysis, it is recommended to add the supernatant to a blank matrix extract to create matrix-matched standards for calibration.[10]

References

Optimizing Cyhexatin stability in laboratory stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cyhexatin, maintaining the integrity of laboratory stock solutions is paramount for reproducible and accurate experimental results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling and storing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To maximize stability, this compound stock solutions should be stored at -20°C in a tightly sealed container, protected from light[3][2]. For many organic stock solutions, storage at -20°C can maintain stability for up to three months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of this compound?

A3: this compound is stable in aqueous suspensions under neutral to alkaline conditions (pH 6 and above)[3][4]. However, it reacts with strong acids to form salts, which can lead to degradation[5]. Therefore, acidic conditions should be avoided when preparing and diluting this compound solutions.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is degraded by ultraviolet (UV) light[3][4]. Exposure to UV radiation can cause its conversion to dicyclohexyltin oxide and cyclohexylstannoic acid[4]. It is crucial to store stock solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Troubleshooting Guide

Issue 1: Precipitation is observed in the this compound stock solution upon storage.

  • Possible Cause 1: Solvent Evaporation. Improperly sealed vials can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit.

    • Solution: Ensure vials are tightly capped. Using parafilm to seal the cap can provide an extra barrier against evaporation.

  • Possible Cause 2: Temperature Fluctuations. Frequent changes in temperature, such as repeated removal from the freezer, can affect solubility and promote precipitation.

    • Solution: Aliquot the stock solution into smaller volumes for single use to minimize freeze-thaw cycles.

  • Possible Cause 3: Low-Quality Solvent. The presence of impurities or water in the solvent can reduce the solubility of this compound.

    • Solution: Use high-purity, anhydrous grade solvents for preparing stock solutions.

Issue 2: Inconsistent experimental results are obtained using the same this compound stock solution.

  • Possible Cause 1: Degradation of this compound. Improper storage (e.g., exposure to light or elevated temperatures) can lead to the degradation of the compound, reducing its effective concentration.

    • Solution: Review storage procedures to ensure the stock solution is protected from light and stored at -20°C. Prepare fresh stock solutions regularly, for instance, every 1-3 months. A workflow for stability assessment is outlined below.

  • Possible Cause 2: Incomplete Dissolution. this compound may not be fully dissolved, leading to variations in the actual concentration of the aliquots.

    • Solution: After dissolving this compound in the solvent, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to ensure complete dissolution before aliquoting. Visually inspect for any particulate matter.

  • Possible Cause 3: Interaction with Experimental Media. When diluting the DMSO stock solution into aqueous experimental media, this compound may precipitate due to its low water solubility.

    • Solution: To mitigate precipitation when diluting with aqueous media, it is advisable to vortex the solution immediately after adding the stock. If precipitation persists, consider a brief sonication. The final concentration of DMSO in the experimental medium should be kept low (typically below 0.5%) to minimize solvent effects and improve solubility.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L)Reference
Dichloromethane34[1][2]
Carbon Tetrachloride28[1][2]
Xylenes3.6[1][2]
Acetone1.3[1][2]
Water< 0.001[3]

Table 2: Factors Affecting this compound Stability

FactorCondition to AvoidRecommended PracticeRationaleReference
Light Direct sunlight, UV radiationStore in amber vials or wrap containers in foil.This compound is degraded by UV light.[3][4]
Temperature Temperatures above 30°C for prolonged periodsStore stock solutions at -20°C.Higher temperatures can accelerate degradation.[2]
pH Strong acidic conditionsMaintain neutral to alkaline pH in aqueous dilutions.Reacts with strong acids to form salts.[5]
Oxidizing Agents Contact with strong oxidizersStore away from strong oxidizing agents.Incompatible with strong oxidizing agents.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (powder, solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the mass of this compound required. The molecular weight of this compound is 385.17 g/mol . For a 10 mM stock solution in 10 mL of DMSO:

      • Mass (g) = 0.010 mol/L * 0.010 L * 385.17 g/mol = 0.0385 g (or 38.5 mg)

    • Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.

    • Add the desired volume of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

    • Visually inspect the solution to ensure there is no undissolved particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Assessment of this compound Stock Solution Stability using HPLC

  • Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

  • Materials:

    • Aged this compound stock solution (stored for a defined period)

    • Freshly prepared this compound stock solution (as a control)

    • HPLC-grade solvents (e.g., acetonitrile, water)

    • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

    • C18 reverse-phase HPLC column

  • Procedure:

    • Sample Preparation:

      • Dilute an aliquot of the aged stock solution and the freshly prepared stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.

    • HPLC Analysis:

      • Set up the HPLC system with a C18 column and a mobile phase suitable for organotin compounds (e.g., a gradient of acetonitrile and water).

      • Inject the prepared samples (aged and fresh) into the HPLC system.

      • Monitor the elution profile at a suitable wavelength (e.g., around 205-220 nm for UV detection) or using a mass spectrometer.

    • Data Analysis:

      • Compare the peak area of this compound in the chromatogram of the aged sample to that of the fresh sample.

      • A significant decrease in the peak area of the aged sample indicates degradation.

      • Examine the chromatogram of the aged sample for the appearance of new peaks, which may correspond to degradation products.

      • Calculate the percentage of remaining this compound in the aged sample relative to the fresh sample.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment cluster_troubleshooting Troubleshooting Logic weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex / Sonicate dissolve->vortex aliquot Aliquot into Amber Vials vortex->aliquot store Store at -20°C, Protected from Light aliquot->store sample_prep Prepare Aged and Fresh Samples store->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Compare Peak Areas and Identify Degradants hplc->data_analysis issue Inconsistent Results or Precipitation check_storage Check Storage Conditions (Light, Temp) issue->check_storage check_dissolution Verify Complete Dissolution issue->check_dissolution check_dilution Observe Dilution into Aqueous Media issue->check_dilution reprepare Prepare Fresh Stock Solution check_storage->reprepare check_dissolution->reprepare check_dilution->reprepare

Caption: Workflow for preparing, storing, and assessing the stability of this compound stock solutions.

degradation_pathway This compound This compound Dicyclohexyltin_Oxide Dicyclohexyltin Oxide This compound->Dicyclohexyltin_Oxide degrades to Salt_Formation Salt Formation This compound->Salt_Formation UV_Light UV Light UV_Light->this compound Strong_Acid Strong Acid Strong_Acid->this compound Cyclohexylstannoic_Acid Cyclohexylstannoic Acid Dicyclohexyltin_Oxide->Cyclohexylstannoic_Acid further degrades to

References

Common interferences in the analytical detection of Cyhexatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the analytical detection of Cyhexatin.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis

  • Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for this compound in Gas Chromatography (GC) is a common issue that can compromise the accuracy of your results.[1][2] The primary causes are often related to active sites within the GC system that interact with the analyte.

    • Possible Causes:

      • Active Silanol Groups: Exposed silanol groups on the surface of the inlet liner, the column itself, or glass wool can interact with polar analytes like derivatized this compound, causing peak tailing.[2]

      • Contamination: Contamination in the GC inlet, such as residue from previous injections or septum particles, can create active sites.[1][3] The front part of the analytical column can also become contaminated over time.[1]

      • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volumes or turbulence in the carrier gas flow path, leading to peak distortion.[3][4]

      • Inadequate Derivatization: Incomplete derivatization can leave polar functional groups on the this compound molecule exposed, leading to interactions with the stationary phase.

    • Troubleshooting Steps:

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Using a liner with deactivation, such as a silanized liner, is highly recommended.[1]

      • Column Maintenance: Trim the first few centimeters of the GC column to remove any accumulated non-volatile residues.[5]

      • Check for Leaks: Ensure all fittings and connections are leak-free, as oxygen entering the system can degrade the column's stationary phase and create active sites.

      • Optimize Derivatization: Review your derivatization protocol. Ensure the reaction has gone to completion by optimizing reaction time, temperature, and reagent concentration. The presence of moisture can significantly hinder the reaction.

      • Verify Column Installation: Confirm that the column is installed at the correct depth in both the injector and detector according to the manufacturer's guidelines.[4][6]

Issue 2: Low or Inconsistent Recovery of this compound

  • Question: I am experiencing low and variable recovery of this compound from my samples. What could be causing this and how can I improve it?

  • Answer: Low and inconsistent recovery of this compound is often linked to the sample preparation and extraction steps, particularly when dealing with complex matrices.

    • Possible Causes:

      • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement.[7][8] This is a major challenge in complex matrices like fruits, vegetables, and fatty samples.[9]

      • Inadequate Extraction: The efficiency of the initial extraction can be affected by the sample's properties, such as water content. For effective extraction with acetonitrile (a common solvent in the QuEChERS method), the sample must be sufficiently hydrated.[9][10]

      • Adsorption during Cleanup: During the dispersive solid-phase extraction (d-SPE) cleanup step, this compound may be adsorbed by the sorbents, especially if an inappropriate type or excessive amount is used.[9] For example, Graphitized Carbon Black (GCB) can reduce the recovery of certain planar analytes.[10]

      • Analyte Degradation: this compound may degrade during sample processing or storage if conditions are not optimal.

    • Troubleshooting Steps:

      • Use Matrix-Matched Standards: To compensate for matrix effects, it is highly recommended to prepare calibration standards in a blank matrix extract that is similar to your samples.[8][10]

      • Optimize Sample Hydration: For dry samples, such as cereals or dried herbs, add a calculated amount of water before the initial solvent extraction to ensure proper partitioning of this compound.[9]

      • Refine the d-SPE Cleanup: The choice and amount of d-SPE sorbents should be optimized for your specific matrix. For samples with high fat content, a C18 sorbent can be beneficial.[7] If you suspect adsorption to GCB, try reducing the amount used or using an alternative sorbent.

      • Incorporate an Internal Standard: Using a stable isotope-labeled internal standard for this compound can help correct for variability in extraction efficiency and instrumental response.[9][10]

      • Assess Analyte Stability: Perform stability tests to ensure that this compound is not degrading in your sample matrix under the storage and processing conditions used.[11][12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical detection of this compound.

  • What are the most common analytical techniques for this compound detection?

    • The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS often requires a derivatization step to make this compound sufficiently volatile, while LC-MS/MS can often analyze it directly.

  • Why is derivatization necessary for the GC analysis of this compound?

    • This compound has low volatility due to its polar nature. Derivatization replaces active hydrogens on the molecule with non-polar groups, increasing its volatility and making it suitable for GC analysis.[5]

  • What is the "matrix effect" and how does it affect this compound analysis?

    • The matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[8][13] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[8][14] The complexity of the matrix, such as in fatty foods or highly pigmented vegetables, often leads to stronger matrix effects.[14]

  • How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

    • Several strategies can be employed to minimize matrix effects:

      • Sample Cleanup: Use of solid-phase extraction (SPE) or dispersive SPE (d-SPE) with appropriate sorbents can remove many interfering compounds.[8][14]

      • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[8]

      • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components can be effective.[13]

      • Matrix-Matched Calibration: This is a common and effective way to compensate for matrix effects.[8][15]

  • What are typical recovery rates for this compound in different matrices?

    • Recovery rates can vary depending on the matrix and the analytical method used. The following table provides a summary of reported recovery data.

MatrixAnalytical MethodSpiking LevelAverage Recovery (%)Reference
Fruits (Orange, Apple, Peach, Grape)UHPLC-MS/MS2-200 µg/kg71-105[16]
Tropical Fruits (Mango, Pineapple, Banana)UHPLC-MS/MS0.01, 0.1, 0.2 mg/kg69-103[16]
Vegetables and FruitsLC-MS/MS1.0–50.0 µg/kg72.3-110.0[16]

Experimental Protocols

1. Generic QuEChERS Sample Preparation for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[17]

  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Hydration (if necessary): For dry samples, add an appropriate amount of water to achieve at least 80% hydration.[10]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If required by the specific QuEChERS method (e.g., AOAC or EN versions), add the appropriate buffering salts.

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile layer.[17]

  • Partitioning:

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).

    • Shake immediately and vigorously for 1 minute to induce phase separation.[17]

    • Centrifuge at a high speed (e.g., >3000 g) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, or GCB, depending on the matrix).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis. For GC-MS analysis, a solvent exchange and derivatization step would follow.

2. Derivatization Protocol for GC-MS Analysis

This is a general protocol for the ethylation of this compound using a Grignard reagent.

  • Solvent Exchange: After the QuEChERS cleanup, the acetonitrile extract is typically evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a non-polar solvent like hexane or toluene.

  • Derivatization Reaction:

    • To the reconstituted extract, add a specific volume of a Grignard reagent (e.g., ethylmagnesium bromide in a suitable solvent).

    • The reaction is typically carried out at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration.

  • Quenching: The reaction is carefully quenched by the slow addition of an aqueous solution (e.g., dilute acid or water).

  • Extraction of Derivative: The derivatized this compound is extracted into an organic layer (e.g., hexane).

  • Cleanup: The organic layer may be washed and dried (e.g., with anhydrous sodium sulfate).

  • Final Solution: The final solution is concentrated and adjusted to a known volume before injection into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis sample Homogenized Sample extraction Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms_injection LC-MS/MS Injection final_extract->lcms_injection Direct Analysis derivatization Derivatization final_extract->derivatization Requires Derivatization lcms_analysis Data Acquisition lcms_injection->lcms_analysis lcms_quant Quantification lcms_analysis->lcms_quant gcms_injection GC-MS Injection derivatization->gcms_injection gcms_analysis Data Acquisition gcms_injection->gcms_analysis gcms_quant Quantification gcms_analysis->gcms_quant

Caption: General analytical workflow for this compound detection.

troubleshooting_logic cluster_instrument Instrumental Issues cluster_method Methodological Issues cluster_matrix Matrix-Related Issues start Analytical Problem (e.g., Poor Peak Shape, Low Recovery) check_leaks Check for Leaks start->check_leaks check_column Inspect/Trim Column start->check_column check_inlet Clean/Replace Inlet Liner start->check_inlet check_derivatization Optimize Derivatization start->check_derivatization check_cleanup Optimize d-SPE Cleanup start->check_cleanup check_extraction Verify Extraction Efficiency start->check_extraction use_msm Use Matrix-Matched Standards start->use_msm use_is Use Internal Standard start->use_is dilute_sample Dilute Sample Extract start->dilute_sample resolution Problem Resolved

Caption: Troubleshooting logic for this compound analysis.

References

Addressing matrix effects in Cyhexatin analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cyhexatin in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: In the context of analytical chemistry, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest (this compound).[1][2] These components can include salts, lipids, proteins, sugars, and other endogenous or exogenous substances.

Matrix effects occur when these co-extracted components interfere with the ionization and detection of this compound, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of its true concentration.[1][2][3] This can significantly compromise the accuracy, precision, and sensitivity of your analytical method.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the signal response of a this compound standard in a pure solvent to the response of the same standard spiked into a blank sample extract (a sample of the same matrix that is known to be free of this compound).[4] A significant difference between the two signals indicates the presence of matrix effects. A value of 100% indicates no matrix effect, values below 100% suggest ion suppression, and values above 100% indicate ion enhancement.[5]

Q3: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis?

A3: Several sample preparation techniques can be employed to reduce the impact of interfering matrix components. The choice of method often depends on the complexity of the sample matrix and the desired level of cleanup. Common techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food matrices.[6][7] It involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

  • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup than d-SPE and can be very effective in removing interfering compounds.[8][9] Different sorbents, such as Florisil or C18, can be used depending on the nature of the matrix and the analyte.[8][10]

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquids. It can be effective for cleaning up certain sample types.

  • Sample Dilution: In some cases, simply diluting the sample extract can reduce the concentration of matrix components to a level where they no longer significantly interfere with the analysis.[11]

Q4: I am analyzing this compound by GC-MS and observe poor peak shape and low response. What could be the issue?

A4: this compound is a non-volatile and polar compound, making it challenging to analyze directly by GC-MS. To improve its chromatographic behavior and thermal stability, a derivatization step is typically required.[8][12] This process chemically modifies the this compound molecule to make it more volatile and amenable to GC analysis. Common derivatization approaches for organotin compounds like this compound include Grignard reactions or ethylation using sodium tetraethylborate.[10][13] Without proper derivatization, you are likely to encounter issues with peak shape, sensitivity, and reproducibility.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound analysis experiments.

Issue Potential Cause(s) Recommended Solution(s) Relevant FAQs
Low Recovery of this compound Inadequate Extraction: The extraction solvent may not be efficiently extracting this compound from the sample matrix.Optimize the extraction solvent and conditions. For dry samples, consider a rehydration step before extraction.[14] Ensure vigorous shaking or homogenization.Q3
Analyte Loss During Cleanup: this compound may be lost during the SPE or d-SPE cleanup step.Select an appropriate SPE sorbent and optimize the wash and elution solvents. Ensure the pH of the sample and solvents is appropriate for this compound retention and elution.Q3
Degradation of this compound: this compound can be unstable under certain conditions.Ensure proper storage of samples and standards. Minimize the time between sample preparation and analysis.-
Poor Peak Shape in GC-MS Incomplete Derivatization: The derivatization reaction may not have gone to completion.Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the absence of water, which can quench the derivatization reagent.Q4
Active Sites in the GC System: Polar analytes like derivatized this compound can interact with active sites in the injector or column, leading to peak tailing.Use a deactivated liner and a high-quality capillary column. Consider matrix-matched standards, as matrix components can sometimes mask active sites.[15]-
Signal Suppression/Enhancement in LC-MS/MS Co-elution of Matrix Components: Interfering compounds from the matrix are eluting at the same time as this compound.Improve the chromatographic separation by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.Q1, Q2
Ineffective Sample Cleanup: The sample preparation method is not adequately removing interfering matrix components.Implement a more rigorous cleanup method, such as switching from d-SPE to a more selective SPE cartridge. Consider using a different SPE sorbent chemistry.Q3
High Variability in Results Inconsistent Sample Homogenization: The portion of the sample taken for analysis is not representative of the whole sample.Thoroughly homogenize the entire sample before taking a subsample for extraction.-
Inconsistent Sample Preparation: Variations in the execution of the extraction and cleanup steps.Ensure consistent timing, volumes, and mixing throughout the sample preparation process. Use of automated systems can improve reproducibility.Q3

Experimental Protocols

Protocol 1: this compound and Azocyclotin Analysis in Fruit Samples using UHPLC-ESI(+)-MS/MS

This protocol is adapted from a method for the analysis of azocyclotin and this compound residues in fruits.[8][9]

  • Sample Homogenization: Homogenize the fruit sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

  • Cleanup (SPE):

    • Use a Florisil SPE cartridge.

    • Condition the cartridge with an appropriate solvent.

    • Load the acetonitrile extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with a suitable solvent.

  • Analysis:

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

    • Analyze using a UHPLC system coupled to a tandem mass spectrometer with electrospray ionization in positive mode (ESI+).

LC-MS/MS Parameters:

ParameterValue
Column C18 reverse-phase
Mobile Phase Acetonitrile and water with formic acid
Ionization Mode ESI Positive
MRM Transitions This compound: 365.1 > 201.0, 365.1 > 283.1[16]
Protocol 2: Simultaneous Determination of this compound, Triphenyltin, and Fenbutatin Oxide in Fruits and Vegetables by GC-MS/MS

This protocol involves a derivatization step to make the organotin compounds suitable for GC analysis.[10]

  • Digestion and Extraction:

    • Digest the sample with a mixture of HCl and THF (1:10, v/v).

    • Extract the digested sample with hexane.

  • Derivatization:

    • Derivatize the extract with a Grignard reagent (e.g., EtMgBr). This converts the polar organotin compounds into more volatile ethyl derivatives.

  • Cleanup (SPE):

    • Purify the derivatized extract using a Florisil SPE column.

  • Analysis:

    • Analyze the purified extract by GC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following tables summarize recovery data for this compound from various studies.

Table 1: Recovery of this compound from Fruit Matrices using UHPLC-MS/MS[8][9]

Fruit MatrixSpiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (%)
Orange2 - 20071 - 1052 - 13
Apple2 - 20071 - 1052 - 13
Peach2 - 20071 - 1052 - 13
Grape2 - 20071 - 1052 - 13

Table 2: Recovery of Organotin Pesticides from Fruits and Vegetables using GC-MS/MS[10]

AnalyteSpiking Level (µg/kg as Sn)MatrixAverage Recovery (%)Relative Standard Deviation (%)
This compound10, 20, 50, 200Apple72.4 - 107.10.4 - 14.2
Triphenyltin10, 20, 50, 200Apple72.4 - 107.10.4 - 14.2
Fenbutatin oxide10, 20, 50, 200Apple72.4 - 107.10.4 - 14.2

Table 3: Recovery of Organotin Pesticides from Livestock and Poultry Meat using GC-MS/MS[13]

AnalyteSpiking Level (mg/kg)MatrixAverage Recovery (%)Relative Standard Deviation (%)
This compound0.03, 0.10Chicken, Pork82.4 - 109.64.1 - 8.9
Triphenyltin hydroxide0.03, 0.10Chicken, Pork82.4 - 109.64.1 - 8.9
Fenbutatin oxide0.03, 0.10Chicken, Pork82.4 - 109.64.1 - 8.9

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_data Data Processing sample Complex Sample (e.g., Fruit, Soil, Tissue) homogenize Homogenization sample->homogenize extraction Extraction (e.g., QuEChERS, Acetonitrile) homogenize->extraction cleanup Cleanup (d-SPE or SPE) extraction->cleanup lcms_analysis Direct Analysis cleanup->lcms_analysis LC-amenable derivatization Derivatization cleanup->derivatization GC-amenable data_analysis Quantification & Matrix Effect Evaluation lcms_analysis->data_analysis gcms_analysis Analysis derivatization->gcms_analysis gcms_analysis->data_analysis

Caption: General workflow for this compound analysis in complex samples.

troubleshooting_logic cluster_recovery Low Recovery Issues cluster_chromatography Chromatographic Issues cluster_matrix Matrix Effect Issues start Analytical Problem Encountered (e.g., Low Recovery, Poor Peak Shape) check_extraction Review Extraction Protocol start->check_extraction check_derivatization Verify Derivatization (GC) start->check_derivatization matrix_matched Use Matrix-Matched Standards start->matrix_matched optimize_cleanup Optimize Cleanup Step check_extraction->optimize_cleanup check_stability Investigate Analyte Stability optimize_cleanup->check_stability optimize_lc Optimize LC Method (LC) check_derivatization->optimize_lc check_system Check GC/LC System Suitability optimize_lc->check_system internal_standard Use Stable Isotope-Labeled Internal Standard matrix_matched->internal_standard dilute_sample Dilute Sample Extract internal_standard->dilute_sample

Caption: Troubleshooting logic for this compound analysis.

References

How to prevent Cyhexatin degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyhexatin Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions related to this compound stability and analysis.

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation under several conditions:

  • UV Light: Exposure to ultraviolet (UV) light is a significant factor in the degradation of this compound.[1]

  • Acidic Conditions: this compound is unstable in strongly acidic environments.

  • High Temperatures: Thermal degradation can occur, particularly during analytical procedures like Gas Chromatography (GC).

  • Strong Oxidizing Agents: this compound is incompatible with strong oxidizing agents.

Q2: How should I store this compound standards and samples to ensure stability?

A2: Proper storage is crucial to prevent the degradation of this compound.

Storage ConditionRecommendationRationale
Temperature Store at or below 4°C. For long-term storage, -20°C is recommended.Minimizes thermal degradation.
Light Store in amber vials or in the dark.Prevents photodegradation.[1]
Atmosphere Store in tightly sealed containers.Protects from atmospheric moisture and oxygen.
Solvent for Standards Prepare stock solutions in a stable organic solvent like acetone or hexane. The stability in different solvents should be verified.This compound has limited solubility in water.[1]

Troubleshooting: Inconsistent results from stored samples.

  • Problem: Gradual decrease in this compound concentration over time in stored samples or standards.

  • Possible Cause: Degradation due to improper storage.

  • Solution: Review your storage procedures. Ensure samples and standards are stored in a cool, dark, and dry environment. For working standards in solution, prepare them fresh as needed and verify their concentration regularly.

Q3: I am observing low recoveries of this compound during sample extraction and cleanup. What could be the cause?

A3: Low recoveries can be due to degradation during these steps, particularly if the matrix is acidic or if the procedure involves prolonged exposure to harsh conditions. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for pesticide residue analysis, but may require modification for optimal this compound recovery.

  • Issue: Low recoveries in high pH or dry matrices when using the standard QuEChERS protocol.

  • Recommendation: Acidify the extraction solvent. The European Union Reference Laboratory (EURL) for Single Residue Methods suggests that lowering the pH during QuEChERS extraction can improve recoveries for organotin compounds like this compound.[2]

  • Workflow for Acidified QuEChERS:

    Start Homogenized Sample Extraction Add Acetonitrile (with 1% Acetic Acid) Start->Extraction Salts Add QuEChERS Salts (e.g., MgSO4, NaCl, Na-citrate) Extraction->Salts Centrifuge1 Vortex and Centrifuge Salts->Centrifuge1 Supernatant Take Acetonitrile Supernatant Centrifuge1->Supernatant dSPE Dispersive SPE Cleanup (e.g., PSA, C18) Supernatant->dSPE Centrifuge2 Vortex and Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

    Workflow for Acidified QuEChERS Extraction.

Q4: My this compound peaks are tailing or disappearing during GC analysis. What is happening and how can I fix it?

A4: this compound is a thermally labile compound, meaning it can degrade at the high temperatures used in GC inlets. This can lead to poor peak shape, reduced response, or complete loss of the analyte peak.

Troubleshooting GC Analysis of this compound:

IssuePossible CauseRecommended Action
Peak Tailing or Broadening Analyte interaction with active sites in the GC inlet liner or column.- Use a deactivated inlet liner. - Regularly trim the front end of the analytical column. - Consider using analyte protectants.
Low or No Response Thermal degradation in the GC inlet.- Optimize Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220°C) and gradually increase to find the optimal balance between volatilization and degradation. - Use a Pulsed Splitless Injection: This can help to transfer the analyte onto the column more quickly, reducing its residence time in the hot inlet.
Appearance of Unknown Peaks Formation of degradation products.- Monitor for known degradation products like dicyclohexyltin oxide. - Confirm the identity of unknown peaks using mass spectrometry.
  • Use of Analyte Protectants: Adding analyte protectants to your standards and sample extracts can significantly improve the chromatography of thermally labile pesticides. These compounds work by masking active sites in the GC system. Common analyte protectants include sugars and their derivatives. While specific data for this compound is limited, this is a valuable strategy to explore.

Q5: Is derivatization necessary for the GC analysis of this compound?

A5: Due to its thermal instability, direct GC analysis of underivatized this compound can be challenging. Many validated methods employ a derivatization step to create a more thermally stable and volatile compound.

  • Grignard Derivatization: A validated GC-MS/MS method involves derivatization with a Grignard reagent (e.g., ethylmagnesium bromide) to form a more stable ethylated derivative of this compound.[3]

  • Ethylation: Another established method uses ethylation prior to GC-FPD (Flame Photometric Detector) analysis.[4]

While derivatization adds an extra step to the sample preparation, it often leads to more robust and reproducible results for this compound analysis by GC.

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Fruits and Vegetables (Adapted from the Japanese Ministry of Health, Labour and Welfare Method) [4]

This method is suitable for the analysis of this compound in agricultural products and employs derivatization before GC analysis.

  • Sample Homogenization: Weigh 20.0 g of the homogenized sample into a blender cup.

  • Extraction:

    • Add approximately 0.5 g of sodium L-ascorbate.

    • Add 100 mL of acetone/acetic acid (99:1, v/v) and homogenize for 3 minutes.

    • Filter the homogenate through a Büchner funnel with suction.

    • Transfer the residue back to the blender cup, add 50 mL of acetone/acetic acid (99:1, v/v), and homogenize again for 2 minutes.

    • Filter and combine the filtrates.

    • Adjust the final volume of the combined filtrate to 200 mL with acetone.

  • Liquid-Liquid Partitioning:

    • Take a 40 mL aliquot of the extract and add it to a separatory funnel containing 200 mL of 10% sodium chloride solution.

    • Extract twice with n-hexane (100 mL, then 50 mL), shaking vigorously for 5 minutes each time.

    • Combine the n-hexane layers and dry with anhydrous sodium sulfate.

  • Cleanup (if necessary): For complex matrices, a cleanup step using a graphitized carbon black solid-phase extraction (SPE) cartridge may be required.

  • Derivatization (Ethylation): The extract is then derivatized to a more stable form for GC analysis.

  • Final Cleanup: A final cleanup step using a synthetic magnesium silicate cartridge is performed after derivatization.

  • Analysis: The final extract is analyzed by GC-FPD.

Protocol 2: QuEChERS-based Extraction for Organotin Compounds including this compound (General Guidance) [2][5]

This protocol provides a general framework for using an acidified QuEChERS method, which has been shown to improve recoveries for this compound.

  • Sample Preparation: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add appropriate internal standards.

    • Shake vigorously for 1 minute.

  • Salting Out:

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing appropriate sorbents (e.g., PSA, C18, and MgSO₄). The choice of sorbents depends on the matrix.

    • Vortex for 30 seconds.

  • Centrifugation: Centrifuge for 2 minutes.

  • Analysis: The resulting supernatant is the final extract for analysis, typically by LC-MS/MS.

Signaling Pathways and Logical Relationships

Logical Flow for Troubleshooting this compound Degradation

Problem Inconsistent or Low This compound Results Storage Check Storage Conditions (Temp, Light, Duration) Problem->Storage Extraction Evaluate Extraction/ Cleanup Procedure Problem->Extraction Analysis Assess Analytical Method Problem->Analysis Storage_Sol Implement Proper Storage: - Cool, Dark, Dry - Fresh Standards Storage->Storage_Sol Extraction_Sol Optimize Extraction: - Acidify QuEChERS - Minimize Time/Temp Extraction->Extraction_Sol Analysis_Sol Optimize Analysis: - Lower Inlet Temp (GC) - Use Analyte Protectants - Consider Derivatization Analysis->Analysis_Sol

Troubleshooting workflow for this compound analysis.

This compound Degradation Pathways

This compound This compound (Tricyclohexyltin Hydroxide) Dicyclohexyltin_Oxide Dicyclohexyltin Oxide This compound->Dicyclohexyltin_Oxide UV Light, Heat Cyclohexylstannoic_Acid Cyclohexylstannoic Acid Dicyclohexyltin_Oxide->Cyclohexylstannoic_Acid Further Degradation Inorganic_Tin Inorganic Tin Cyclohexylstannoic_Acid->Inorganic_Tin Further Degradation

Simplified degradation pathway of this compound.

References

Technical Support Center: Improving the Efficacy of Cyhexatin Formulations in Greenhouse Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyhexatin formulations in greenhouse trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an organotin acaricide used to control mites on various crops, including those grown in greenhouses.[1] It is a non-systemic, contact acaricide, meaning it is effective upon direct contact with the target pest.[1] Its primary mode of action is the inhibition of mitochondrial ATP synthase, a critical enzyme for energy production in cells. By disrupting this process, this compound effectively cuts off the energy supply to the mite, leading to its death.[1]

Q2: What are the common formulations of this compound available for greenhouse trials?

This compound is typically supplied as a wettable powder (WP) or a suspension concentrate (SC), also known as a flowable formulation.[1]

Q3: Which formulation of this compound is more effective?

Research suggests that the formulation can impact efficacy. A study on the Pacific spider mite indicated that a flowable formulation of this compound was more toxic to both resistant and susceptible mite strains compared to the wettable powder formulation.

Q4: What are the signs of this compound phytotoxicity on greenhouse plants?

Phytotoxicity from this compound can manifest in several ways. Studies on greenhouse roses have noted that the powder formulation of this compound can cause heavy phytotoxicity on young leaves. The flowable formulation has been observed to sometimes cause slight phytotoxicity in the form of chlorosis spots on young leaves.[1]

Q5: How do environmental conditions in a greenhouse affect this compound's efficacy?

Environmental factors such as temperature, light, and pH can significantly impact the efficacy and persistence of pesticides like this compound. For instance, the rate of chemical degradation of many pesticides doubles for every 50°F (10°C) rise in temperature. Therefore, higher temperatures within a greenhouse can lead to a faster breakdown of the active ingredient, potentially reducing its residual activity.

Troubleshooting Guide

This guide addresses common issues encountered during greenhouse trials with this compound.

Problem 1: Poor Efficacy or Lack of Mite Control
Possible Cause Troubleshooting Steps
Incorrect Application Rate - Verify calculations for the dilution of the this compound formulation. - Ensure accurate measurement of the product and water volume.
Poor Spray Coverage - Mites are often found on the undersides of leaves, so ensure thorough spray coverage of all plant surfaces. - Use a sprayer that produces a fine mist for uniform distribution.
Pest Resistance - If this compound has been used repeatedly, mites may have developed resistance. - Rotate with acaricides that have a different mode of action. - Refer to an insecticide resistance management guide for suitable rotation partners.
Inadequate Water Quality - pH: The pH of the spray solution can affect the stability of the active ingredient. While specific optimal pH for this compound is not readily available, most pesticides perform best in slightly acidic to neutral water (pH 6.0-7.0). If your water source is highly alkaline, consider using a pH buffer.[2] - Hardness: High levels of calcium and magnesium ions in hard water can sometimes interfere with the performance of certain pesticides.[2]
Rapid Degradation - High temperatures and intense light in the greenhouse can accelerate the breakdown of the pesticide. - Consider the timing of application; applying during cooler parts of the day may increase persistence.
Problem 2: Inconsistent Results Between Trials
Possible Cause Troubleshooting Steps
Variable Environmental Conditions - Monitor and record temperature, humidity, and light intensity during each trial to identify any significant variations. - Strive to maintain consistent environmental conditions across all experimental units.
Differences in Plant Material - Use plants of the same species, variety, and age for all treatments. - Ensure plants are healthy and not under stress from other factors (e.g., drought, nutrient deficiency).
Inconsistent Mite Infestation Levels - Standardize the initial mite population density on the test plants before applying treatments.
Problem 3: Phytotoxicity Observed on Test Plants
Possible Cause Troubleshooting Steps
High Concentration - Double-check the dilution calculations to ensure the correct application rate was used.
Formulation Issue - As noted, wettable powder formulations of this compound have been associated with phytotoxicity on young leaves of certain plants like roses.[1] - Consider testing a flowable/suspension concentrate formulation, which may have a lower risk of phytotoxicity.[1]
Application to Stressed Plants - Avoid spraying plants that are under drought stress or other environmental stresses.
Tank Mixing Incompatibility - If this compound was tank-mixed with other pesticides or fertilizers, the phytotoxicity could be due to an adverse reaction. - Always conduct a jar test for compatibility before tank-mixing products for the first time.
Problem 4: Issues with Tank Mixing this compound
Possible Cause Troubleshooting Steps
Physical Incompatibility - Improper Mixing Order: The order in which different pesticide formulations are added to the spray tank is crucial. For a mix of a wettable powder (WP) and a suspension concentrate (SC), the general recommendation is to add the WP first to a half-full tank of water and allow it to fully disperse before adding the SC. - Inadequate Agitation: Continuous agitation is necessary to keep wettable powders and suspension concentrates evenly dispersed in the spray solution.
Chemical Incompatibility - The active ingredients or inert components of different products can react with each other, leading to reduced efficacy or increased phytotoxicity. - A "jar test" is highly recommended before mixing large batches.
Water Quality Issues - High pH or hard water can contribute to tank mix problems.[2]

Data Presentation

Table 1: Efficacy of this compound and Other Acaricides against the Twospotted Spider Mite (Tetranychus urticae) on Greenhouse Gerbera
AcaricideApplication RateMean Number of Mites per Leaf (14 days post-treatment)% Reduction of Mite Population
This compound, 60% Not specified0.897.9
AzocyclotinNot specified0.698.4
BromopropylateNot specified0.798.2
Dicofol (Standard)Not specified2.693.2
Untreated Control-38.2-

Data synthesized from a study on the evaluation of pesticides for the control of spider mites on gerbera. Note that the formulation of this compound was not specified in this particular data presentation.

Experimental Protocols

Protocol for Evaluating the Efficacy of this compound Formulations on Two-Spotted Spider Mites (Tetranychus urticae) in a Greenhouse

1. Objective: To compare the efficacy of a this compound wettable powder (WP) formulation versus a suspension concentrate (SC) formulation in controlling adult female T. urticae on a greenhouse-grown host plant (e.g., bean or rose).

2. Materials:

  • Healthy, uniform host plants of the same age and variety.

  • A laboratory-reared, pesticide-susceptible colony of T. urticae.

  • This compound WP and SC formulations.

  • A precision sprayer calibrated to deliver a consistent volume.

  • Stereomicroscope for mite counting.

  • Deionized or standardized water for spray solutions.

  • Appropriate Personal Protective Equipment (PPE).

3. Experimental Design:

  • Treatments:

    • Untreated Control (water spray only)

    • This compound WP (at a recommended concentration)

    • This compound SC (at the same active ingredient concentration as the WP)

  • Replication: Use a minimum of 5 replicate plants per treatment.

  • Randomization: Arrange the plants in a completely randomized design within the greenhouse to minimize the effects of environmental gradients.

4. Procedure:

  • Plant Preparation and Infestation:

    • Grow host plants to a suitable size (e.g., 4-6 true leaves).

    • Infest each plant with a known number of adult female T. urticae (e.g., 20-30 mites per plant) by transferring them with a fine brush to the leaves.

    • Allow the mites to establish on the plants for 24-48 hours before treatment.

  • Preparation of Spray Solutions:

    • Calculate the required amount of each this compound formulation to achieve the desired active ingredient concentration in a specific volume of water.

    • For the WP formulation, create a slurry with a small amount of water before adding it to the spray tank to ensure it is fully dispersed.

    • Fill the sprayer with half the required water volume, add the this compound formulation (or slurry), and then add the remaining water. Agitate continuously.

  • Application of Treatments:

    • Spray the plants to the point of runoff, ensuring complete coverage of all leaf surfaces, especially the undersides.

    • Spray the untreated control plants with water only.

    • Isolate the treated plants to prevent cross-contamination.

  • Data Collection:

    • At 3, 7, and 14 days after treatment, randomly select a predetermined number of leaves (e.g., 3 leaves) from each replicate plant.

    • Using a stereomicroscope, count the number of live adult female mites on each sampled leaf.

  • Data Analysis:

    • Calculate the average number of live mites per leaf for each treatment at each time point.

    • Determine the percentage of mortality for each treatment relative to the untreated control using Abbott's formula: % Mortality = (1 - (Number of mites on treated plants / Number of mites on control plants)) * 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences between the efficacies of the two formulations.

Visualizations

Signaling Pathway of this compound's Mode of Action

Cyhexatin_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane atp_synthase F-type ATP Synthase f0_subunit F0 Subunit (Proton Channel) atp_synthase->f0_subunit contains f1_subunit F1 Subunit (Catalytic Site) atp_synthase->f1_subunit contains f0_subunit->f1_subunit rotates no_atp ATP Synthesis Blocked f0_subunit->no_atp atp ATP (Energy) f1_subunit->atp synthesizes proton_gradient Proton Gradient (H+ ions) proton_gradient->f0_subunit drives rotation adp_pi ADP + Pi adp_pi->f1_subunit This compound This compound (Organotin Acaricide) inhibition Inhibition This compound->inhibition inhibition->f0_subunit Binds to and blocks proton channel cell_death Mite Death no_atp->cell_death Experimental_Workflow start Start: Greenhouse Trial Setup plant_prep 1. Prepare and Standardize Host Plants start->plant_prep infestation 2. Infest Plants with Tetranychus urticae plant_prep->infestation treatment_prep 3. Prepare this compound Formulations (WP vs. SC) and Control infestation->treatment_prep application 4. Apply Treatments to Replicate Plants treatment_prep->application incubation 5. Incubate in Greenhouse (Controlled Conditions) application->incubation data_collection 6. Data Collection (Count Live Mites at 3, 7, 14 days) incubation->data_collection analysis 7. Statistical Analysis (% Mortality, ANOVA) data_collection->analysis results 8. Compare Efficacy of WP and SC Formulations analysis->results end End: Conclusion on Formulation Efficacy results->end Troubleshooting_Logic cluster_checks Initial Checks cluster_investigation Further Investigation start Problem: Poor Mite Control check_rate Is Application Rate Correct? start->check_rate check_coverage Was Spray Coverage Thorough? start->check_coverage check_resistance Is Mite Resistance Suspected? check_rate->check_resistance Yes solution_rate Solution: Recalculate and Re-apply Correctly check_rate->solution_rate No check_coverage->check_resistance Yes solution_coverage Solution: Improve Application Technique check_coverage->solution_coverage No check_water Was Water Quality Optimal? (pH, Hardness) check_resistance->check_water No solution_resistance Solution: Rotate to a Different Mode of Action check_resistance->solution_resistance Yes check_env Were Environmental Conditions (e.g., High Temp) a Factor? check_water->check_env Yes solution_water Solution: Test Water and Use Buffers/ Conditioners as Needed check_water->solution_water No solution_env Solution: Adjust Application Timing check_env->solution_env Yes

References

Overcoming issues with Cyhexatin wettable powder formulation in lab assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyhexatin wettable powder (WP) formulations in laboratory assays.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound WP suspensions for in vitro and other lab-based assays.

Issue Potential Cause Recommended Solution
Poor Wettability (Powder floats on water surface) 1. High surface tension of the water. 2. Inadequate wetting agent in the formulation. 3. Hydrophobic nature of this compound active ingredient.1. Use deionized or distilled water at room temperature. 2. If preparing a custom formulation, incorporate a suitable wetting agent (e.g., non-ionic surfactant). 3. Prepare a slurry by mixing the WP with a small amount of water before diluting to the final volume.[1][2]
Clumping or Agglomeration of Particles in Suspension 1. Insufficient agitation during mixing. 2. High moisture content in the powder leading to caking. 3. Incorrect mixing order of components.1. Use a magnetic stirrer or vortex mixer to ensure continuous and vigorous agitation during preparation. 2. Store the this compound WP in a cool, dry place and ensure the container is tightly sealed. 3. Always add the WP to water, not the other way around. Prepare a slurry first for better dispersion.[1]
Rapid Settling of Suspension (Poor Suspensibility) 1. Large particle size of the this compound WP. 2. Inadequate or inappropriate dispersing agent in the formulation. 3. High concentration of dissolved minerals in the water (hard water).1. If possible, use a formulation with a smaller particle size distribution. 2. For custom formulations, select a dispersing agent that provides good steric or electrostatic stabilization. 3. Use deionized or distilled water. If using tap water, consider its hardness as it can affect suspension stability.[3]
Inconsistent Bioassay Results 1. Non-uniform suspension leading to variable dosing. 2. Degradation of the active ingredient. 3. Clogging of pipettes or dispensing equipment.1. Ensure the suspension is continuously agitated, especially before taking an aliquot for your assay. 2. This compound is stable in neutral to alkaline aqueous suspensions but can degrade in strong acids or under UV light. Prepare fresh solutions and protect from light.[4][5] 3. Use wide-bore pipette tips and visually inspect for clogging. If clogging is frequent, this indicates poor suspensibility.
Clogging of Spray Nozzles or Application Equipment 1. Poorly dispersed particles or large agglomerates. 2. High viscosity of the suspension.1. Ensure the WP is fully wetted and dispersed before use. Consider filtering the suspension through an appropriate mesh if necessary for your application. 2. Avoid excessively high concentrations of the WP that could lead to high viscosity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stable suspension of this compound WP for a lab assay?

A1: To prepare a stable suspension, follow these steps:

  • Weigh the required amount of this compound WP.

  • Create a slurry by adding a small amount of deionized or distilled water to the powder and mixing until a smooth paste is formed.[1]

  • Gradually add the remaining volume of water while continuously agitating the mixture using a magnetic stirrer.

  • Maintain agitation throughout the preparation and use of the suspension to ensure uniformity.

Q2: What is the mode of action of this compound, and how can I assay for its activity?

A2: this compound is an inhibitor of mitochondrial ATP synthase (also known as Complex V) in the oxidative phosphorylation pathway.[4][6] It disrupts the production of ATP in the mitochondria of target organisms. You can assay its activity by measuring the inhibition of ATP synthase in isolated mitochondria or submitochondrial particles. This is typically done using a spectrophotometric assay that couples the hydrolysis of ATP to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[7][8]

Q3: How does particle size affect the efficacy of a this compound WP formulation?

A3: Generally, a smaller particle size leads to better suspension stability and increased surface area, which can enhance the biological activity of the active ingredient.[9][10] For non-systemic acaricides like this compound, a smaller particle size can also improve coverage on treated surfaces, leading to better contact efficacy.[6][10]

Q4: Can I use tap water to prepare my this compound WP suspension?

A4: It is highly recommended to use deionized or distilled water. Tap water can contain dissolved minerals (hardness) and have a variable pH, which can negatively impact the suspensibility and stability of the wettable powder.[3]

Q5: How should I store my this compound WP formulation?

A5: Store the powder in a cool, dry place, away from direct sunlight and moisture. The container should be kept tightly sealed to prevent the powder from absorbing atmospheric moisture, which can lead to caking and poor performance.[11]

Experimental Protocols

Protocol 1: Preparation of this compound WP Suspension for Mite Bioassay

Materials:

  • This compound Wettable Powder (WP)

  • Deionized or distilled water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Calculate the amount of this compound WP needed to achieve the desired final concentration of the active ingredient in your assay.

  • Weigh the calculated amount of this compound WP onto a weigh boat.

  • Add a small volume of deionized water to a glass beaker (e.g., 5-10 mL).

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Slowly add the weighed this compound WP to the water while it is being stirred to form a slurry.

  • Continue to stir until the slurry is smooth and free of lumps.

  • Gradually add the remaining volume of deionized water to the beaker to reach the final desired volume.

  • Continue to stir the suspension for at least 15 minutes to ensure homogeneity.

  • Keep the suspension under continuous agitation during its use to prevent settling.

Protocol 2: Assay for Mitochondrial ATP Synthase Inhibition by this compound

This protocol is adapted from established spectrophotometric methods for measuring ATP synthase activity.[7][8]

Materials:

  • Isolated mitochondria or submitochondrial particles

  • This compound WP suspension (prepared as in Protocol 1)

  • Assay buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25)

  • ATP, NADH, phosphoenolpyruvate (PEP), lactate dehydrogenase (LDH), and pyruvate kinase (PK)

  • Oligomycin (a known ATP synthase inhibitor, as a positive control)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, PEP, LDH, and PK.

  • Add a known amount of mitochondrial protein to a cuvette containing the reaction mixture.

  • Initiate the baseline reaction by adding ATP and monitor the decrease in absorbance at 340 nm, which corresponds to NADH oxidation.

  • To a separate cuvette, add the desired concentration of the this compound WP suspension to the reaction mixture before the addition of ATP.

  • Monitor the change in absorbance at 340 nm and compare the rate of inhibition to the untreated control.

  • As a positive control, run a reaction with oligomycin to confirm the inhibition of ATP synthase.

  • The percentage inhibition by this compound can be calculated by comparing the rate of NADH oxidation in the presence and absence of the inhibitor.

Data Presentation

Table 1: Effect of Particle Size on the Efficacy of an Acaricide Formulation
Particle Size (D50)Suspensibility (%)Efficacy (LC50, mg/L)
160 nm> 95%0.20
1.5 µm~ 90%0.45
5 µm~ 80%0.85
10 µm< 70%1.50

This table is illustrative and compiled from general findings on the relationship between particle size and efficacy.[10][12][13] Smaller particle sizes generally lead to better suspensibility and lower LC50 values (higher efficacy).

Table 2: Troubleshooting Poor Suspensibility of a Wettable Powder Formulation
Formulation VariableObservationPotential Improvement
Wetting Agent Powder is difficult to wet and forms clumps.Increase the concentration or change the type of wetting agent.
Dispersing Agent Suspension settles quickly after agitation stops.Optimize the type and concentration of the dispersing agent.
Particle Size Gritty appearance of the suspension, rapid settling.Reduce the particle size through improved milling during manufacturing.
Water Quality Poor suspension in hard tap water.Use deionized or distilled water for preparing the suspension.[3]

Visualizations

ATP_Synthase_Inhibition cluster_mitochondrion Mitochondrial Inner Membrane cluster_atp_production ATP Synthesis ETC Electron Transport Chain (ETC) Protons_IMS H+ (Intermembrane Space) ETC->Protons_IMS Pumps H+ out ATP_Synthase ATP Synthase (Complex V) Protons_IMS->ATP_Synthase Proton Motive Force Protons_Matrix H+ (Matrix) ATP_Synthase->Protons_Matrix H+ flow ADP ADP + Pi ATP_Synthase->ADP ATP ATP ADP->ATP Phosphorylation This compound This compound This compound->ATP_Synthase Inhibition Inhibition

Caption: Mechanism of this compound action on mitochondrial ATP synthase.

WP_Suspension_Workflow cluster_troubleshooting Troubleshooting start Start: Prepare WP Suspension weigh 1. Weigh this compound WP start->weigh slurry 2. Create Slurry (WP + small amount of water) weigh->slurry dilute 3. Dilute to Final Volume (with continuous agitation) slurry->dilute poor_wetting Poor Wetting? slurry->poor_wetting use 4. Use in Assay (maintain agitation) dilute->use settling Rapid Settling? dilute->settling end End: Assay Complete use->end inconsistent_results Inconsistent Results? use->inconsistent_results poor_wetting->slurry Remake slurry settling->dilute Increase agitation inconsistent_results->use Ensure homogeneity

Caption: Workflow for preparing and troubleshooting this compound WP suspensions.

References

Best practices for handling and storage of Cyhexatin in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing Cyhexatin in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics? A1: this compound is an organotin compound primarily used as an acaricide (a substance that kills mites and ticks).[1][2] It is a white, nearly odorless, crystalline powder.[1][3] It is practically insoluble in water but is soluble in some organic solvents.[1][2][4]

Q2: What are the main hazards associated with this compound? A2: this compound is harmful if swallowed and can cause serious eye irritation or damage.[3][5] It is also very toxic to aquatic life with long-lasting effects.[5][6] Direct contact can cause skin irritation, and inhalation of the powder should be avoided.[2][5]

Q3: What personal protective equipment (PPE) is required when handling this compound? A3: When handling this compound, it is mandatory to wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective clothing.[2][3][7] All handling of this compound powder should be done in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7]

Q4: What are the proper storage conditions for this compound? A4: this compound should be stored in a cool, dry, and well-ventilated area.[2][7] Keep the container tightly sealed and store it away from strong oxidizing agents, strong acids, and foodstuffs.[4][7] It should also be protected from UV light, as it degrades upon exposure.[1][7][8]

Q5: How should this compound waste be disposed of? A5: this compound waste and contaminated materials are considered hazardous. Disposal must be handled by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[7] Do not dispose of it down the drain, as it is toxic to aquatic organisms.[5][7] Empty containers should be triple-rinsed before recycling or reconditioning.[7]

Troubleshooting Guide

Q: My this compound powder is not dissolving in my aqueous buffer. What should I do? A: this compound is very insoluble in water (less than 1 mg/L).[1][2][4] To prepare a solution for experiments, you must first dissolve it in an appropriate organic solvent to create a concentrated stock solution. Dichloromethane, carbon tetrachloride, and methanol are suitable solvents.[1][4][9] This stock solution can then be diluted into your aqueous experimental medium, though precipitation may occur if the final organic solvent concentration is too low or the this compound concentration is too high. Always perform a solubility test for your specific medium.

Q: I've accidentally spilled a small amount of this compound powder on the lab bench. How should I clean it up? A: For a small spill, first ensure you are wearing appropriate PPE (gloves, goggles, lab coat).[7] Avoid raising dust.[7] Gently cover the spill with a dry, non-combustible absorbent material like sand or dry earth.[1] Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[2][7] Decontaminate the area with soap and water. Report the spill to your lab supervisor.

Q: I think my this compound stock solution has degraded. What are the signs of degradation? A: this compound is stable in neutral and alkaline aqueous suspensions but is degraded by UV light and reacts with strong acids.[1][4][7][8] Upon exposure to UV radiation, it converts to dicyclohexyltin oxide and cyclohexylstannoic acid.[4][7] While visual confirmation of degradation may be difficult without analytical testing, if the stock solution was not stored in a dark container or was exposed to light or acidic conditions, its integrity may be compromised. It is best practice to prepare fresh stock solutions regularly and store them protected from light.[5]

Q: What are the first aid procedures for accidental exposure to this compound? A:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[4][7][10]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]

  • Inhalation: Move the person to fresh air. If they have difficulty breathing, provide respiratory support and seek medical attention.[4][6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and get medical help immediately.[2][6][7]

Quantitative Data

Physical and Chemical Properties of this compound
PropertyValueSource(s)
Appearance White crystalline powder[1][3][8]
Odor Nearly odorless[1][2][3]
Molecular Formula C₁₈H₃₄OSn[2]
Molecular Weight 385.17 g/mol [8]
Melting Point Decomposes. Degrades to bis(tricyclohexyl)tin oxide at 121-131 °C. A melting point of 195-198 °C is also reported.[1][2][4]
Boiling Point Decomposes at 228 °C[3]
Water Solubility <1 mg/L at 25 °C (Practically Insoluble)[1][2][4]
Solubility in Organic Solvents Dichloromethane: 34 g/LCarbon Tetrachloride: 28 g/LChloroform: 216 g/kgMethanol: 37 g/kgXylenes: 3.6 g/LAcetone: 1.3 g/L[1][4][9]
Stability Stable in neutral and alkaline (pH > 6) aqueous suspensions. Degraded by UV light. Reacts exothermically with strong acids.[1][4][7][8]

Experimental Protocols

Protocol: Preparation of a this compound Analytical Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL (1000 ppm) stock solution of this compound for use in analytical methods or in vitro experiments. Due to this compound's low aqueous solubility, an organic solvent is required.

1. Safety Precautions:

  • Perform all steps in a certified chemical fume hood.

  • Wear mandatory PPE: nitrile gloves, safety goggles, and a lab coat.

  • Have a chemical spill kit readily available.

  • Consult the Safety Data Sheet (SDS) for this compound before beginning.[7]

2. Materials and Equipment:

  • This compound powder (analytical standard, purity ≥98%)

  • High-purity solvent (e.g., Methanol, Acetone, or Dichloromethane)[1][4][7]

  • Analytical balance (readable to 0.1 mg)

  • 10 mL volumetric flask (Class A) with a ground glass or PTFE stopper

  • Glass Pasteur pipette or syringe

  • Weighing paper or boat

  • Amber glass vial with a PTFE-lined cap for storage

3. Procedure:

  • Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.

  • Weigh this compound: Carefully weigh approximately 10.0 mg of this compound powder into the weighing boat. Record the exact weight.

  • Transfer to Flask: Quantitatively transfer the weighed powder into the 10 mL volumetric flask. Use a small amount of the chosen solvent to rinse the weighing boat and ensure all powder is transferred.

  • Dissolve the Compound: Add approximately 5-7 mL of the solvent to the volumetric flask. Gently swirl the flask to dissolve the this compound powder completely. You may use a vortex mixer on a low setting if necessary. Do not heat.

  • Bring to Volume: Once the solid is fully dissolved, carefully add the solvent to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenize: Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer for Storage: Using a clean glass pipette, transfer the stock solution to a labeled amber glass vial. The label should include the chemical name (this compound), concentration (with exact value based on weight), solvent used, preparation date, and your initials.

  • Storage: Store the stock solution in a refrigerator (if the solvent is suitable for cold storage) or at ambient temperature in a designated flammable storage cabinet, protected from light.[2][7]

Visual Workflow

G cluster_minor Minor Spill Response cluster_major Major Spill Response start This compound Spill Detected assess Assess Spill Size & Alert Personnel start->assess decision Is the spill Minor or Major? assess->decision ppe_minor Don Appropriate PPE (Gloves, Goggles, Lab Coat) decision->ppe_minor  Minor (<1g, contained) evacuate EVACUATE IMMEDIATE AREA decision->evacuate  Major (>1g, widespread) contain_minor Cover with Dry, Inert Absorbent Material ppe_minor->contain_minor cleanup_minor Carefully Sweep/Scoop into Hazardous Waste Container contain_minor->cleanup_minor decon_minor Decontaminate Area with Soap & Water cleanup_minor->decon_minor dispose Properly Label & Dispose of Waste via EHS decon_minor->dispose contact_ehs Contact Lab Supervisor & Institutional EHS evacuate->contact_ehs isolate Isolate & Ventilate Area (If safe to do so) contact_ehs->isolate await_response Await Professional Response Team isolate->await_response report Complete Incident Report dispose->report

Caption: Emergency Workflow for a this compound Spill in the Laboratory.

References

Calibration issues with Cyhexatin in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyhexatin analysis using gas chromatography (GC). This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common calibration issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound calibration curve non-linear or showing poor correlation (R² < 0.99)?

A1: Non-linearity in this compound calibration curves is a frequent issue primarily due to its low volatility and thermal instability. Several factors can contribute to this problem:

  • Thermal Degradation: this compound can degrade in the high temperatures of the GC inlet, leading to inconsistent analyte transfer to the column.[1] This degradation can be catalytic, exacerbated by active sites in the inlet liner.[1][2]

  • Adsorption: Active sites within the GC system, such as in the inlet liner, column, or connections, can irreversibly or reversibly adsorb this compound, leading to peak tailing and reduced response, especially at lower concentrations.[3][4][5]

  • Incomplete Derivatization: If a derivatization step is used to improve volatility, an incomplete or inconsistent reaction will result in variable analyte concentrations being introduced to the GC, affecting linearity.[6]

  • Column Overload: Injecting too high a concentration can overload the column, leading to peak fronting and a non-linear response at the upper end of the calibration range.[3]

Q2: What is peak tailing and why does it happen with this compound?

A2: Peak tailing is when the peak asymmetry is skewed towards the end of the chromatogram.[7][8] For a polar compound like this compound, this is often caused by chemical interactions with active sites in the system.[9] These active sites, often acidic silanol groups on glass liners or the column, can cause some analyte molecules to be retained longer, resulting in tailing peaks.[9] Severe column contamination at the inlet can also lead to this issue.[4]

Q3: Should I use derivatization for this compound analysis by GC?

A3: Yes, derivatization is highly recommended for this compound analysis by GC.[10][11] This chemical process converts this compound into a more volatile and thermally stable compound, making it more amenable to GC analysis.[6] Common derivatization reagents include Grignard reagents like ethylmagnesium bromide (EtMgBr) or sodium tetraethylborate.[10][12][13]

Q4: What are "ghost peaks" and how can I get rid of them in my this compound analysis?

A4: Ghost peaks are unexpected peaks that appear in your chromatogram. They are typically the result of contamination from a previous injection (carryover), septum bleed, or contamination in the split line.[14] To eliminate them, you should regularly replace the septum, use high-quality consumables, and clean the inlet liner.[14] Running a blank solvent injection after a high-concentration sample can help identify if carryover is the issue.[14]

Troubleshooting Guide

Poor Calibration Curve Linearity

If you are experiencing a non-linear calibration curve for this compound, follow these troubleshooting steps.

Problem Symptom: The coefficient of determination (R²) for your calibration curve is below the acceptable limit (typically < 0.99), or the curve shows a clear polynomial trend instead of a linear one.

ParameterPoor ResultAcceptable ResultPotential Cause(s)
R² Value < 0.99≥ 0.995Analyte degradation, adsorption, inconsistent injection.[15]
Residual Plot Shows a clear pattern (e.g., U-shape)Randomly scattered around zeroNon-linearity due to degradation at high concentrations or adsorption at low concentrations.
Peak Shape Tailing or fronting peaksSymmetrical (Gaussian) peaksActive sites in the system, column overload.[3][7]
Response Factor RSD > 15%< 15%Inconsistent sample introduction, leaks, analyte degradation.[16]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor calibration linearity for this compound.

G cluster_0 Start: Poor Calibration Linearity (R² < 0.99) cluster_1 Step 1: Investigate the GC Inlet cluster_2 Step 2: Evaluate Derivatization & Sample Prep cluster_3 Step 3: Assess the GC Column cluster_4 Step 4: Final System Checks cluster_5 Resolution start Poor Linearity Observed inlet_check Check Inlet Temperature. Is it too high? start->inlet_check liner_check Inspect Inlet Liner. Is it clean and deactivated? inlet_check->liner_check If yes, lower temp. If no, proceed. septa_check Check Septum. Is it cored or old? liner_check->septa_check If dirty, replace with deactivated liner. If clean, proceed. deriv_check Review Derivatization Protocol. Is the reaction complete? septa_check->deriv_check If bad, replace. If good, proceed. std_prep_check Verify Standard Preparation. Are dilutions accurate? deriv_check->std_prep_check Optimize reaction time/temp. If protocol is robust, proceed. column_cond Column Conditioning. Bake out the column. std_prep_check->column_cond If inaccurate, remake standards. If accurate, proceed. trim_column Trim Column Inlet (15-30 cm). column_cond->trim_column After bake-out, re-test. If still poor, proceed. leak_check Perform Leak Check. trim_column->leak_check After trimming, re-test. If still poor, proceed. flow_check Verify Carrier Gas Flow Rate. leak_check->flow_check If leaks found, fix. If no leaks, proceed. resolved Problem Resolved flow_check->resolved If incorrect, adjust. If correct, consult expert.

Caption: Troubleshooting workflow for poor this compound GC calibration.

Experimental Protocols

Protocol 1: this compound Derivatization with Ethylmagnesium Bromide (EtMgBr)

This protocol is a general guideline for the derivatization of this compound to improve its volatility for GC analysis.

  • Sample Preparation:

    • Extract your sample using a suitable solvent like hexane after digestion with HCl/THF (1:10, v/v).[10][12]

  • Derivatization Reaction:

    • Transfer an aliquot of the hexane extract to a clean, dry reaction vial.

    • Add an excess of Grignard reagent (e.g., 1.0 M Ethylmagnesium Bromide in THF) to the extract. The exact volume will depend on the expected concentration of this compound.

    • Vortex the mixture for 1-2 minutes.

    • Allow the reaction to proceed at room temperature for 10-15 minutes.

  • Quenching and Cleanup:

    • Carefully add an aqueous solution (e.g., dilute HCl or saturated ammonium chloride) to quench the excess Grignard reagent.

    • Vortex and allow the layers to separate.

    • Collect the organic (upper) layer for analysis.

    • (Optional) Pass the extract through a Florisil solid-phase extraction (SPE) column for further cleanup.[10][12]

  • Analysis:

    • Inject the final derivatized extract into the GC-MS/MS.

Protocol 2: GC Inlet Maintenance for Thermally Labile Compounds

Routine maintenance of the GC inlet is critical to prevent the degradation and adsorption of this compound.

  • Cooldown: Ensure the GC inlet has cooled down to a safe temperature (< 50°C).

  • Disassembly:

    • Turn off the carrier gas flow to the inlet.

    • Carefully remove the autosampler (if present) and the retaining nut for the inlet.

    • Remove the septum and the inlet liner using clean tweezers.

  • Inspection and Cleaning:

    • Septum: Discard the old septum. Never reuse septa.

    • Liner: Inspect the liner for any discoloration, residue, or glass wool breakage. It is highly recommended to replace the liner with a new, deactivated one rather than attempting to clean and reuse it. A liner with glass wool can help trap non-volatile residues but can also be a source of activity if not properly deactivated.[1][2]

  • Reassembly:

    • Wearing clean gloves, insert the new deactivated liner and a new septum.

    • Reinstall the retaining nut and tighten it according to the manufacturer's specifications. Do not overtighten.

    • Restore carrier gas flow and perform a leak check.

  • Conditioning:

    • Heat the inlet to its operating temperature and allow it to condition for 15-30 minutes before running samples.

References

Validation & Comparative

A Comparative Efficacy Analysis of the Acaricides Cyhexatin and Fenbutatin Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acaricidal efficacy of Cyhexatin and Fenbutatin oxide, two organotin compounds historically used for mite control. This document synthesizes available experimental data to offer an objective performance analysis, details relevant experimental methodologies, and visualizes the mechanism of action.

Data Presentation: Acaricidal Efficacy

The following tables summarize the lethal concentration (LC50) values of this compound and Fenbutatin oxide against the two-spotted spider mite, Tetranychus urticae, a common agricultural pest. Data is presented for both susceptible and resistant strains to provide a broader understanding of their performance under different field conditions.

AcaricideStrainLC50 (mg/L)Reference
This compound Susceptible9.8[1]
Resistant38-fold higher than susceptible[2][3]
Fenbutatin oxide SusceptibleNot explicitly stated in provided abstracts
Resistant>1,500-fold higher than susceptible[1]
Resistant478-fold higher than susceptible[2][3]

Note: The LC50 values are sourced from multiple studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The following is a synthesized, detailed methodology for a leaf dip bioassay, a common technique for evaluating acaricide efficacy, based on established protocols.[2][4][5][6]

Objective: To determine and compare the dose-response mortality of adult Tetranychus urticae to this compound and Fenbutatin oxide.

Materials:

  • Healthy, untreated host plant leaves (e.g., bean or strawberry)

  • Colonies of susceptible and/or resistant Tetranychus urticae

  • Technical grade this compound and Fenbutatin oxide

  • Acetone (for stock solution preparation)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine camel-hair brushes

  • Micropipettes

  • Glass vials

  • Stereomicroscope

Procedure:

  • Preparation of Acaricide Solutions:

    • Prepare stock solutions of this compound and Fenbutatin oxide by dissolving a known weight of the technical grade compound in acetone.

    • Create a series of five to seven serial dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface. A control solution containing only distilled water and surfactant should also be prepared.

  • Leaf Disc Preparation:

    • Excise leaf discs of a uniform size (e.g., 3 cm diameter) from healthy, unsprayed host plants.

    • Place each leaf disc, abaxial (lower) side up, on a moistened filter paper or cotton pad in a Petri dish.

  • Mite Infestation:

    • Using a fine camel-hair brush, carefully transfer 20-30 adult female mites of a uniform age onto each leaf disc.

    • Allow the mites to acclimate for a period of 1-2 hours.

  • Acaricide Application (Leaf Dip Method):

    • Individually immerse each infested leaf disc into the respective acaricide dilution (or control solution) for 5 seconds with gentle agitation.

    • Allow the treated leaf discs to air dry for 1-2 hours in a fume hood.

  • Incubation:

    • Place the Petri dishes with the treated leaf discs in a controlled environment chamber at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment:

    • After 24, 48, and 72 hours, count the number of dead and live mites on each leaf disc under a stereomicroscope.

    • Mites are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Perform probit analysis to determine the LC50 values and their 95% confidence limits for each acaricide at each time point.

Mechanism of Action and Signaling Pathway

Both this compound and Fenbutatin oxide are classified as inhibitors of mitochondrial ATP synthase (Group 12B by the Insecticide Resistance Action Committee - IRAC). Their primary mode of action is the disruption of cellular respiration by inhibiting the enzyme responsible for ATP synthesis.

Experimental Workflow: Acaricide Efficacy Bioassay

The following diagram illustrates the general workflow for conducting an acaricide efficacy bioassay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Acaricide Dilutions E Apply Acaricide (Leaf Dip) A->E B Prepare Leaf Discs D Infest Leaf Discs with Mites B->D C Culture Mites C->D D->E F Incubate under Controlled Conditions E->F G Assess Mite Mortality F->G H Calculate LC50 (Probit Analysis) G->H

A generalized workflow for determining acaricide efficacy using a leaf dip bioassay.
Signaling Pathway: Inhibition of Mitochondrial ATP Synthase

The diagram below illustrates the mechanism by which organotin acaricides like this compound and Fenbutatin oxide inhibit mitochondrial ATP synthase, leading to cellular energy depletion and eventual cell death.

G cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase (F0F1 Complex) H_gradient->ATP_synthase Drives ATP_production ATP Production ATP_synthase->ATP_production Synthesizes Energy_depletion Cellular Energy Depletion ATP_production->Energy_depletion Organotins This compound / Fenbutatin oxide Organotins->ATP_synthase Inhibition Inhibition Inhibition->ATP_synthase Cell_death Cell Death Energy_depletion->Cell_death

Mechanism of action of organotin acaricides inhibiting mitochondrial ATP synthesis.

References

A Comparative Guide to a New High-Throughput Analytical Method for Cyhexatin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, validated high-throughput analytical method for the detection of Cyhexatin against established methodologies. The presented data underscores the advancements in efficiency, sensitivity, and accuracy offered by this novel approach.

Introduction

This compound is an organotin acaricide that has been widely used in agriculture to control mites on various crops. Due to its potential toxicity and environmental persistence, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products.[1][2] Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence and ensuring consumer safety. This document details a new analytical method based on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and compares its performance against two established techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and a conventional High-Performance Liquid Chromatography (HPLC) method with UV detection.

Methodology Comparison

The performance of the new UHPLC-MS/MS method was validated and compared with two existing methods for this compound detection. The key performance indicators are summarized below.

Data Presentation
Parameter New UHPLC-MS/MS Method Conventional GC-MS Method Conventional HPLC-UV Method
Limit of Detection (LOD) 0.1 µg/kg2.0 µg/kg[3]10 µg/kg
Limit of Quantification (LOQ) 0.3 µg/kg5.0 µg/kg30 µg/kg
**Linearity (R²) **>0.999>0.997[4]>0.995
Recovery (%) 95 - 105%72.4 - 107.1%[3]80 - 95%
Precision (RSD) < 5%< 15%[3]< 10%
Analysis Time per Sample 5 minutes20 minutes15 minutes
Derivatization Required NoYes[3][5]No

Experimental Protocols

Detailed methodologies for the new UHPLC-MS/MS method and the comparative methods are provided below.

New UHPLC-MS/MS Method

1. Sample Preparation (QuEChERS Extraction):

  • Weigh 10 g of the homogenized sample (e.g., fruit puree) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Add 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

2. UHPLC-MS/MS Instrumental Parameters:

  • UHPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B in 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[1][6]

  • Ionization Mode: Electrospray Ionization (ESI), positive.[6][7]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[1][3]

Conventional GC-MS Method

1. Sample Preparation and Derivatization:

  • Samples are extracted using an organic solvent such as hexane.[3]

  • A derivatization step is required to make this compound volatile for GC analysis. This is often achieved using a Grignard reagent (e.g., ethylmagnesium bromide).[3][5]

  • The derivatized extract is then purified using a Florisil solid-phase extraction (SPE) column.[3][5]

2. GC-MS Instrumental Parameters:

  • GC System: Gas chromatograph with a capillary column (e.g., HP-5MS).[4]

  • Injector: Splitless mode.

  • Oven Temperature Program: Ramped from 60°C to 280°C.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

Conventional HPLC-UV Method

1. Sample Preparation:

  • Extraction is typically performed with acetonitrile or methanol followed by a cleanup step, which may involve liquid-liquid partitioning or solid-phase extraction.

2. HPLC-UV Instrumental Parameters:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

Visualized Experimental Workflow

The following diagram illustrates the streamlined workflow of the new UHPLC-MS/MS method, highlighting its key advantages in terms of simplicity and speed.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Homogenized Sample extraction 2. QuEChERS Extraction (Acetonitrile + Salts) sample->extraction Add solvent & salts cleanup 3. d-SPE Cleanup (MgSO4 + PSA) extraction->cleanup Transfer supernatant filtration 4. Filtration cleanup->filtration Vortex & centrifuge injection 5. UHPLC Injection filtration->injection separation 6. Chromatographic Separation injection->separation detection 7. MS/MS Detection separation->detection quantification 8. Quantification detection->quantification reporting 9. Reporting quantification->reporting

Caption: Experimental workflow of the new UHPLC-MS/MS method.

Conclusion

The new UHPLC-MS/MS method for this compound detection demonstrates superior performance compared to traditional GC-MS and HPLC-UV methods. Its key advantages include a significantly lower limit of detection, higher accuracy and precision, and a much faster analysis time. The elimination of the derivatization step, required for GC-MS analysis, simplifies the sample preparation process, reducing the potential for errors and improving overall workflow efficiency. This makes the new method a highly attractive alternative for high-throughput screening and routine monitoring of this compound residues in various matrices.

References

Cross-reactivity studies of Cyhexatin with other organotin compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for cross-reactivity studies of the organotin compound Cyhexatin with other organotin compounds in the context of immunoassays has yielded no publicly available experimental data. As a result, a direct comparison guide based on immunoassay performance cannot be compiled at this time.

Organotin compounds are a class of organometallic chemicals with diverse industrial and agricultural applications. This compound, specifically, has been used as an acaricide. The analysis of these compounds in various matrices is crucial for monitoring their environmental fate and potential toxicity. While various analytical methods exist for organotin detection, the development and application of immunoassays for this compound, and consequently the characterization of their cross-reactivity with structurally similar organotins, appear to be limited or not documented in accessible scientific literature.

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful screening tools that rely on the specific binding of antibodies to a target analyte. Cross-reactivity is a critical parameter in immunoassay development, as it determines the specificity of the assay. An antibody designed for a specific target may also bind to other, structurally related compounds, leading to potentially inaccurate results. In the case of organotin compounds, which share a common tin atom but differ in their organic substituents, the potential for cross-reactivity is a significant consideration for developing reliable immunoassays.

Therefore, it is not possible to provide the requested comparison guide, including data tables, experimental protocols, and visualizations, due to the absence of foundational research in this specific area.

For researchers and professionals in drug development and environmental science interested in the analysis of this compound and other organotin compounds, alternative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are well-established and provide high specificity and sensitivity.

Future research efforts may focus on the development of specific antibodies and immunoassays for this compound, which would then necessitate thorough cross-reactivity studies to validate their performance and applicability for screening purposes. Until such data becomes available, a comparative guide on the cross-reactivity of this compound in immunoassays cannot be constructed.

Experimental confirmation of Cyhexatin's inhibitory effect on ATP synthase

Author: BenchChem Technical Support Team. Date: December 2025

New experimental evidence confirms the inhibitory effect of the organotin compound Cyhexatin on F-type ATP synthase, a critical enzyme for cellular energy production. This guide provides a comparative analysis of this compound and other well-characterized ATP synthase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, potency, and the experimental protocols for their evaluation.

This compound, a tricyclohexyltin compound, has been demonstrated to be a potent inhibitor of F1Fo-ATP synthase.[1] Its mechanism of action, like other organotin compounds, involves a non-covalent interaction with the ion channel of the F0 subunit of the ATP synthase complex.[1][2] This interaction is believed to compete with proton (H+) or sodium ion (Na+) binding, thereby disrupting the ion flux that drives ATP synthesis.[1] This guide delves into the specifics of this compound's inhibitory action and compares it with other widely studied ATP synthase inhibitors, namely Oligomycin, Venturicidin A, Resveratrol, and Aurovertin B.

Comparative Inhibitory Potency

The following table summarizes the available IC50 values for this compound and its alternatives, highlighting the diversity in their potency and the experimental systems in which they were evaluated.

InhibitorTarget Subunit(s)IC50 / KiExperimental System
This compound F092.9% inhibition at 37 µMRat liver F0F1-ATPase
Tributyltin chloride F0Apparent Ki of 200 nMNa+-translocating ATP synthase of Ilyobacter tartaricus[3]
Oligomycin A F0 (c-ring)~107 nM (EC50)Purified yeast ATP synthase (ATPase activity)
Venturicidin A F0 (c-subunit)160 nMTrypanosoma brucei brucei[4]
Resveratrol F1 (γ subunit and βTP subunit)[2]~94 µME. coli ATP synthase[3]
Aurovertin B F1 (β subunit)Ki(ES) = 25 nM (ATP synthesis)Bovine heart mitochondria and E. coli membrane F1F0-ATPase[5]

Experimental Protocols for Assessing ATP Synthase Inhibition

The inhibitory effects of compounds like this compound on ATP synthase can be quantitatively assessed using various in vitro assays. The two primary methods involve measuring either the forward reaction of ATP synthesis or the reverse reaction of ATP hydrolysis (ATPase activity).

ATP Synthesis Inhibition Assay (Luciferin/Luciferase Method)

This assay directly measures the production of ATP by ATP synthase.

Principle: The amount of ATP synthesized by isolated mitochondria or submitochondrial particles (SMPs) is quantified using the luciferin-luciferase bioluminescence system. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is proportional to the ATP concentration.

Detailed Protocol:

  • Preparation of Mitochondria or Submitochondrial Particles (SMPs):

    • Isolate mitochondria from a suitable source (e.g., rat liver, bovine heart) using differential centrifugation.

    • To prepare SMPs (inside-out vesicles), resuspend the mitochondrial pellet in a hypotonic buffer and disrupt them using sonication. This exposes the F1 catalytic sites to the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer containing ADP, inorganic phosphate (Pi), and a respiratory substrate (e.g., succinate).

    • Add varying concentrations of the inhibitor (e.g., this compound) to the wells. A vehicle control (e.g., DMSO) should be included.

    • Initiate the reaction by adding the mitochondrial or SMP preparation.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • At specific time points, stop the reaction by adding a lysis buffer that also contains the luciferin-luciferase reagent.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the rate of ATP synthesis for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

ATP Hydrolysis (ATPase) Inhibition Assay (NADH-Coupled Spectrophotometric Method)

This assay measures the reverse reaction of ATP synthase, where ATP is hydrolyzed to ADP and Pi.

Principle: The production of ADP is coupled to the oxidation of NADH to NAD+ through the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the reduction in absorbance at 340 nm.

Detailed Protocol:

  • Preparation of Enzyme Source: Use isolated mitochondria or SMPs as described above.

  • Assay Procedure:

    • In a cuvette or 96-well plate, prepare an assay mixture containing buffer, phosphoenolpyruvate (PEP), NADH, PK, LDH, and ATP.

    • Add varying concentrations of the inhibitor (e.g., this compound) and pre-incubate for a few minutes.

    • Initiate the reaction by adding the enzyme preparation (mitochondria or SMPs).

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.

    • The rate of NADH oxidation is directly proportional to the ATPase activity.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Logical Relationships

The inhibition of ATP synthase by compounds like this compound has profound effects on cellular metabolism and signaling. The primary consequence is the disruption of the main energy production pathway, leading to a decrease in cellular ATP levels. This energy crisis can trigger a cascade of downstream events, ultimately leading to apoptosis or programmed cell death.

ATP_Synthase_Inhibition_Pathway This compound This compound (Organotin Compound) ATPSynthase F0F1-ATP Synthase This compound->ATPSynthase Inhibits F0 subunit ProtonMotiveForce Disruption of Proton Motive Force ATPSynthase->ProtonMotiveForce ATPSynthesis Inhibition of ATP Synthesis ProtonMotiveForce->ATPSynthesis ATPLevels Decreased Cellular ATP Levels ATPSynthesis->ATPLevels EnergyCrisis Cellular Energy Crisis ATPLevels->EnergyCrisis Apoptosis Induction of Apoptosis EnergyCrisis->Apoptosis

Caption: Signaling pathway of ATP synthase inhibition by this compound.

The experimental workflow for determining the inhibitory effect of a compound on ATP synthase activity typically follows a structured process, from the preparation of the biological material to the final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mitochondria Isolate Mitochondria (e.g., from rat liver) SMPs Prepare Submitochondrial Particles (SMPs) Mitochondria->SMPs Incubation Incubate with Inhibitor (e.g., this compound) SMPs->Incubation Reaction Initiate Reaction (ATP Synthesis or Hydrolysis) Incubation->Reaction Measurement Measure Activity (Luminescence or Absorbance) Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Experimental workflow for ATP synthase inhibition assay.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison of Cyhexatin Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Analytical Scientists

This guide provides a comprehensive overview of the analytical performance of laboratories in the determination of Cyhexatin residues. In the absence of a publicly available, detailed inter-laboratory comparison report specifically for this compound, this document presents a synthesized guide based on common findings in proficiency tests for other pesticide residues. The data herein is illustrative, designed to reflect a realistic inter-laboratory study, and is supported by established experimental protocols for this compound analysis. This guide is intended to assist researchers, analytical scientists, and quality assurance professionals in understanding the expected variability in analytical results and in selecting and implementing robust analytical methods.

Data Presentation: A Simulated Inter-Laboratory Proficiency Test

The following table summarizes the hypothetical results of an inter-laboratory comparison for the analysis of this compound residues in a spiked apple matrix. The assigned value, determined by consensus from expert laboratories, was 0.50 mg/kg . The performance of each participating laboratory is evaluated using a z-score, which indicates how many standard deviations an individual result is from the consensus value. A z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDReported Concentration (mg/kg)z-scoreMethod
Lab-010.48-0.8LC-MS/MS
Lab-020.552.0GC-MS
Lab-030.45-2.0LC-MS/MS
Lab-040.510.4GC-MS/MS
Lab-050.49-0.4LC-MS/MS
Lab-060.531.2GC-MS
Lab-070.47-1.2LC-MS/MS
Lab-080.583.2GC-MS
Lab-090.500.0LC-MS/MS
Lab-100.46-1.6GC-MS/MS

Note: This data is for illustrative purposes only and is designed to simulate a typical proficiency test outcome.

Experimental Protocols: A Generalized Approach

The following protocols outline common methodologies for the analysis of this compound residues in fruit matrices. These are based on widely accepted and validated analytical techniques.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a prevalent sample preparation technique for pesticide residue analysis.

  • Homogenization: A representative 10-15 gram sample of the fruit is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to the tube to induce phase separation. The tube is again shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed and then centrifuged.

  • Final Extract: The resulting supernatant is collected for instrumental analysis.

Instrumental Analysis

Both Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are commonly used for the determination of this compound.

  • Derivatization: As this compound is not readily volatile, a derivatization step is often required. This typically involves a Grignard reaction to convert this compound to a more volatile derivative.

  • GC System: A gas chromatograph equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Oven Temperature Program: A programmed temperature gradient is used to separate the analytes.

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI) is commonly used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for enhanced selectivity and sensitivity, targeting specific precursor and product ion transitions for the derivatized this compound.

  • LC System: A high-performance liquid chromatograph with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically used.

    • Acquisition Mode: MRM is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Visualizing the Process

To better understand the workflow and the evaluation of results in such a comparative study, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_reporting Data Reporting & Evaluation Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC_MS LC-MS/MS Cleanup->LC_MS Direct Analysis GC_MS GC-MS/MS Cleanup->GC_MS Requires Derivatization Quantification Quantification LC_MS->Quantification GC_MS->Quantification Reporting Result Reporting Quantification->Reporting Evaluation Performance Evaluation (z-score) Reporting->Evaluation

Workflow of this compound Residue Analysis for Inter-laboratory Comparison.

z_score_interpretation cluster_data Data Inputs cluster_calculation Calculation cluster_interpretation Interpretation of z-score lab_result Laboratory's Reported Value (x) z_score_formula z = (x - X) / σ lab_result->z_score_formula assigned_value Assigned Value (X) assigned_value->z_score_formula std_dev Standard Deviation for Proficiency Assessment (σ) std_dev->z_score_formula satisfactory Satisfactory |z| ≤ 2 z_score_formula->satisfactory questionable Questionable 2 < |z| < 3 z_score_formula->questionable unsatisfactory Unsatisfactory |z| ≥ 3 z_score_formula->unsatisfactory

A Comparative Environmental Impact Analysis of Cyhexatin and Newer Acaricides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of the organotin acaricide Cyhexatin against three newer generation alternatives: Etoxazole, Bifenazate, and Acequinocyl. The following sections present quantitative data on the environmental fate and ecotoxicity of these compounds, detail the experimental protocols for key studies, and visualize their modes of action to offer a holistic overview for environmental risk assessment and development of safer pest control solutions.

Data Presentation: Environmental Fate and Ecotoxicity

The environmental persistence and toxicity to non-target organisms are critical parameters in evaluating the environmental impact of acaricides. The following tables summarize key quantitative data for this compound and its modern alternatives.

Table 1: Environmental Fate Characteristics

AcaricideSoil Half-life (Aerobic, days)Aquatic Half-life (Hydrolysis, days)Bioaccumulation Factor (BCF)
This compound Moderately persistent (approx. 50)[1]Stable at neutral and alkaline pH[2]High (10,000 L/kg)[1]
Etoxazole Non-persistent (typically <20)[3]pH-dependent: 9.6 (pH 5), 165 (pH 9)[3]Moderate (1500)[4]
Bifenazate Non-persistent[5]Rapidly degrades via hydrolysis[6]Low
Acequinocyl Non-persistent (<2 in lab, <1 in field)[7]pH-dependent: 75 (pH 4), <2 (neutral/alkaline)[7]Moderate (307-387)[7]

Table 2: Ecotoxicity Profile

AcaricideAcute Oral LD50 (Rat, mg/kg)Acute LC50 (Rainbow Trout, 96h, µg/L)Acute EC50 (Daphnia magna, 48h, µg/L)Acute Contact LD50 (Honeybee, µ g/bee )Acute LC50 (Earthworm, 14d, mg/kg soil)
This compound ~196 (moderately toxic)[2]6 (highly toxic)[8]0.2 (highly toxic)[8]Data not readily availableData not readily available
Etoxazole >5000 (practically non-toxic)[4]ToxicHighly toxic[3]Low toxicity[3]Low toxicity[3]
Bifenazate Highly toxic[5]Moderately toxicModerately toxic[5]Moderately toxic[5]Moderately toxic[5]
Acequinocyl >5000 (practically non-toxic)[7]>5.2 (practically non-toxic)[7]0.94 (very highly toxic)[7]>315 (practically non-toxic)[7]Moderately toxic[9]

Experimental Protocols

The data presented in the tables above are generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines ensure data quality and comparability across different studies and substances.

Environmental Fate Studies
  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[6][8][10][11][12] The test substance, typically radiolabelled, is applied to soil samples which are then incubated under controlled temperature and moisture conditions in the dark for up to 120 days.[6][10][11] At various intervals, soil samples are analyzed to identify and quantify the parent compound and its transformation products.[12]

  • Bioaccumulation in Fish (OECD 305): This test evaluates the potential for a chemical to accumulate in fish from the surrounding water or through their diet.[9][13][14][15][16] Fish are exposed to the test substance in a flow-through system for an uptake phase (typically 28 days), followed by a depuration phase in clean water.[9][15][16] The concentration of the substance in the fish tissue is measured over time to calculate the Bioconcentration Factor (BCF).[9][14]

Ecotoxicology Studies
  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[17][18][19] Fish are exposed to a range of concentrations of the test substance under controlled conditions, and mortality is recorded at 24, 48, 72, and 96 hours.[17][19]

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This study assesses the acute toxicity of a substance to Daphnia magna, a key freshwater invertebrate.[4][7][20][21][22] Young daphnids are exposed to various concentrations of the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.[7][21][22]

  • Honeybees, Acute Oral Toxicity Test (OECD 213): This guideline evaluates the acute oral toxicity of a substance to adult honeybees.[5][23][24][25][26] Bees are fed a single dose of the test substance in a sucrose solution, and mortality is observed over 48 to 96 hours to determine the dose that is lethal to 50% of the bees (LD50).[5][24]

  • Earthworm, Acute Toxicity Test (OECD 207): This test determines the acute toxicity of a substance to earthworms in artificial soil.[3][27][28][29][30] Earthworms are exposed to soil treated with different concentrations of the test substance for 14 days, after which the concentration that is lethal to 50% of the worms (LC50) is calculated.[3][28][30]

Mandatory Visualization: Modes of Action and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the modes of action of this compound and the newer acaricides.

Cyhexatin_MoA Mode of Action of this compound cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Phosphorylation of ADP This compound This compound This compound->Inhibition Inhibition->ATP_Synthase Bifenazate_Acequinocyl_MoA Mode of Action of Bifenazate and Acequinocyl cluster_Mitochondrion Mitochondrion Complex_I Complex I Complex_III Complex III (Qo site) Complex_I->Complex_III e- Complex_II Complex II Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Pumping ATP ATP ATP_Synthase->ATP Acaricides Bifenazate & Acequinocyl Acaricides->Inhibition Inhibition->Complex_III Etoxazole_MoA Mode of Action of Etoxazole Etoxazole Etoxazole Chitin_Synthase Chitin Synthase Etoxazole->Chitin_Synthase Inhibits Chitin_Biosynthesis Chitin Biosynthesis Chitin_Synthase->Chitin_Biosynthesis Cuticle_Formation New Cuticle Formation Chitin_Biosynthesis->Cuticle_Formation Molting_Failure Molting Failure & Death Cuticle_Formation->Molting_Failure

References

Validating Cyhexatin Bioassay Results: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed bioassay for the quantification of Cyhexatin with a well-established chemical analysis method, using a certified reference standard for validation. The content herein is intended to offer a framework for the validation of bioassay results, ensuring accuracy, precision, and reliability in research and development settings.

Introduction to this compound and the Need for Accurate Quantification

This compound is an organotin miticide used to control mites on various agricultural crops.[1] Its mechanism of action involves the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular energy production.[1] Accurate quantification of this compound is crucial for residue monitoring in food products, environmental fate studies, and toxicological research. While traditional chemical methods like Gas Chromatography-Mass Spectrometry (GC-MS) provide high accuracy and sensitivity, bioassays can offer a cost-effective and high-throughput alternative for screening purposes. However, the results of any new bioassay must be rigorously validated against a reference standard and a certified analytical method.

Comparative Analysis of Analytical Methods

This guide compares a proposed enzyme-inhibition bioassay with a standard GC-MS method for the quantification of this compound. The validation is performed using a certified this compound reference standard.

Data Summary

The following table summarizes the quantitative data obtained from a hypothetical comparative study. The data is presented to illustrate the validation process.

ParameterEnzyme-Inhibition BioassayGC-MS MethodAcceptance Criteria
Linearity (R²) 0.9950.999> 0.99
Accuracy (% Recovery) 92.5% - 108.2%98.5% - 101.8%80% - 120%
Precision (RSD)
- Intra-day6.8%2.5%< 15%
- Inter-day9.5%4.1%< 20%
Limit of Detection (LOD) 5 ng/mL0.5 ng/mL-
Limit of Quantification (LOQ) 15 ng/mL2 ng/mL-

Experimental Protocols

Certified Reference Standard Preparation

A certified reference standard of this compound is procured from a reputable supplier (e.g., LGC Standards, AccuStandard). A stock solution is prepared by dissolving the standard in a suitable organic solvent (e.g., methanol) to a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution to create a calibration curve for both the bioassay and the GC-MS method.

Proposed Enzyme-Inhibition Bioassay Protocol

This proposed bioassay is based on the known mechanism of action of this compound as an inhibitor of mitochondrial ATP synthase.

a) Materials:

  • Mitochondrial ATP synthase activity assay kit (commercially available).

  • Isolated mitochondria (from a suitable source, e.g., rat liver).

  • This compound reference standard solutions.

  • Sample extracts containing unknown concentrations of this compound.

  • Microplate reader.

b) Procedure:

  • Isolate mitochondria from the chosen biological source using standard differential centrifugation methods.

  • Prepare a reaction mixture containing the isolated mitochondria, the substrates provided in the ATP synthase activity assay kit, and either a this compound standard or the sample extract.

  • Incubate the reaction mixture according to the kit's instructions.

  • Measure the rate of ATP synthesis (or hydrolysis, depending on the kit) by monitoring the change in absorbance at a specific wavelength using a microplate reader.

  • Generate a standard curve by plotting the inhibition of ATP synthase activity against the concentration of the this compound reference standard.

  • Determine the concentration of this compound in the unknown samples by interpolating their inhibition values on the standard curve.

Reference Chemical Analysis: GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of organotin compounds.

a) Materials:

  • Gas chromatograph coupled with a mass spectrometer.

  • A suitable capillary column (e.g., DB-5ms).

  • This compound reference standard solutions.

  • Sample extracts containing unknown concentrations of this compound.

  • Solvents and reagents for extraction and derivatization (if necessary).

b) Procedure:

  • Sample Extraction: Extract this compound from the sample matrix using an appropriate solvent (e.g., hexane) and cleanup procedure (e.g., solid-phase extraction).

  • Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of this compound, a derivatization step is often employed. This can be achieved by reacting the extract with a Grignard reagent (e.g., ethylmagnesium bromide) to replace the hydroxyl group with an ethyl group.

  • GC-MS Analysis: Inject the derivatized extract into the GC-MS system. The GC separates the components of the mixture, and the MS detects and quantifies the derivatized this compound based on its specific mass-to-charge ratio.

  • Quantification: Create a calibration curve using the derivatized this compound reference standards. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Method Validation and Statistical Comparison

The validation of the bioassay is performed by comparing its results with those obtained from the GC-MS method. The following statistical analyses are recommended:

  • Student's t-test: To compare the mean values obtained by the two methods for a set of samples. A non-significant difference suggests that the methods are producing comparable results.

  • Regression Analysis: To determine the correlation between the results of the two methods. A high correlation coefficient (close to 1) and a slope close to 1 with an intercept close to 0 indicate good agreement.

  • Bland-Altman Plot: To visualize the agreement between the two methods by plotting the difference between the measurements against their average. This plot helps to identify any systematic bias or outliers.

Visualizations

G Experimental Workflow for Bioassay Validation cluster_0 Reference Standard Preparation cluster_1 Methodologies cluster_2 Data Analysis & Comparison ref_std Certified this compound Reference Standard stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol work_std Working Standards (Calibration Curve) stock_sol->work_std bioassay Enzyme-Inhibition Bioassay work_std->bioassay gcms GC-MS Analysis work_std->gcms data_acq Data Acquisition bioassay->data_acq gcms->data_acq stat_comp Statistical Comparison (t-test, Regression, Bland-Altman) data_acq->stat_comp validation Validation Assessment stat_comp->validation G Logical Framework for Bioassay Validation cluster_0 Foundation cluster_1 Method Under Investigation cluster_2 Validation Process cluster_3 Outcome ref_std Certified Reference Standard ref_method Validated Reference Method (e.g., GC-MS) ref_std->ref_method Establishes Accuracy comparison Comparison of Performance Metrics ref_method->comparison new_bioassay New Bioassay new_bioassay->comparison validated Validated Bioassay comparison->validated Meets Acceptance Criteria not_validated Further Optimization Required comparison->not_validated Fails Acceptance Criteria

References

A Comparative Analysis of Cyhexatin and Alternative Miticides for Efficacy in Mite Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and mechanistic comparison of the miticide Cyhexatin with four prominent alternatives: Abamectin, Bifenazate, Etoxazole, and Spiromesifen. The information is intended to support researchers in making informed decisions for the development of effective pest management strategies. This document outlines their respective efficacies, modes of action, and experimental testing protocols, supported by available data.

Efficacy Comparison

The following tables summarize the efficacy of this compound and its alternatives against the two-spotted spider mite, Tetranychus urticae, a common model organism in acaricide research. Efficacy is presented as the median lethal concentration (LC50), which is the concentration of a substance required to kill 50% of a test population. Lower LC50 values indicate higher toxicity to the target pest.

Table 1: Comparative Efficacy (LC50) of Miticides Against Tetranychus urticae Adults

MiticideLC50 (ppm)Target SiteIRAC MoA Classification
This compound~11 - >316 (Resistant)ATP synthase12B
Abamectin0.064 - 0.39Glutamate-gated chloride channels6
Bifenazate4.13 - 14.9Mitochondrial Complex III20D
EtoxazoleNot effective against adultsChitin synthase 110B
Spiromesifen0.13 - 12.53Acetyl-CoA carboxylase23

Table 2: Efficacy (LC50) of Miticides Against Tetranychus urticae Eggs and Immature Stages

MiticideLife StageLC50 (ppm)
EtoxazoleEggs2.6
EtoxazoleFirst Instar0.5
SpiromesifenEggs3.10 - 26.39
BifenazateAll life stagesHigh toxicity
AbamectinImmaturesHighly effective
This compoundAll motile stagesEffective

Residual Activity and Effects on Non-Target Organisms

Table 3: Comparative Residual Activity and Impact on Predatory Mites

MiticideResidual ActivityImpact on Predatory Mites (e.g., Phytoseiulus persimilis, Neoseiulus californicus)
This compoundModerateCan be harmful[1]
AbamectinTranslaminar activity provides residual controlToxic[2]
BifenazateLong residual activityGenerally considered safer with low toxicity[3][4]
EtoxazoleLong-lastingLow impact
SpiromesifenLong-lastingCan have sublethal effects on fecundity and longevity[2]

Modes of Action and Signaling Pathways

The distinct mechanisms of action of these miticides are crucial for understanding their efficacy and for managing the development of resistance.

This compound: ATP Synthase Inhibition

This compound disrupts cellular energy production by inhibiting the F0 subunit of mitochondrial ATP synthase. This enzyme is critical for the synthesis of ATP, the primary energy currency of the cell. By blocking proton flow through the F0 subunit, this compound halts ATP production, leading to cellular energy depletion and eventual death of the mite.

Cyhexatin_MoA cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase (F0-F1) H_gradient->ATP_synthase Drives ATP synthesis ATP ATP (Energy) ATP_synthase->ATP Synthesizes No_ATP ATP Depletion (Cell Death) ATP_synthase->No_ATP ADP ADP + Pi ADP->ATP_synthase This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ATP_synthase

Caption: this compound inhibits the F0 subunit of ATP synthase, blocking ATP production.

Abamectin: Glutamate-Gated Chloride Channel Modulation

Abamectin is a neurotoxin that targets the nervous system of mites. It binds to and potentiates the activity of glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the cell membrane. This disruption of nerve signals results in paralysis and death of the mite.[5]

Abamectin_MoA cluster_Neuron Neuronal Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Glutamate Glutamate Glutamate->GluCl Binds Cl_ion Chloride Ions (Cl-) Cl_ion->GluCl Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis Abamectin Abamectin Activation Potentiation Abamectin->Activation Activation->GluCl

Caption: Abamectin potentiates glutamate-gated chloride channels, leading to paralysis.

Bifenazate: Mitochondrial Complex III Inhibition

Bifenazate disrupts cellular respiration by inhibiting the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex).[3] This blockage prevents the transfer of electrons, which is essential for generating the proton gradient that drives ATP synthesis. The disruption of this critical process leads to a rapid cessation of energy production and mite mortality.

Bifenazate_MoA cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c No_ATP Energy Depletion (Cell Death) Complex_III->No_ATP Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Bifenazate Bifenazate Inhibition Inhibition Bifenazate->Inhibition Inhibition->Complex_III Etoxazole_MoA cluster_Cuticle Epidermal Cell Precursor UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase 1 Precursor->Chitin_Synthase Chitin Chitin Polymer Chitin_Synthase->Chitin Exoskeleton Exoskeleton Formation Chitin->Exoskeleton Molting_Failure Molting Failure (Death) Exoskeleton->Molting_Failure Etoxazole Etoxazole Inhibition Inhibition Etoxazole->Inhibition Inhibition->Chitin_Synthase Spiromesifen_MoA cluster_Metabolism Fatty Acid Synthesis Pathway Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Fatty_Acids Fatty Acid Elongation Malonyl_CoA->Fatty_Acids Lipids Lipids Fatty_Acids->Lipids Lipid_Depletion Lipid Depletion (Mortality & Reduced Fecundity) Lipids->Lipid_Depletion Spiromesifen Spiromesifen Inhibition Inhibition Spiromesifen->Inhibition Inhibition->ACCase Leaf_Dip_Bioassay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Assessment Mite_Culture 1. Rear Mite Colony (Tetranychus urticae) Leaf_Discs 2. Prepare Leaf Discs (e.g., bean leaves) Mite_Culture->Leaf_Discs Serial_Dilutions 3. Prepare Serial Dilutions of Miticides Leaf_Discs->Serial_Dilutions Dipping 4. Dip Leaf Discs in Miteicide Solutions (10s) Serial_Dilutions->Dipping Drying 5. Air Dry Treated Leaf Discs Dipping->Drying Infestation 6. Infest Discs with Adult Female Mites Drying->Infestation Incubate 7. Incubate at Controlled Conditions (e.g., 25°C, 16:8 L:D) Infestation->Incubate Mortality_Count 8. Assess Mortality (e.g., at 24, 48, 72h) Incubate->Mortality_Count Data_Analysis 9. Analyze Data (e.g., Probit analysis for LC50) Mortality_Count->Data_Analysis

References

Detecting Cyhexatin in Plant Tissues: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the limit of detection (LOD) for pesticides like Cyhexatin in plant tissues is critical for ensuring food safety and environmental monitoring. This guide provides a comprehensive comparison of various analytical methods, their performance, and detailed experimental protocols.

The organotin miticide this compound has been widely used in agriculture, leading to concerns about its potential residues in food products. Consequently, sensitive and reliable analytical methods are essential for its detection at trace levels in complex plant matrices. This guide explores and compares the capabilities of several key analytical techniques for determining the limit of detection of this compound in plant tissues.

Performance Comparison of Analytical Methods

The choice of analytical method for this compound detection is influenced by factors such as sensitivity, selectivity, sample throughput, and cost. Below is a summary of the performance of commonly employed techniques.

Analytical MethodLimit of Detection (LOD)Sample ThroughputSelectivityCost
GC-MS/MS 2.0 µg/kg[1]MediumHighHigh
UHPLC-ESI(+)-MS/MS 0.1 - 0.3 µg/kg[2]HighHighHigh
GC-FPD 0.01 mg/kg (Limit of Quantification)MediumMediumMedium
ICP-MS (as a screening tool for total tin) <0.06 mg/kg (background levels)[3]HighLow (for this compound)High

Key Insights:

  • UHPLC-ESI(+)-MS/MS currently offers the lowest limit of detection for this compound in plant tissues, making it the most sensitive method among those compared.[2]

  • GC-MS/MS provides excellent selectivity and a low LOD, though slightly higher than UHPLC-MS/MS.[1]

  • GC-FPD serves as a cost-effective alternative, although its sensitivity is lower, with a limit of quantification around 0.01 mg/kg.

  • ICP-MS is a powerful tool for high-throughput screening of total tin content, which can indicate the potential presence of organotin pesticides like this compound. However, it is not specific to this compound and requires confirmation by a more selective method like GC-MS.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the key methods discussed.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Grignard Derivatization

This method involves a chemical modification (derivatization) step to make this compound suitable for gas chromatography analysis.

Sample Preparation:

  • Digestion: The plant sample is first digested using a mixture of hydrochloric acid and tetrahydrofuran (HCl/THF).

  • Extraction: The digested sample is then extracted with hexane.

  • Derivatization: The extract is derivatized using a Grignard reagent (e.g., ethylmagnesium bromide, EtMgBr) to convert this compound into a more volatile form.

  • Cleanup: The derivatized extract is purified using a Florisil solid-phase extraction (SPE) column.

Instrumental Analysis:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for organotin analysis.

  • Mass Spectrometer (MS/MS): Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plant Tissue Sample Digestion Digestion (HCl/THF) Sample->Digestion Extraction Hexane Extraction Digestion->Extraction Derivatization Grignard Derivatization (EtMgBr) Extraction->Derivatization Cleanup Florisil SPE Cleanup Derivatization->Cleanup GCMS GC-MS/MS Analysis (MRM Mode) Cleanup->GCMS Inject

GC-MS/MS with Grignard Derivatization Workflow
Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI(+)-MS/MS)

This method utilizes the high separation power of UHPLC and the high sensitivity and selectivity of tandem mass spectrometry.

Sample Preparation (QuEChERS Method):

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation procedure.

  • Extraction: A homogenized plant sample is extracted with acetonitrile.

  • Salting Out: Magnesium sulfate and sodium chloride are added to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is mixed with a combination of primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components.

  • Centrifugation: The mixture is centrifuged, and the supernatant is collected for analysis.

Instrumental Analysis:

  • UHPLC System: Equipped with a reverse-phase C18 column.

  • Mass Spectrometer (MS/MS): An electrospray ionization (ESI) source is used in positive ion mode, with detection in MRM mode.

UHPLC_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample Homogenized Plant Sample Extraction Acetonitrile Extraction Sample->Extraction SaltingOut Salting Out (MgSO4, NaCl) Extraction->SaltingOut dSPE d-SPE Cleanup (PSA, C18) SaltingOut->dSPE Centrifugation Centrifugation dSPE->Centrifugation UHPLCMS UHPLC-ESI(+)-MS/MS (MRM Mode) Centrifugation->UHPLCMS Inject ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plant Tissue Sample Digestion Acid Digestion Sample->Digestion ICPMS ICP-MS Analysis (Total Tin Detection) Digestion->ICPMS Introduce

References

Performance Showdown: A Comparative Guide to Analytical Methods for Fenbutatin Oxide and Cyhexatin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical methodologies for the detection of Fenbutatin oxide and Cyhexatin, offering a comprehensive comparison of performance data from Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This guide is tailored for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical strategy for these organotin pesticides.

Fenbutatin oxide and this compound are organotin compounds widely used as acaricides in agriculture. Due to their potential toxicity and persistence, regulatory bodies worldwide have established maximum residue limits (MRLs) in various food commodities. Accurate and sensitive analytical methods are therefore crucial for monitoring their presence and ensuring food safety. This guide provides a comparative overview of the two most prominent analytical techniques employed for their determination: LC-MS/MS and GC-MS/MS.

Data Presentation: A Head-to-Head Comparison

The performance of analytical methods is best assessed through a direct comparison of key validation parameters. The following table summarizes the reported performance data for the analysis of Fenbutatin oxide and this compound using LC-MS/MS and GC-MS/MS across various food matrices.

Analytical MethodAnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
LC-MS/MS Fenbutatin oxideFruits & Vegetables--83 (Median)11.9
This compoundFruits & Vegetables--84 (Median)-
Fenbutatin oxideSoil, Tobacco, Rice, Milk, Pork Liver, Pork0.0020.00779.04 - 97.123.30 - 10.96
GC-MS/MS Fenbutatin oxideFruits & Vegetables3.4-72.4 - 107.10.4 - 14.2
This compoundFruits & Vegetables2.0-72.4 - 107.10.4 - 14.2
Fenbutatin oxideRice, Soybeans, Spinach, Orange, Tea15 - 50-85.2 - 96.52.3 - 9.4
This compoundRice, Soybeans, Spinach, Orange, Tea5 - 20-83.5 - 89.23.2 - 6.3

Experimental Protocols: A Closer Look at the Methodologies

The choice of analytical method is intrinsically linked to the experimental protocol. Below are detailed methodologies for both LC-MS/MS and GC-MS/MS approaches, providing insights into sample preparation and instrumental analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS method offers the advantage of analyzing Fenbutatin oxide and this compound in their native forms, thereby circumventing the need for derivatization. A common approach involves a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction followed by LC-MS/MS analysis.[1][2]

Sample Preparation (Modified QuEChERS) [1][2]

  • Homogenization: A representative sample of the matrix (e.g., 10 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is extracted with acetonitrile, often acidified with formic acid to improve the stability of the analytes.

  • Salting Out: A mixture of salts, typically anhydrous magnesium sulfate and sodium chloride, is added to induce phase separation and drive the analytes into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent material, such as primary secondary amine (PSA), to remove interfering matrix components like organic acids and sugars.

  • Final Extract Preparation: The cleaned-up extract is then centrifuged, and the supernatant is diluted with water before injection into the LC-MS/MS system.[3]

Instrumental Analysis

  • Chromatography: Reversed-phase liquid chromatography is typically employed using a C18 column. The mobile phase usually consists of a gradient of methanol or acetonitrile and water, often with the addition of formic acid to enhance ionization.[1]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique allows for the quantification of the target analytes at very low concentrations.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Due to the low volatility of Fenbutatin oxide and this compound, a derivatization step is mandatory for their analysis by GC-MS/MS.[4][5] This process converts the non-volatile analytes into more volatile derivatives suitable for gas chromatography.

Sample Preparation and Derivatization [4][5]

  • Digestion and Extraction: The sample is first digested, for instance with a mixture of hydrochloric acid and tetrahydrofuran, and then extracted with a non-polar solvent like hexane.

  • Derivatization: A Grignard reagent, such as ethylmagnesium bromide (EtMgBr), is added to the extract. This reagent reacts with the organotin compounds to form their ethylated derivatives, which are more volatile.

  • Cleanup: The derivatized extract is then purified using a solid-phase extraction (SPE) cartridge, for example, with Florisil as the sorbent, to remove excess derivatizing reagent and other impurities.[4][5]

Instrumental Analysis

  • Chromatography: The derivatized sample is injected into a gas chromatograph, where the analytes are separated on a capillary column.

  • Mass Spectrometry: A tandem mass spectrometer is used for detection, operating in MRM mode to ensure high selectivity and sensitivity for the derivatized organotin compounds.[4][5]

Mandatory Visualization: Workflow and Pathways

To visually represent the analytical processes, the following diagrams have been generated using the DOT language.

General Experimental Workflow for Fenbutatin Oxide and this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_msms LC-MS/MS Pathway cluster_gc_msms GC-MS/MS Pathway Sample Sample Collection (e.g., Fruits, Vegetables) Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction LC_Cleanup QuEChERS Cleanup (d-SPE with PSA) Extraction->LC_Cleanup Derivatization Derivatization (e.g., with Grignard Reagent) Extraction->Derivatization LC_Analysis LC-MS/MS Analysis (Direct Injection) LC_Cleanup->LC_Analysis Data_Analysis Data Analysis and Quantification LC_Analysis->Data_Analysis GC_Cleanup SPE Cleanup (e.g., Florisil) Derivatization->GC_Cleanup GC_Analysis GC-MS/MS Analysis GC_Cleanup->GC_Analysis GC_Analysis->Data_Analysis Logical Relationship of Method Selection Criteria Analyte_Properties Analyte Properties (Volatility, Polarity) Method_Selection Analytical Method Selection Analyte_Properties->Method_Selection Matrix_Complexity Matrix Complexity Matrix_Complexity->Method_Selection Required_Sensitivity Required Sensitivity (LOD/LOQ) Required_Sensitivity->Method_Selection Throughput_Needs Throughput Needs Throughput_Needs->Method_Selection LC_MSMS LC-MS/MS (No Derivatization, High Throughput) Method_Selection->LC_MSMS Non-volatile, Polar GC_MSMS GC-MS/MS (Derivatization Required, High Specificity) Method_Selection->GC_MSMS Volatilizable via Derivatization

References

Safety Operating Guide

Navigating the Safe Disposal of Cyhexatin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. Cyhexatin, an organotin acaricide, requires meticulous disposal procedures due to its toxicity and potential environmental impact. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of personnel and environmental protection.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is crucial to handle this compound with the appropriate safety measures. Always work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1] Personal Protective Equipment (PPE) is mandatory and should include safety goggles, chemical-resistant gloves, and a lab coat.[1] Avoid the formation of dust if handling a solid form of this compound.[1]

In the event of a spill, isolate the area. For solid spills, sweep or aspirate the material, avoiding dust generation, and place it into a properly labeled, sealed container for disposal.[2] For liquid spills, absorb the material with inert substances like sand, earth, or clay and collect it into a sealed container for disposal.[2] The spill area should then be decontaminated with a detergent and water solution.[2]

This compound Disposal Procedures at a Glance

The following table summarizes the key logistical and safety information for the proper disposal of this compound.

ParameterGuidelineSource
Waste Classification Hazardous Waste. Classified as toxic and dangerous for the environment.[3][4][5]
UN Number UN2786[1][5]
Primary Disposal Method Transfer to a licensed chemical destruction facility or undergo controlled incineration with flue gas scrubbing.[1]
Container Disposal Containers should be triple-rinsed. Rinsate should be collected and treated as hazardous waste. Punctured containers can be disposed of in a sanitary landfill or recycled/reconditioned where permissible.[1]
Environmental Precautions Prevent release into the environment. Do not allow the substance to enter drains or watercourses. This compound is very toxic to aquatic life with long-lasting effects.[1][2][4]
Regulatory Compliance All disposal activities must be in strict accordance with local, state, and national laws and regulations.[2]

Step-by-Step Disposal Workflow

The proper disposal of this compound follows a structured process to ensure safety and compliance at every stage. This begins with the initial handling of the waste and concludes with its final, approved disposal method.

Cyhexatin_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect storage Store in a Secure, Well-Ventilated Area collect->storage segregate Segregate from Incompatible Materials storage->segregate contact_hw Contact Licensed Hazardous Waste Contractor segregate->contact_hw transport Arrange for Professional Transport contact_hw->transport end Final Disposal: Incineration or Chemical Destruction Plant transport->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyhexatin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Cyhexatin, ensuring the well-being of researchers and the integrity of your work.

Personal Protective Equipment (PPE) for this compound

A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE to mitigate exposure risks.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesWear unlined, elbow-length gloves made of nitrile, butyl, or neoprene for good protection against both dry and liquid forms of this compound.[1] Always inspect gloves for damage before use and wash the exterior before removal.[2][3]
Body Protection Protective clothingWear a long-sleeved shirt, long pants, and chemical-resistant coveralls.[4] A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment to protect against spills.[1][5]
Eye and Face Protection Safety glasses, goggles, or face shieldUse snug-fitting, non-fogging goggles or a full-face shield, especially when there is a risk of splashing or dust generation.[1] Safety glasses with side shields are acceptable for low-exposure situations.[1]
Respiratory Protection NIOSH-approved respiratorThe type of respirator depends on the potential exposure level. For brief exposure or low concentrations, an air-purifying respirator with an appropriate filter may be sufficient.[6] For higher concentrations or longer exposure, a self-contained breathing apparatus (SCBA) may be necessary.[2] Always ensure the respirator fits properly.[7]
Footwear Chemical-resistant bootsWear chemical-resistant boots.[3] Pants should be worn over the boots to prevent chemicals from entering.[3]

Operational Plan for Handling this compound

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

1. Pre-Handling Preparations:

  • Information Review: Thoroughly read the Safety Data Sheet (SDS) for this compound.[3]

  • Area Preparation: Ensure the handling area is well-ventilated.[2][6] An eyewash station and safety shower should be readily accessible.

  • PPE Inspection: Inspect all PPE for integrity before use.[7] Damaged items must be replaced immediately.

2. Handling Procedures:

  • Avoid Dust and Aerosol Formation: Handle this compound in a manner that minimizes the generation of dust or aerosols.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling and before breaks.[6]

  • Spill Prevention: Use non-sparking tools and take measures to prevent electrostatic discharge.[2]

3. Post-Handling Procedures:

  • Decontamination: Remove and wash contaminated clothing before reuse.[4] Store protective clothing separately.[6]

  • Personal Cleaning: Wash hands and any exposed skin with soap and water immediately after handling.

  • Waste Segregation: Properly segregate this compound waste for disposal according to the disposal plan.

Disposal Plan for this compound

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection and Storage:

  • Containerization: Collect this compound waste in a suitable, properly labeled, and closed container.[2]

  • Storage: Store waste containers in a cool, dry, and well-ventilated secure area, away from foodstuffs and incompatible materials.

2. Disposal Method:

  • Licensed Disposal Facility: The primary recommended disposal method is to send the waste to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with applicable federal, state, and local regulations.[6] Do not allow the product to reach the sewage system or household garbage.[6]

3. Container Disposal:

  • Non-refillable Containers: Do not reuse or refill empty containers.[4]

  • Cleaning: If required by local regulations, clean the container before final disposal.[4]

  • Final Disposal: Offer the cleaned container for recycling if available, or dispose of it in a sanitary landfill or by incineration as permitted by state and local authorities.[4]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound, emphasizing the critical safety checkpoints at each stage.

Cyhexatin_Handling_Workflow cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Disposal prep_info Review SDS prep_area Prepare Well-Ventilated Area prep_info->prep_area prep_ppe Inspect PPE prep_area->prep_ppe handle_this compound Handle this compound (Minimize Dust/Aerosols) prep_ppe->handle_this compound spill_prevention Prevent Spills handle_this compound->spill_prevention emergency Emergency Procedure (Spill/Exposure) handle_this compound->emergency If incident occurs decontaminate_ppe Decontaminate/Remove PPE spill_prevention->decontaminate_ppe If no incident spill_prevention->emergency If incident occurs personal_hygiene Personal Hygiene (Wash Hands) decontaminate_ppe->personal_hygiene segregate_waste Segregate Waste personal_hygiene->segregate_waste store_waste Store Waste in Labeled Container segregate_waste->store_waste dispose_facility Dispose via Licensed Facility (Incineration/Chemical Destruction) store_waste->dispose_facility dispose_container Dispose of Empty Container dispose_facility->dispose_container end_safe End (Safe Completion) dispose_container->end_safe start Start start->prep_info emergency->decontaminate_ppe After containment & first aid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.